Antitubercular agent-47
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C27H28N4O |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
5-methyl-2-(4-pyrazol-1-ylphenyl)-4-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)-1,3-oxazole |
InChI |
InChI=1S/C27H28N4O/c1-20-25(29-26(32-20)22-7-9-23(10-8-22)31-16-4-15-28-31)19-30-17-13-27(14-18-30)12-11-21-5-2-3-6-24(21)27/h2-10,15-16H,11-14,17-19H2,1H3 |
Clé InChI |
SLILHTZTCDJPKG-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Mechanisms of Novel Antitubercular Agents: A Technical Guide to "TB47" and "Compound 47"
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Structure of Mycobacterium tuberculosis cytochrome bcc in complex with Q203 and TB47, two anti-TB drug candidates | eLife [elifesciences.org]
- 3. Structure of Mycobacterium tuberculosis cytochrome bcc in complex with Q203 and TB47, two anti-TB drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-directed mutagenesis of Mycobacterium tuberculosis and functional validation to investigate potential bedaquiline resistance-causing mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate specificity of the Deazaflavin-Dependent Nitroreductase (Ddn) from Mycobacterium tuberculosis Responsible for the Bioreductive Activation of Bicyclic Nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
TB47: A Technical Guide to its QcrB Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TB47 is a promising preclinical anti-mycobacterial agent that exhibits potent inhibitory activity against QcrB (cytochrome b subunit of the cytochrome bc1 complex), a critical component of the electron transport chain in Mycobacterium tuberculosis and other mycobacteria. By targeting cellular respiration, TB47 disrupts ATP synthesis, leading to a bacteriostatic effect against replicating bacteria and demonstrating synergistic activity with several existing anti-tuberculosis drugs. This technical guide provides an in-depth overview of the mechanism of action, quantitative efficacy, and key experimental protocols related to TB47, intended to support further research and development efforts.
Introduction to QcrB Inhibition
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for novel therapeutics with new mechanisms of action. The mycobacterial electron transport chain, essential for generating cellular energy in the form of ATP, has emerged as a key target for new drug development. QcrB is a subunit of the cytochrome bc1 complex (Complex III), which plays a pivotal role in this process. Inhibition of QcrB disrupts the electron flow, leading to a collapse of the proton gradient across the inner membrane and a subsequent depletion of ATP, ultimately inhibiting bacterial growth.
TB47, a pyrazolo[1,5-a]pyridine (B1195680) derivative, is a potent and selective inhibitor of mycobacterial QcrB. It shares a similar mechanism of action with the clinical candidate telacebec (B1166443) (Q203), binding to the quinol-binding site of QcrB.[1] This targeted action offers the potential for high efficacy against drug-susceptible and drug-resistant M. tuberculosis strains.
Mechanism of Action of TB47
TB47 exerts its anti-mycobacterial effect by specifically targeting the QcrB subunit of the cytochrome bc1-aa3 supercomplex.[2] This inhibition disrupts the transfer of electrons from menaquinol (B15198786) to cytochrome c, a critical step in the electron transport chain. The consequences of this inhibition are twofold: a reduction in the proton motive force required for ATP synthesis and the generation of metabolic redox stress.[3] This disruption of cellular energy metabolism is the primary mechanism behind TB47's bacteriostatic activity against actively replicating mycobacteria.
dot
References
- 1. Targeted dose delivery of Mycobacterium tuberculosis in mice using silicon antifoaming agent via aerosol exposure system | PLOS One [journals.plos.org]
- 2. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic protocols for pyrazolo[1,5-a]pyridine-3-carboxamides, a class of compounds with significant interest in medicinal chemistry, particularly in the development of novel antitubercular agents.[1][2][3][4] This document details the core synthetic strategies, provides step-by-step experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways.
Core Synthetic Strategy: A Multi-step Approach
The most prevalent and well-documented method for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides is a multi-step process. This strategy can be broadly divided into three key stages:
-
Formation of the Pyrazolo[1,5-a]pyridine (B1195680) Core: This involves the construction of the heterocyclic scaffold, typically yielding a pyrazolo[1,5-a]pyridine-3-carboxylate ester.
-
Hydrolysis to the Carboxylic Acid: The ester intermediate is then hydrolyzed to the corresponding pyrazolo[1,5-a]pyridine-3-carboxylic acid.
-
Amidation: The final step is the coupling of the carboxylic acid with a desired primary amine to form the target pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802).
A general workflow for this synthetic approach is illustrated below.
Detailed Experimental Protocols
The following protocols are synthesized from various literature sources and represent a standard methodology for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides.
Protocol 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylates
This protocol details the initial construction of the pyrazolo[1,5-a]pyridine core.
Methodology:
-
N-Amination: To a solution of the appropriately substituted pyridine in a solvent such as dichloromethane (B109758) (CH2Cl2), an N-amination reagent like O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH) is added in portions at a reduced temperature (e.g., 0 °C). The mixture is then allowed to warm to room temperature and stirred for a specified duration.
-
1,3-Dipolar Cycloaddition: Following the N-amination, potassium carbonate (K2CO3) and a substituted ethyl propiolate are added to the reaction mixture. The reaction is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Purification: The resulting crude product, an ethyl pyrazolo[1,5-a]pyridine-3-carboxylate, is then purified using column chromatography on silica (B1680970) gel.
Protocol 2: Hydrolysis to Pyrazolo[1,5-a]pyridine-3-carboxylic Acid
Methodology:
-
The ethyl pyrazolo[1,5-a]pyridine-3-carboxylate is dissolved in a mixture of ethanol (B145695) (EtOH) and an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH).
-
The reaction mixture is heated to reflux and stirred for a period of time until the ester is fully hydrolyzed, as indicated by TLC.
-
After cooling to room temperature, the reaction mixture is acidified with a suitable acid, such as hydrochloric acid (HCl), to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with water, and dried to yield the pyrazolo[1,5-a]pyridine-3-carboxylic acid.
Protocol 3: Amidation to Pyrazolo[1,5-a]pyridine-3-carboxamide
This final step involves the coupling of the carboxylic acid with a primary amine.
Methodology:
-
To a solution of the pyrazolo[1,5-a]pyridine-3-carboxylic acid in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (CH2Cl2), a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and an amine base like N,N-diisopropylethylamine (DIPEA) are added.
-
The desired primary amine is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion.
-
The final pyrazolo[1,5-a]pyridine-3-carboxamide product is isolated and purified, typically by precipitation, filtration, and washing, or by column chromatography.[2]
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of various pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, compiled from the literature.
Table 1: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylate Intermediates
| Starting Pyridine | N-Amination Reagent | Ethyl Propiolate | Solvent | Yield (%) |
| 2,5-Dimethylpyridine | DNPH | Ethyl propiolate | CH2Cl2 | 75 |
| 2-Methyl-5-methoxypyridine | MSH | Ethyl propiolate | CH2Cl2 | 70 |
| 2-Chloropyridine | DNPH | Ethyl 2-butynoate | DMF | 65 |
Table 2: Hydrolysis of Ethyl Pyrazolo[1,5-a]pyridine-3-carboxylates
| Ester Intermediate | Base | Solvent | Time (h) | Yield (%) |
| Ethyl 2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate | LiOH | THF/H2O | 2 | 95 |
| Ethyl 5-methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate | NaOH | EtOH/H2O | 4 | 92 |
| Ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylate | NaOH | MeOH/H2O | 3 | 90 |
Table 3: Amidation of Pyrazolo[1,5-a]pyridine-3-carboxylic Acids
| Carboxylic Acid Intermediate | Amine | Coupling Agent | Solvent | Yield (%) |
| 2,5-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid | Benzylamine | HATU, DIPEA | DMF | 85 |
| 5-Methoxy-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | 4-Fluorobenzylamine | EDC, HOBt | CH2Cl2 | 82 |
| 7-Chloro-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid | Cyclohexylamine | T3P | Ethyl Acetate | 78 |
Alternative Synthetic Strategies
While the multi-step approach is common, alternative, more streamlined methods have been developed.
One-Pot and Multicomponent Reactions
One-pot syntheses and multicomponent reactions offer advantages in terms of efficiency, reduced waste, and operational simplicity. Some reported methods involve the reaction of an N-aminopyridinium intermediate, an alkyne, and another component in a single reaction vessel to directly generate more complex pyrazolo[1,5-a]pyridine derivatives. These approaches are particularly valuable for generating libraries of compounds for drug discovery.
Sonochemical Synthesis
The use of ultrasound irradiation (sonochemistry) has been reported to promote the catalyst-free concerted [3+2] cycloaddition of alkyne and alkene derivatives to 2-imino-1H-pyridin-1-amines, providing a scalable and efficient route to pyrazolo[1,5-a]pyridine derivatives.[5] This method can lead to higher yields and shorter reaction times compared to conventional heating.
Conclusion
The synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides is a well-established field with a robust and versatile multi-step synthetic route. The core of this strategy lies in the formation of the pyrazolo[1,5-a]pyridine scaffold via 1,3-dipolar cycloaddition, followed by functional group manipulations to introduce the carboxamide moiety. For researchers and professionals in drug development, understanding these protocols is crucial for the design and synthesis of new chemical entities based on this privileged scaffold. The emergence of more efficient one-pot and sonochemical methods further expands the synthetic toolbox for accessing this important class of compounds.
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Development of Antitubercular Agent-47 (TB47): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a leading infectious cause of death worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M.tb has critically undermined current treatment regimens, creating an urgent need for novel antitubercular agents with new mechanisms of action. This technical guide provides an in-depth overview of the discovery and development of Antitubercular agent-47 (TB47), a promising new drug candidate. TB47, a pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivative, has demonstrated potent activity against both drug-susceptible and drug-resistant strains of M.tb.[1][2]
Discovery
TB47 was identified through a scaffold-hopping strategy aimed at improving the druggability and potency of previously identified antitubercular compounds.[3] A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives were designed and synthesized, leading to the identification of TB47 as a lead compound with excellent in vitro potency against a wide range of M.tb strains.[1][2][4][5]
Chemical Synthesis
TB47, chemically named 5-Methoxy-2-methyl-N-(4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl)pyrazolo[1,5-a]pyridine-3-carboxamide, is synthesized through a multi-step process. The general synthetic route involves the amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acids with appropriate amines. The key intermediate, pyrazolo[1,5-a]pyridine-3-carboxylates, is formed by N-amination of substituted pyridines followed by a 1,3-bipolar cycloaddition with substituted ethyl propiolate.[5]
Mechanism of Action
TB47 exerts its antimycobacterial effect by targeting the mycobacterial electron transport chain (ETC), a critical pathway for ATP production.[3][6] Specifically, TB47 is a potent inhibitor of the cytochrome bcc complex (complex III), binding to the QcrB subunit.[1][6] This binding event blocks the menaquinol (B15198786) oxidation site, thereby disrupting the electron flow and inhibiting ATP synthesis, which ultimately leads to bacterial cell death.[1] Cryo-electron microscopy studies have revealed that TB47 binds at the quinol-binding site of QcrB, stabilized by hydrogen bonds with the side chains of conserved residues.[7][8]
Preclinical Development
In Vitro Activity
TB47 has demonstrated potent in vitro activity against a panel of drug-susceptible and drug-resistant M. tuberculosis clinical isolates.[1] The minimum inhibitory concentration (MIC) values are consistently in the low nanomolar to micromolar range. Furthermore, TB47 has shown activity against other mycobacteria, including Mycobacterium leprae and Mycobacterium abscessus.[3][9]
Table 1: In Vitro Activity of TB47 against Mycobacterium tuberculosis
| Strain | MIC (µg/mL) | Assay Method |
| H37Rv (drug-susceptible) | <0.002 - 0.006 | Microplate Alamar Blue Assay (MABA) |
| H37Ra (autoluminescent) | 0.01 - 0.03 | Autoluminescent Assay |
| Isoniazid-resistant (rINH) | <0.002 - 0.465 | MABA |
| Rifampicin-resistant (rRMP) | <0.002 - 0.004 | MABA |
| Clinical Isolates (China) | 0.06 - 0.12 | Autoluminescent Assay |
| Clinical Isolates (USA) | 0.0049 - 0.0088 (µM) | Not Specified |
Table 2: Cytotoxicity of TB47
| Cell Line | IC50 (µM) | Assay Method |
| VERO (African green monkey kidney cells) | >100 | CCK-8 Assay |
In Vivo Efficacy
Preclinical studies in murine models of tuberculosis have demonstrated the in vivo efficacy of TB47. While TB47 monotherapy exhibits a bacteriostatic effect, it shows strong synergistic and sterilizing activity when used in combination with other antitubercular drugs, notably clofazimine.[6][10][11] Combination regimens containing TB47 have been shown to significantly reduce the bacterial burden in the lungs of infected mice and have the potential to shorten treatment duration.[10][12]
Table 3: In Vivo Efficacy of TB47 in Murine Models of Tuberculosis
| Animal Model | Dosing Regimen | Duration | Outcome |
| BALB/c Mice (M. leprae) | 10 or 100 mg/kg TB47 + 5 mg/kg Clofazimine (weekly) | 90 days | Bactericidal effect |
| BALB/c Mice (M. tuberculosis) | 25 mg/kg TB47 | 4 weeks | Inhibition of proliferation |
| BALB/c Mice (M. tuberculosis) | TB47 + Clofazimine + Linezolid | 4-6 months | Cure |
Pharmacokinetics and Safety
Pharmacokinetic studies have indicated that TB47 possesses a promising profile, with negligible interactions with CYP450 enzymes and low inhibition of the hERG channel.[1] The compound also exhibits low cytotoxicity against mammalian cells.[1][2] TB47 entered Good Laboratory Practice (GLP) and safety assessment in 2021.
Experimental Protocols
Synthesis of TB47 (General Procedure)
The synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides like TB47 generally follows these steps[5]:
-
N-amination of Pyridine (B92270): A substituted pyridine is reacted with an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH).
-
1,3-Bipolar Cycloaddition: The resulting N-amino pyridinium (B92312) salt undergoes a cycloaddition reaction with a substituted ethyl propiolate in the presence of a base (e.g., K₂CO₃) in a solvent like DMF to form the pyrazolo[1,5-a]pyridine-3-carboxylate intermediate.
-
Saponification: The ester is hydrolyzed to the corresponding carboxylic acid using a base such as NaOH in a mixture of ethanol (B145695) and water.
-
Amidation: The carboxylic acid is coupled with the desired amine using standard peptide coupling reagents like EDCI and HOBt in the presence of a base (e.g., Et₃N) in a solvent like DMF at elevated temperatures.
In Vitro Minimum Inhibitory Concentration (MIC) Assay (Microplate Alamar Blue Assay - MABA)
This assay is a common method to determine the MIC of compounds against M. tuberculosis.[9][11]
-
Preparation of Drug Plates: Serially dilute the test compound (TB47) in Middlebrook 7H9 broth supplemented with OADC in a 96-well microplate.
-
Inoculum Preparation: Grow M. tuberculosis to mid-log phase, adjust the turbidity to a McFarland standard, and dilute to the final inoculum concentration.
-
Inoculation: Add the bacterial suspension to each well of the drug plate. Include drug-free and bacteria-free controls.
-
Incubation: Seal the plate and incubate at 37°C for 5-7 days.
-
Addition of Alamar Blue: Add Alamar Blue reagent and Tween 80 to each well and re-incubate for 24 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.
In Vivo Efficacy in a Murine Model of Chronic Tuberculosis
This protocol outlines a typical efficacy study in BALB/c mice.[3][10]
-
Infection: Infect mice via aerosol with a low dose of M. tuberculosis H37Rv to establish a chronic lung infection.
-
Treatment: After a set period to allow for chronic infection to establish (e.g., 4 weeks), begin treatment with TB47, control drugs, or vehicle. Administer drugs orally or via another appropriate route, typically 5 days a week for several weeks.
-
Assessment of Bacterial Load: At various time points during and after treatment, euthanize cohorts of mice. Aseptically remove the lungs and/or spleens, homogenize the tissues, and plate serial dilutions on Middlebrook 7H11 agar.
-
CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU) to determine the bacterial load in each organ.
-
Data Analysis: Analyze the log10 CFU data to determine the efficacy of the treatment regimens compared to controls.
Visualizations
Caption: Mechanism of action of TB47 in the mycobacterial electron transport chain.
References
- 1. benchchem.com [benchchem.com]
- 2. elifesciences.org [elifesciences.org]
- 3. benchchem.com [benchchem.com]
- 4. scilit.com [scilit.com]
- 5. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric Oxide-Dependent Electron Transport Chain Inhibition by the Cytochrome bc1 Inhibitor and Pretomanid Combination Kills Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Navigating bioactivity space in anti-tubercular drug discovery through the deployment of advanced machine learning models and cheminformatics tools: a molecular modeling based retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for novel antituberculosis agents that are effective against multidrug resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Structure-Activity Relationship of TB47 Analogs: A Technical Guide for Drug Development Professionals
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic agents with new mechanisms of action. One such promising class of compounds is the pyrazolo[1,5-a]pyridine-3-carboxamides. TB47, a prominent member of this class, is a potent inhibitor of the mycobacterial electron transport chain, specifically targeting the QcrB subunit of the cytochrome bcc complex (menaquinol-cytochrome c oxidoreductase). This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of TB47 and its analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows to aid in the rational design of next-generation anti-tubercular agents.
TB47, with the IUPAC name 5-Methoxy-2-methyl-N-(4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl)pyrazolo[1,5-a]pyridine-3-carboxamide, is a structural analog of the clinical candidate Q203 (Telacebec).[1][2] Its mechanism of action involves the disruption of ATP synthesis in Mtb by binding to the quinol oxidation site of cytochrome bcc, a critical component of mycobacterial energy metabolism.[1][3] This guide will delve into the specific structural modifications of the pyrazolo[1,5-a]pyridine (B1195680) scaffold and their impact on anti-tubercular activity.
Quantitative Structure-Activity Relationship (SAR) Data
The anti-tubercular potency of TB47 analogs is highly dependent on the nature and position of substituents on the pyrazolo[1,5-a]pyridine core and the carboxamide side chain. The following tables summarize the minimum inhibitory concentration (MIC) values of key analogs against the H37Rv strain of M. tuberculosis and other drug-resistant strains.
Table 1: SAR of Modifications on the Pyrazolo[1,5-a]pyridine Core
| Compound ID | R1 (2-position) | R2 (5-position) | MIC (µg/mL) vs. H37Rv | Reference |
| TB47 | -CH3 | -OCH3 | 0.006 | [4] |
| Analog 1 | -CH3 | -CH3 | <0.002 | [5] |
| Analog 2 | -H | -OCH3 | >5 | [5] |
| Analog 3 | -CH3 | -Cl | 0.01-0.1 | [6] |
Key observation: A methyl group at the 2-position and a methoxy (B1213986) or methyl group at the 5-position of the pyrazolo[1,5-a]pyridine ring are crucial for potent activity.[5]
Table 2: SAR of the Carboxamide Linker and Side Chain
| Compound ID | Linker (X) | R3 (Side Chain) | MIC (µg/mL) vs. H37Rv | Reference |
| TB47 | -NH-CH2- | 4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)phenyl | 0.006 | [4] |
| Analog 4 | -NH-CH2- | 4-(4-(4-chlorophenyl)piperidin-1-yl)phenyl | <0.002 | [5] |
| Analog 5 | -NH-CH2- | 4-(4-(pyridin-2-yl)piperidin-1-yl)phenyl | <0.002 | [5] |
| Analog 6 | -NH-CH2-CH2- | 4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)phenyl | 0.039 | [7] |
| Analog 7 | -O-CH2- | 4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)phenyl | >10 | [7] |
Key observations:
-
A benzylic amide linker is critical for activity.[5]
-
Introduction of a diaryl side chain, particularly with a terminal trifluoromethoxy or chloro-substituted phenyl ring, enhances potency against both drug-sensitive and drug-resistant strains.[5][8]
-
Replacing the terminal phenyl ring with a pyridine (B92270) ring can maintain or improve activity.[5]
-
Increasing the length of the linker between the amide and the phenyl ring generally reduces activity.[7]
Signaling Pathway and Mechanism of Action
TB47 and its analogs inhibit the respiratory electron transport chain in Mycobacterium tuberculosis. Specifically, they bind to the QcrB subunit of the cytochrome bcc complex, which is part of the cytochrome bc1-aa3 supercomplex. This binding event blocks the oxidation of menaquinol, thereby inhibiting electron flow and disrupting the generation of the proton motive force required for ATP synthesis. This leads to a depletion of cellular ATP, resulting in a bacteriostatic effect on replicating bacteria.[3][9]
Experimental Protocols
General Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) Analogs
The synthesis of TB47 analogs generally follows a convergent approach, involving the preparation of the pyrazolo[1,5-a]pyridine-3-carboxylic acid core and the respective amine side chain, followed by an amidation reaction.[5][6]
Detailed Protocol for Amidation:
-
To a solution of the pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the appropriate primary amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired pyrazolo[1,5-a]pyridine-3-carboxamide analog.[5]
In Vitro Anti-tubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
The minimum inhibitory concentration (MIC) of the synthesized compounds against M. tuberculosis H37Rv is determined using the MABA.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Perform two-fold serial dilutions of each compound in a 96-well plate using the supplemented Middlebrook 7H9 broth.
-
Prepare a standardized inoculum of M. tuberculosis H37Rv to a McFarland standard of 1.0 and dilute it 1:20 in the broth.
-
Add the bacterial inoculum to each well of the microplate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 5-7 days.
-
After incubation, add Alamar Blue reagent to each well and re-incubate for 24 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assay
The cytotoxicity of the compounds is evaluated against a mammalian cell line (e.g., Vero cells) to determine their selectivity index (SI).
Materials:
-
Vero (African green monkey kidney) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
MTT or resazurin (B115843) reagent
-
96-well plates
Procedure:
-
Seed Vero cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Assess cell viability using MTT or a similar reagent.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
-
Calculate the Selectivity Index as the ratio of CC50 to MIC (SI = CC50 / MIC).
Conclusion
The pyrazolo[1,5-a]pyridine-3-carboxamide scaffold, exemplified by TB47, represents a highly promising class of anti-tubercular agents targeting the essential cytochrome bcc complex. The structure-activity relationship studies have revealed key structural features required for potent activity, providing a roadmap for the rational design of new analogs with improved efficacy and pharmacological properties. The detailed experimental protocols and workflow visualizations provided in this guide serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics to combat the global threat of tuberculosis. Further optimization of this scaffold, guided by the SAR data presented herein, holds the potential to deliver a new generation of drugs effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-Mycobacterial Spectrum of TB47: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anti-mycobacterial activity of TB47, a novel drug candidate. TB47, a pyrazolo[1,5-a]pyridine-3-carboxamide, is a potent inhibitor of the mycobacterial electron transport chain.[1][2] This document consolidates available data on its spectrum of activity, details the experimental protocols used for its evaluation, and visualizes its mechanism of action and experimental workflows.
Executive Summary
TB47 demonstrates significant in vitro activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis and shows efficacy against Mycobacterium leprae.[1][2][3] Its mechanism of action involves the inhibition of the QcrB subunit of the cytochrome bc1-aa3 supercomplex, a critical component of the electron transport chain responsible for ATP synthesis.[1][4] This targeted action disrupts the energy metabolism of mycobacteria, leading to either bacteriostatic or bactericidal effects depending on the species and conditions.[1][2]
Quantitative Data Summary
The in vitro potency of TB47 has been evaluated against various mycobacterial species and strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values and other key quantitative data reported in the literature.
| Mycobacterial Species | Strain(s) | Assay Method | MIC (μg/mL) | Notes |
| Mycobacterium tuberculosis | H37Rv | Microplate Alamar Blue Assay (MABA) | 0.006 | Standard drug-susceptible laboratory strain.[3] |
| Mycobacterium tuberculosis | H37Rv | Agar (B569324) Dilution | 0.003 | Activity confirmed by an alternative standard method.[3] |
| Mycobacterium tuberculosis | H37Ra (autoluminescent) | Luciferase Assay (MIClux) | 0.01 - 0.03 | Avirulent laboratory strain.[3] |
| Mycobacterium tuberculosis | 6 clinical drug-resistant isolates (China) | Not specified | 0.06 - 0.12 | Demonstrates activity against drug-resistant strains.[3] |
| Mycobacterium tuberculosis | 5 single drug-resistant clinical isolates (USA) | Not specified | 0.0049 - 0.0088 (µM) | Further evidence of efficacy against resistant isolates.[3] |
| Mycobacterium leprae | Not specified | IDE8 tick cell-based assay | 0.005 | Concentration that significantly impairs bacillary growth.[1][2] |
| Mycobacterium abscessus | Not specified | In vitro broth microdilution | Ineffective alone | TB47 did not inhibit the growth of M. abscessus in vitro.[4][5][6] |
Note on Cytotoxicity: The IC50 of TB47 against VERO cells was reported to be >100 μM, indicating low cytotoxicity in this mammalian cell line.[3]
Mechanism of Action: Inhibition of the Electron Transport Chain
TB47 targets the cytochrome bc1-aa3 supercomplex within the mycobacterial electron transport chain.[1][4] Specifically, it binds to the QcrB subunit, which is responsible for the oxidation of menaquinol.[1] This binding event blocks the electron flow, thereby inhibiting the production of ATP, the primary energy currency of the cell.[1][2] The disruption of energy metabolism ultimately leads to the inhibition of bacterial growth and, in some cases, cell death.
Caption: Inhibition of the mycobacterial electron transport chain by TB47.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key in vitro assays used to characterize the anti-mycobacterial activity of TB47.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
4.1.1 Microplate Alamar Blue Assay (MABA)
This colorimetric assay is commonly used for determining the MIC of compounds against M. tuberculosis.
-
Preparation of Inoculum: M. tuberculosis strains are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol. The culture is grown to mid-log phase and then diluted to a standardized turbidity.
-
Drug Dilution: TB47 is serially diluted in a 96-well microplate using Middlebrook 7H9 broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. Control wells containing no drug (growth control) and no bacteria (sterility control) are included.
-
Incubation: The microplate is incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well.
-
Second Incubation: The plate is re-incubated for 24-48 hours.
-
Reading Results: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is the lowest drug concentration that remains blue.
4.1.2 Agar Dilution Method
This method involves the incorporation of the antimicrobial agent into a solid growth medium.[7]
-
Preparation of Drug-Containing Agar: TB47 is added in varying concentrations to molten Middlebrook 7H10 or 7H11 agar. The agar is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: A standardized suspension of M. tuberculosis is prepared as described for MABA.
-
Inoculation: The surfaces of the agar plates (both drug-containing and a drug-free control) are inoculated with the bacterial suspension.
-
Incubation: Plates are incubated at 37°C for 21 days.
-
Reading Results: The MIC is determined as the lowest concentration of TB47 that inhibits more than 99% of the bacterial population compared to the drug-free control plate.[7]
In Vitro M. leprae Growth Inhibition Assay
Due to the inability to culture M. leprae in axenic media, a cell-based assay is employed.[1]
-
Cell Culture: IDE8 tick cells are cultured in a suitable medium.[1][8]
-
Infection: The cultured IDE8 cells are infected with M. leprae.[1][8]
-
Treatment: Following infection, the cells are treated with TB47 at the desired concentration (e.g., 5 ng/mL).[1][8]
-
Incubation: The treated, infected cells are incubated for 30 days, with regular media changes containing the drug.[1][8]
-
Assessment: After the incubation period, the bacillary load is assessed to determine the extent of growth impairment compared to untreated controls. This can be achieved through methods such as Ziehl-Neelsen staining and microscopic enumeration.[1]
References
- 1. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TB47 | Working Group for New TB Drugs [newtbdrugs.org]
- 4. Assessment of Clofazimine and TB47 Combination Activity against Mycobacterium abscessus Using a Bioluminescent Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The QcrB Inhibitors TB47 and Telacebec Do Not Potentiate the Activity of Clofazimine in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Guide: Target Identification and Validation of Antitubercular Agent-47
A Hypothetical Case Study Targeting Mycobacterium tuberculosis InhA
Executive Summary
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the discovery of novel therapeutics with new mechanisms of action.[1][2] This technical guide details the comprehensive target identification and validation process for a hypothetical novel compound, "Antitubercular agent-47" (ATA-47). Through a combination of biochemical, genetic, and biophysical approaches, this document outlines a systematic workflow to confirm that ATA-47 exerts its bactericidal activity through the direct inhibition of the enoyl-acyl carrier protein reductase (InhA). InhA is a critical enzyme in the mycobacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[3][4] The methodologies and data presented herein serve as a robust framework for the preclinical assessment of new chemical entities targeting Mtb.
Target Identification: Uncovering the Molecular Target of ATA-47
Initial phenotypic screening identified ATA-47 as a potent inhibitor of Mtb growth. The subsequent phase of research focused on elucidating its mechanism of action by identifying its molecular target. A multi-pronged approach was employed, combining genetic selection for resistance with biophysical confirmation of a direct interaction.
Whole-Genome Sequencing of Resistant Mutants
A classical and powerful method for target identification involves generating and characterizing spontaneous resistant mutants.[5][6] This approach is predicated on the principle that mutations conferring resistance are most likely to occur within the gene encoding the drug's direct target or in genes involved in drug activation or efflux.[6]
Key Findings: Mtb H37Rv cultures were exposed to escalating concentrations of ATA-47 (4x and 10x the minimum inhibitory concentration [MIC]). Whole-genome sequencing of several independently isolated resistant colonies revealed single nucleotide polymorphisms (SNPs) consistently localized to the inhA gene (Rv1484).
| Mutant Isolate | ATA-47 MIC (µM) | Fold-Change vs. WT | Mutation in inhA | Amino Acid Change |
| Wild-Type (WT) H37Rv | 0.15 | 1x | None | - |
| ATA-47-R1 | 4.8 | 32x | c.472T>G | Tyr158Asp |
| ATA-47-R2 | 5.1 | 34x | c.472T>C | Tyr158His |
| ATA-47-R3 | 2.6 | 17x | c.295A>G | Ile99Val |
Table 1: Summary of ATA-47 resistant mutants and associated inhA mutations.
The recurrence of mutations at the Tyr158 residue, a key component of the substrate-binding pocket, strongly implicates InhA as the primary target of ATA-47.[3]
Biophysical Validation: Cellular Thermal Shift Assay (CETSA)
To confirm direct physical engagement between ATA-47 and the InhA protein within intact Mtb cells, a Cellular Thermal Shift Assay (CETSA) was performed.[1][7] This assay leverages the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[1][7]
Key Findings: Mtb lysates treated with ATA-47 showed a significant thermal stabilization of the InhA protein compared to vehicle-treated controls. This shift in the melting temperature (Tm) is indicative of a direct binding interaction.
| Condition | InhA Tm (°C) | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52.1 ± 0.3 | - |
| ATA-47 (50 µM) | 58.6 ± 0.4 | +6.5 °C |
Table 2: CETSA results demonstrating thermal stabilization of InhA by ATA-47.
Workflow for the identification of InhA as the target of ATA-47.
Target Validation: Confirming InhA's Role in ATA-47 Activity
Following the successful identification of InhA as the putative target, a series of validation experiments were conducted to biochemically and genetically confirm this hypothesis.
Biochemical Validation: InhA Enzymatic Inhibition Assay
The most direct way to validate a proposed drug-target interaction is to demonstrate inhibition in a purified, cell-free system.[8] The enzymatic activity of recombinant Mtb InhA was measured via a spectrophotometric assay that monitors the oxidation of the NADH cofactor.
Key Findings: ATA-47 demonstrated potent, dose-dependent inhibition of InhA enzymatic activity. This confirms that ATA-47 is a direct inhibitor of the enzyme, independent of other cellular factors. Because ATA-47 does not require activation by the mycobacterial catalase-peroxidase enzyme (KatG), it is effective against common isoniazid-resistant strains.[9][10][11]
| Inhibitor | IC50 (nM) | Inhibition Kinetics | Notes |
| ATA-47 | 25.3 ± 4.1 | Slow, tight-binding | Does not require KatG activation |
| Isoniazid (B1672263) (INH-NAD adduct) | 50.8 ± 6.5 | Slow, tight-binding | Requires KatG activation |
| Triclosan | 110.2 ± 15.7 | Rapid, reversible | Known direct InhA inhibitor |
Table 3: In vitro enzymatic inhibition of recombinant Mtb InhA.
Genetic Validation: CRISPRi-mediated inhA Knockdown
To confirm that the inhibition of InhA is responsible for the bactericidal effect of ATA-47 in whole cells, a genetic approach using CRISPR interference (CRISPRi) was employed.[12][13] A dCas9-based inducible CRISPRi system was used to specifically knockdown the transcription of the inhA gene in Mtb.[14][15]
Key Findings: Inducing a knockdown of inhA expression resulted in hypersensitivity of Mtb to ATA-47. The MIC of ATA-47 was significantly reduced in the inhA knockdown strain, indicating that the cells become more vulnerable to the compound when the target is less abundant. This genetic evidence strongly supports that InhA is the physiologically relevant target of ATA-47.[16]
| Mtb Strain | Inducer (ATc) | Relative inhA Expression | ATA-47 MIC (µM) |
| Control (Scrambled gRNA) | + | 100% | 0.16 |
| inhA CRISPRi | - | 115% | 0.15 |
| inhA CRISPRi | + | 12% | 0.02 |
Table 4: Effect of inhA knockdown on ATA-47 susceptibility.
Simplified FAS-II pathway showing the action of ATA-47 on InhA.
In Vivo Target Validation and Efficacy
The final stage of target validation involves demonstrating that the compound is effective in a relevant animal model of tuberculosis and that this efficacy is consistent with the proposed mechanism of action.
Murine Model of Chronic Tuberculosis Infection
An established mouse model of chronic Mtb infection was used to evaluate the in vivo efficacy of ATA-47.[17] C57BL/6 mice were infected via aerosol with Mtb H37Rv. Treatment was initiated four weeks post-infection and continued for four weeks.
Key Findings: ATA-47 demonstrated significant bactericidal activity, reducing the bacterial load in the lungs and spleens of infected mice. Its efficacy was comparable to the first-line drug isoniazid (INH) and superior to the control group.
| Treatment Group | Dose (mg/kg) | Mean Lung CFU (log10) | Mean Spleen CFU (log10) |
| Vehicle Control | - | 6.8 ± 0.4 | 5.1 ± 0.3 |
| ATA-47 | 25 | 4.5 ± 0.5 | 3.2 ± 0.4 |
| Isoniazid (INH) | 25 | 4.3 ± 0.4 | 2.9 ± 0.5 |
Table 5: In vivo efficacy of ATA-47 in a chronic mouse model of TB.
The positive in vivo results provide crucial validation that ATA-47 can engage its target, InhA, in a live infection model and produce a therapeutically relevant outcome. Further studies would involve pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens.[18]
Detailed Experimental Protocols
Protocol: Whole-Genome Sequencing of Resistant Mutants
-
Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80 to mid-log phase (OD600 ≈ 0.6).
-
Mutant Selection: Plate approximately 108 colony-forming units (CFU) onto Middlebrook 7H10 agar (B569324) plates containing 4x and 10x the MIC of ATA-47. Incubate at 37°C for 3-4 weeks.
-
Isolation and MIC Confirmation: Isolate individual resistant colonies and re-streak onto drug-free agar. Confirm the MIC of ATA-47 for each isolate using a broth microdilution assay.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from resistant isolates and the wild-type parent strain using a standard phenol-chloroform extraction method.
-
Sequencing and Analysis: Perform whole-genome sequencing on an Illumina platform. Align reads to the H37Rv reference genome (NC_000962.3) and use bioinformatics tools to identify single nucleotide polymorphisms (SNPs) and insertions/deletions that are unique to the resistant isolates.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Lysis: Grow Mtb H37Rv to mid-log phase. Harvest cells, wash with PBS, and resuspend in lysis buffer containing protease inhibitors. Lyse the cells using a bead beater and clarify the lysate by centrifugation.
-
Drug Treatment: Divide the clarified lysate into two aliquots. Treat one with ATA-47 (final concentration 50 µM) and the other with an equivalent volume of DMSO (vehicle control). Incubate for 30 minutes at room temperature.
-
Thermal Challenge: Aliquot the treated lysates into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation: Centrifuge the tubes at high speed to pellet aggregated proteins.
-
Detection: Carefully collect the supernatant (containing soluble proteins) and analyze the amount of soluble InhA at each temperature point using Western blotting with an anti-InhA antibody.
-
Data Analysis: Quantify band intensities and plot the percentage of soluble InhA against temperature to generate melting curves. Determine the Tm for both conditions.
Protocol: InhA Enzymatic Inhibition Assay
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), recombinant Mtb InhA enzyme, and NADH.
-
Inhibitor Addition: Add varying concentrations of ATA-47 (or control inhibitors) to the wells and incubate for a predetermined time to allow for inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, 2-trans-dodecenoyl-CoA.
-
Monitor Activity: Immediately monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADH) over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Logical relationship between key validation experiments.
Conclusion
The comprehensive data presented in this guide provides a robust and multi-faceted validation of InhA as the molecular target of the novel antitubercular agent, ATA-47. The workflow, progressing from genetic and biophysical target identification to biochemical and in vivo validation, establishes a clear mechanism of action. ATA-47's ability to directly inhibit InhA, circumventing the common resistance mechanism associated with isoniazid, and its potent bactericidal activity in a preclinical infection model, position it as a promising candidate for further development in the fight against tuberculosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | State-of-the-art strategies to prioritize Mycobacterium tuberculosis drug targets for drug discovery using a subtractive genomics approach [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Mycobacterium enoyl acyl carrier protein reductase (InhA): A key target for antitubercular drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hit Compounds and Associated Targets in Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of New Drug Targets and Resistance Mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. amsbio.com [amsbio.com]
- 9. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Utilization of CRISPR Interference To Validate MmpL3 as a Drug Target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. CRISPRi knockdown of mycobacterial tkt gene potentiates the anti-mycobacterial activity of phyto-compounds from selected medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Programmable transcriptional repression in mycobacteria using an orthogonal CRISPR interference platform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. Preclinical Efficacy Testing of New Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Predicting tuberculosis drug efficacy in preclinical and clinical models from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of TB47
For Researchers, Scientists, and Drug Development Professionals
Abstract
TB47 is a novel pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivative that has demonstrated significant promise as an anti-mycobacterial agent.[1] As a structural analog of the clinical candidate Q203 (Telacebec), TB47 targets the cytochrome bcc complex (QcrB) within the electron transport chain of mycobacteria, leading to the depletion of cellular ATP and subsequent bacteriostatic or bactericidal effects.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of TB47, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action. This document is intended to serve as a valuable resource for researchers and drug development professionals working on novel anti-tuberculosis and anti-leprosy therapeutics.
Physicochemical Properties
TB47 presents as a solid powder and requires storage in a dry, dark environment, with short-term storage at 0-4°C and long-term storage at -20°C.[2] While comprehensive experimental data for all physicochemical parameters are not publicly available, the following table summarizes the known and predicted properties of TB47.
| Property | Value | Source |
| IUPAC Name | 5-Methoxy-2-methyl-N-(4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl)pyrazolo[1,5-a]pyridine-3-carboxamide | [2] |
| CAS Number | 1799682-71-5 | |
| Chemical Formula | C29H29F3N4O3 | [2] |
| Molecular Weight | 538.57 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO (10 mM) | [2] |
| Predicted logP | 5.7 | |
| Melting Point | Not experimentally determined | |
| pKa | Not experimentally determined | |
| Storage | Short-term: 0-4°C; Long-term: -20°C | [2] |
Mechanism of Action and Signaling Pathway
TB47 exerts its anti-mycobacterial effect by inhibiting the QcrB subunit of the cytochrome bcc complex (also known as complex III) in the electron transport chain.[1] This inhibition disrupts the transfer of electrons from menaquinol (B15198786) to cytochrome c, which is a critical step in oxidative phosphorylation. The immediate consequence of this disruption is a significant reduction in the proton motive force across the inner mitochondrial membrane, leading to a sharp decrease in ATP synthesis.[1] The depletion of ATP, the primary energy currency of the cell, ultimately results in a bacteriostatic or bactericidal effect, depending on the specific mycobacterial species and the concentration of the compound.[1]
Caption: Mechanism of action of TB47 targeting the cytochrome bcc complex.
Experimental Protocols
The following sections detail the methodologies for key experiments to evaluate the physicochemical and biological properties of TB47.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of TB47 against Mycobacterium tuberculosis using a microplate-based assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of TB47.
Materials:
-
TB47 stock solution (in DMSO)
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Sterile 96-well microplates
-
Resazurin sodium salt solution (0.025% w/v in sterile water)
-
Microplate reader (fluorescence)
Procedure:
-
Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Compound Dilution: Prepare a 2-fold serial dilution of TB47 in a 96-well plate using Middlebrook 7H9 broth. The final volume in each well should be 100 µL. Include a positive control (no drug) and a negative control (no bacteria).
-
Inoculation: Adjust the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in Middlebrook 7H9 broth. Add 100 µL of the bacterial suspension to each well containing the compound dilutions.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Indicator Addition: After incubation, add 30 µL of the resazurin solution to each well and incubate for an additional 24-48 hours at 37°C.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of TB47 that prevents this color change. For quantitative analysis, read the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
Intracellular ATP Level Measurement
This protocol describes the measurement of intracellular ATP levels in M. tuberculosis following treatment with TB47 using a commercial bioluminescence assay.
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
TB47
-
Middlebrook 7H9 broth
-
BacTiter-Glo™ Microbial Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Culture and Treatment: Grow M. tuberculosis H37Rv to mid-log phase and dilute to a concentration of approximately 1 x 10^7 CFU/mL. Expose the bacterial culture to various concentrations of TB47 (and a vehicle control) for a defined period (e.g., 24 hours) at 37°C.
-
Assay Preparation: Allow the BacTiter-Glo™ reagent to equilibrate to room temperature.
-
Lysis and Luminescence Reaction: Mix equal volumes of the treated bacterial culture and the BacTiter-Glo™ reagent in an opaque-walled multiwell plate.
-
Incubation: Incubate the plate at room temperature for 5 minutes to ensure complete cell lysis and stabilization of the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present.
-
Data Analysis: Express the results as a percentage of the ATP level in the untreated control.
In Vivo Efficacy in a Murine Model of Tuberculosis
This protocol provides a general framework for evaluating the in vivo efficacy of TB47 in a murine model of M. tuberculosis infection.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv
-
Aerosol exposure system
-
TB47 formulation for oral administration
-
Middlebrook 7H11 agar (B569324) plates
Procedure:
-
Infection: Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to deliver approximately 100-200 CFUs to the lungs.
-
Treatment: Begin treatment with TB47 (e.g., daily oral gavage) at a specified time point post-infection (e.g., 2 weeks). Include a vehicle-treated control group and a positive control group (e.g., isoniazid).
-
Monitoring: Monitor the health and weight of the mice throughout the experiment.
-
Endpoint Analysis: At various time points during and after treatment, euthanize cohorts of mice. Aseptically remove the lungs and spleen.
-
Bacterial Load Determination: Homogenize the organs in sterile saline with 0.05% Tween 80. Prepare serial dilutions of the homogenates and plate on Middlebrook 7H11 agar.
-
CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU) per organ.
-
Data Analysis: Compare the bacterial loads in the TB47-treated groups to the control groups to assess the in vivo efficacy of the compound.
Conclusion
TB47 is a promising anti-mycobacterial agent with a well-defined mechanism of action targeting the electron transport chain. The data and protocols presented in this technical guide provide a foundational resource for further research and development of TB47 and related pyrazolo[1,5-a]pyridine (B1195680) derivatives. Further studies are warranted to fully characterize its physicochemical properties, optimize its pharmacokinetic profile, and establish its full therapeutic potential.
References
Solubility Profile and Experimental Protocols for TB47
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TB47 is a novel and potent inhibitor of the mycobacterial respiratory complex III (cytochrome bcc complex, specifically targeting the QcrB subunit).[1][2] Its primary mechanism of action involves the disruption of the electron transport chain, leading to a reduction in ATP synthesis, which is crucial for the survival of Mycobacterium tuberculosis and other mycobacteria.[3][4] Understanding the solubility of TB47 in commonly used laboratory solvents is critical for accurate and reproducible experimental design in preclinical research and drug development. This guide provides a comprehensive overview of the known solubility of TB47 in Dimethyl Sulfoxide (DMSO) and outlines detailed protocols for determining its solubility in aqueous buffers.
Solubility Data
The solubility of a compound is a fundamental physicochemical property that influences its biological activity and formulation development. The following table summarizes the available quantitative solubility data for TB47.
| Solvent | Temperature (°C) | Method | Solubility (mM) | Solubility (mg/mL) | Observations |
| DMSO | Room Temperature | Not Specified | 10 | 5.39 | Clear solution |
| Aqueous Buffers | Not Specified | Not Available | Data Not Available | Data Not Available | Expected to be poorly soluble |
Note: The molecular weight of TB47 is 538.57 g/mol .[1]
Experimental Protocols
Given the lack of publicly available data on the aqueous solubility of TB47, this section provides detailed, generalized protocols for its determination. These methods are based on standard laboratory practices for characterizing the solubility of research compounds.
Preparation of a 10 mM Stock Solution of TB47 in DMSO
This protocol describes the preparation of a concentrated stock solution of TB47 in DMSO, which can be used for subsequent experiments.
Materials:
-
TB47 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Pipettes
Procedure:
-
Calculate the required mass of TB47:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 538.57 g/mol * 1000 mg/g = 5.39 mg
-
-
-
Weighing TB47:
-
Carefully weigh out 5.39 mg of TB47 powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or vial.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the TB47 powder.
-
-
Mixing:
-
Vortex the solution thoroughly until all the TB47 powder is completely dissolved. A clear solution should be obtained.
-
-
Storage:
-
Store the 10 mM TB47 stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Determination of Aqueous Solubility using the Shake-Flask Method
This protocol outlines the "gold standard" shake-flask method for determining the thermodynamic solubility of TB47 in a chosen aqueous buffer (e.g., PBS, pH 7.4).
Materials:
-
TB47 powder
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Calibrated analytical balance
-
Glass vials with screw caps
Procedure:
-
Sample Preparation:
-
Add an excess amount of TB47 powder to a glass vial (e.g., 5-10 mg). The exact amount should be recorded.
-
Add a known volume of the aqueous buffer (e.g., 1 mL) to the vial.
-
-
Equilibration:
-
Securely cap the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the suspension for a sufficient period to allow it to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After the incubation period, remove the vial and let it stand to allow the undissolved solid to settle.
-
Centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the remaining solid.
-
-
Filtration:
-
Carefully collect the supernatant using a pipette, ensuring not to disturb the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining undissolved microcrystals.
-
-
Quantification:
-
Prepare a series of standard solutions of TB47 of known concentrations in the same aqueous buffer (or a suitable solvent for HPLC analysis).
-
Analyze the filtered sample and the standard solutions using a validated HPLC method to determine the concentration of TB47 in the saturated solution.
-
-
Data Analysis:
-
The concentration determined by HPLC represents the thermodynamic solubility of TB47 in the tested aqueous buffer at the specified temperature.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the mechanism of action of TB47 and a typical experimental workflow for solubility determination.
Caption: Mechanism of action of TB47 in the mitochondrial electron transport chain.
Caption: Experimental workflow for determining aqueous solubility by the shake-flask method.
References
- 1. medkoo.com [medkoo.com]
- 2. QcrB inhibitor TB47 |CAS 1799682-71-5 Probechem Biochemicals [probechem.com]
- 3. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive physicochemical, pharmacokinetic and activity profiling of anti-TB agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Tubercular Activity of TB47 Against Drug-Susceptible Mycobacterium tuberculosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
TB47, a novel pyrazolo[1,5-a]pyridine-3-carboxamide, has emerged as a promising drug candidate for the treatment of tuberculosis. This document provides a comprehensive technical guide on the activity of TB47 against drug-susceptible Mycobacterium tuberculosis. It details the compound's mechanism of action, summarizes its in vitro and in vivo efficacy, and provides detailed experimental protocols for key assays. The information presented herein is intended to support further research and development of TB47 as a potential component of future anti-tubercular regimens.
Mechanism of Action
TB47 exerts its antimycobacterial effect by targeting the electron transport chain (ETC), a critical pathway for ATP synthesis in M. tuberculosis. Specifically, TB47 is an inhibitor of the cytochrome bcc-aa3 supercomplex (Complex III-IV).[1][2] It binds to the QcrB subunit of the cytochrome bcc complex, blocking the oxidation of menaquinol (B15198786) to menaquinone.[1] This inhibition disrupts the electron flow, leading to a reduction in intracellular ATP levels and ultimately inhibiting bacterial growth.[3] The binding of TB47 to the quinol-binding site is stabilized by hydrogen bonds with conserved residues in QcrB.[4]
The efficacy of QcrB inhibitors can be diminished by the presence of an alternative terminal oxidase, cytochrome bd oxidase. However, TB47 has demonstrated significant bactericidal potential, particularly when the activity of cytochrome bd is naturally low or inactivated.[3]
TB47 exhibits a powerful synergistic effect when used in combination with clofazimine (B1669197).[3][5] Clofazimine is thought to compete with menaquinone, shuttling electrons from NADH dehydrogenase (NDH-2) to oxygen, which generates lethal reactive oxygen species (ROS).[5] This dual assault on the mycobacterial respiratory chain enhances the elimination of both replicating and non-replicating bacteria.[5]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of TB47 against drug-susceptible M. tuberculosis.
In Vitro Activity
| M. tuberculosis Strain | Assay Method | MIC (µg/mL) | Reference |
| H37Rv | Microplate Alamar Blue Assay (MABA) | 0.006 | [6] |
| H37Rv | Agar (B569324) Dilution | 0.003 | [6] |
| H37Ra (autoluminescent) | Luciferase Assay | 0.01 - 0.03 | [6] |
| Drug-Resistant Clinical Isolates (China) | Luciferase Assay | 0.06 - 0.12 | [6] |
| Single Drug-Resistant Clinical Isolates (USA) | Not Specified | 0.0049 - 0.0088 µM | [6] |
Table 1: Minimum Inhibitory Concentrations (MICs) of TB47 against M. tuberculosis
In Vivo Efficacy in Murine Models
| Mouse Model | Treatment Regimen (Dose in mg/kg) | Duration | Lung CFU log10 Reduction vs. Untreated | Reference |
| Aerosol Infection | TB47 (25) | Not Specified | Not directly stated, but CFU was 5.86 | [6] |
| Aerosol Infection | TB47 (25) + Rifampicin | Not Specified | Significant synergistic bactericidal effect | [6] |
| Aerosol Infection | TB47 (25) + Pyrazinamide | Not Specified | Significant synergistic bactericidal effect | [6] |
| Established Infection | Regimens containing TB47 (50) + Clofazimine (25) + Linezolid (100) | 4-6 months | Cured tuberculosis (relapse-free) | [7] |
Table 2: In Vivo Efficacy of TB47-Containing Regimens in Murine Tuberculosis Models
Cytotoxicity
| Cell Line | Assay | IC50 | Reference |
| VERO (African green monkey kidney epithelial cells) | Not Specified | >100 µM | [6] |
Table 3: Cytotoxicity of TB47
Experimental Protocols
In Vitro Susceptibility Testing: Microplate Alamar Blue Assay (MABA)
This protocol is a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
TB47 stock solution
-
Alamar Blue reagent
-
Resazurin (B115843) solution
Procedure:
-
Prepare a serial two-fold dilution of TB47 in a 96-well plate.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.
-
Include positive (no drug) and negative (no bacteria) control wells.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue and resazurin solution to each well and re-incubate for 24 hours.
-
Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of TB47 that prevents the color change from blue to pink.
In Vivo Efficacy in a Murine Aerosol Infection Model
This protocol describes a common in vivo model to assess the efficacy of anti-tubercular agents.
Materials:
-
BALB/c mice
-
Aerosol infection chamber
-
M. tuberculosis H37Rv culture
-
TB47 formulation for oral gavage
-
Middlebrook 7H11 agar plates
Procedure:
-
Infect BALB/c mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a lung infection.
-
After a pre-determined period to allow the infection to establish (e.g., 2-4 weeks), randomize mice into treatment and control groups.
-
Administer TB47 (and other drugs in combination studies) to the treatment groups via oral gavage, typically 5 days a week. The control group receives the vehicle.
-
At specified time points during and after treatment, euthanize subsets of mice from each group.
-
Aseptically remove the lungs and/or spleens and homogenize the tissues.
-
Plate serial dilutions of the organ homogenates on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFUs) to determine the bacterial load in the organs.
-
Compare the CFU counts between treated and untreated groups to assess the bactericidal or bacteriostatic activity of the treatment.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess the cytotoxicity of a compound on mammalian cells.
Materials:
-
Mammalian cell line (e.g., VERO or HepG2)
-
96-well cell culture plates
-
Complete cell culture medium
-
TB47 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of TB47 for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, which is the concentration of TB47 that reduces cell viability by 50%.
Conclusion
TB47 demonstrates potent activity against drug-susceptible Mycobacterium tuberculosis through the inhibition of the cytochrome bcc-aa3 complex. Its high in vitro potency and significant in vivo efficacy, particularly in combination with other anti-tubercular agents like clofazimine, underscore its potential as a valuable addition to future tuberculosis treatment regimens. The favorable preliminary cytotoxicity profile further supports its development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate and characterize the promising anti-tubercular properties of TB47.
References
- 1. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of Mycobacterium tuberculosis cytochrome bcc in complex with Q203 and TB47, two anti-TB drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TB47 and clofazimine form a highly synergistic sterilizing block in a second-line regimen for tuberculosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of QcrB Inhibition as a Measure of Antitubercular Activity with Machine Learning Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TB47 | Working Group for New TB Drugs [newtbdrugs.org]
- 7. benchchem.com [benchchem.com]
An In-Depth Technical Guide to TB47 Target Engagement in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
TB47 is a promising novel anti-tuberculosis drug candidate that targets the cytochrome bcc complex (also known as complex III) of the electron transport chain in Mycobacterium tuberculosis (Mtb). This document provides a comprehensive technical overview of TB47, focusing on its mechanism of action, target engagement, and preclinical evaluation. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows are presented to facilitate further research and development of this compound and other inhibitors of mycobacterial respiration.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery and development of new therapeutic agents with novel mechanisms of action. The mycobacterial electron transport chain has emerged as a clinically validated target for new anti-TB drugs. TB47, a pyrazolo[1,5-a]pyridine (B1195680) derivative, is a potent inhibitor of Mtb's cytochrome bcc complex, a critical enzyme for cellular respiration and ATP synthesis. By disrupting the electron flow, TB47 effectively inhibits the growth of both drug-susceptible and drug-resistant Mtb strains. This guide details the current understanding of TB47's engagement with its target, QcrB, a core subunit of the cytochrome bcc complex.
Mechanism of Action and Target Engagement
TB47 exerts its bactericidal activity by specifically binding to the QcrB subunit of the cytochrome bcc complex. This binding event occurs at the quinol-binding site (Qp site) of QcrB, competitively inhibiting the binding of the natural substrate, menaquinol (B15198786). The inhibition of menaquinol oxidation disrupts the electron flow through the cytochrome bcc complex, leading to a collapse of the proton motive force across the mycobacterial inner membrane and a subsequent depletion of cellular ATP levels. Cryo-electron microscopy studies have elucidated the precise binding mode of TB47 within the Qp pocket of QcrB, revealing key hydrogen bond interactions with conserved residues that are critical for its inhibitory activity.
Signaling Pathway
The following diagram illustrates the position of the cytochrome bcc complex within the M. tuberculosis electron transport chain and the inhibitory action of TB47.
Quantitative Data Summary
The following tables summarize the key quantitative data for TB47's activity against M. tuberculosis.
Table 1: In Vitro Activity of TB47 against M. tuberculosis
| Strain | Assay Type | MIC (µg/mL) | IC50 (µM) | Reference |
| Mtb H37Rv | MABA | 0.006 | - | [1] |
| Mtb H37Rv | Agar (B569324) dilution | 0.003 | - | [1] |
| Autoluminescent Mtb H37Ra | MIClux | 0.01-0.03 | - | [1] |
| Drug-resistant clinical isolates (China, n=6) | Agar dilution | 0.06-0.12 | - | [1] |
| Drug-resistant clinical isolates (USA, n=5) | Agar dilution | 0.0049-0.0088 (µM) | - | [1] |
| VERO cells | Cytotoxicity | >100 | - | [1] |
Table 2: In Vivo Efficacy of TB47 in Murine Models of Tuberculosis
| Mouse Model | Dosing Regimen | Efficacy Metric | Result | Reference |
| Non-invasive murine model | 4 mg/kg qd | RLU reduction | Significant reduction in RLU | [1] |
| Aerosol infection model | 25 mg/kg | CFU reduction (log10) | 5.86 | [1] |
| Aerosol infection model (combination with Rifampicin) | 25 mg/kg | CFU reduction (log10) | 1.83 (synergistic) | [1] |
| Aerosol infection model (combination with Pyrazinamide) | 25 mg/kg | CFU reduction (log10) | 2.47 (synergistic) | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions.
Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
This protocol is adapted from standard MABA procedures for M. tuberculosis.
Materials:
-
M. tuberculosis culture (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
-
96-well microplates
-
Alamar Blue reagent
-
TB47 stock solution (in DMSO)
Procedure:
-
Prepare a serial two-fold dilution of TB47 in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well containing the drug. Include a drug-free control well.
-
Seal the plates and incubate at 37°C for 7 days.
-
On day 7, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates at 37°C for 24 hours.
-
Read the results visually. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of TB47 that prevents the color change from blue to pink.
In Vivo Efficacy in a Murine Aerosol Infection Model
This protocol outlines a general procedure for assessing the in vivo efficacy of TB47.
Materials:
-
BALB/c mice
-
Aerosol infection chamber
-
M. tuberculosis H37Rv culture
-
TB47 formulation for oral gavage
-
Middlebrook 7H11 agar plates
Procedure:
-
Infect BALB/c mice with a low dose of M. tuberculosis H37Rv via the aerosol route.
-
Allow the infection to establish for 2-4 weeks.
-
Randomly assign mice to treatment and control groups.
-
Administer TB47 (e.g., 25 mg/kg) daily via oral gavage for the duration of the treatment period (e.g., 4 weeks).
-
At designated time points, euthanize a subset of mice from each group.
-
Aseptically remove the lungs and/or spleens and homogenize the tissues.
-
Prepare serial dilutions of the organ homogenates and plate on Middlebrook 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFUs).
-
Compare the CFU counts between the treated and untreated groups to determine the efficacy of TB47.
Cytochrome bcc Complex Enzymatic Assay
This assay measures the inhibition of the DMNQH2/oxygen oxidoreductase activity of the purified cytochrome bcc complex.
Materials:
-
Purified M. tuberculosis cytochrome bcc complex
-
2,3-dimethyl-1,4-naphthoquinone (DMNQ)
-
Sodium borohydride (B1222165) (NaBH4)
-
Oxygen electrode or other suitable oxygen consumption measurement system
-
TB47 stock solution
Procedure:
-
Prepare reduced DMNQH2 by reacting DMNQ with NaBH4.
-
In the reaction chamber of the oxygen consumption system, add the purified cytochrome bcc complex in an appropriate buffer.
-
Add TB47 at various concentrations and incubate for a short period.
-
Initiate the reaction by adding DMNQH2.
-
Monitor the rate of oxygen consumption.
-
Calculate the percent inhibition of enzyme activity at each concentration of TB47 to determine the IC50 value.
Visualizations of Experimental Workflows and Relationships
Experimental Workflow for Target Validation
The following diagram outlines a typical workflow for validating the target of a novel anti-tubercular agent like TB47.
Synergistic Interaction with Clofazimine
TB47 has demonstrated strong synergistic activity with clofazimine, another drug that targets the electron transport chain. The following diagram illustrates this relationship.
Conclusion
TB47 represents a significant advancement in the development of new anti-tuberculosis drugs. Its potent activity against M. tuberculosis, well-defined mechanism of action, and synergistic interactions with other anti-tubercular agents make it a strong candidate for further clinical development. The detailed protocols and data presented in this guide are intended to support the ongoing research efforts aimed at combating the global threat of tuberculosis.
References
Understanding the Molecular Target of Antitubercular Agent-47: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the molecular target and mechanism of action of the promising antitubercular candidate, Agent-47 (also known as TB47). The information presented herein is intended for researchers, scientists, and drug development professionals working to combat tuberculosis.
Introduction
Antitubercular agent-47 (TB47) is a novel drug candidate that has demonstrated potent activity against Mycobacterium tuberculosis, including drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains.[1][2] It belongs to the pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) class of compounds and represents a significant advancement in the search for new treatments for tuberculosis. This guide will delve into the core aspects of TB47's molecular function, presenting key data and experimental methodologies.
Molecular Target and Mechanism of Action
The primary molecular target of TB47 is the QcrB subunit of the respiratory cytochrome bc1 complex (also known as the cytochrome bcc complex) in Mycobacterium tuberculosis.[1][3][4] This complex is a crucial component of the electron transport chain, which is responsible for generating the proton motive force necessary for ATP synthesis.
TB47 acts as an inhibitor of this complex by binding to the quinol-binding site (Qo site) within the cytochrome b subunit (QcrB).[3][4] This binding event physically obstructs the oxidation of menaquinol (B15198786) to menaquinone. The inhibition of this critical step disrupts the electron flow through the respiratory chain, leading to a collapse of the electrochemical gradient across the mycobacterial inner membrane and a subsequent depletion of intracellular ATP.[3] This ultimately results in a bacteriostatic effect against replicating mycobacteria and demonstrates bactericidal activity in combination with other agents.[5]
Figure 1: Mechanism of action of this compound (TB47).
Quantitative Data
The efficacy of TB47 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
| Parameter | Strain/Cell Line | Value | Assay Method |
| MIC | M. tuberculosis H37Rv | 0.006 µg/mL | MABA |
| MIC | M. tuberculosis H37Rv | 0.003 µg/mL | Agar (B569324) Method |
| MIC Range | Drug-Resistant Clinical Isolates | 0.0049 - 0.12 µM | Not Specified |
| IC50 | VERO cells | >100 µM | Not Specified |
| Table 1: In Vitro Efficacy of TB47. [6] |
| Drug Combination | Interaction | Fractional Inhibitory Concentration Index (FICI) |
| TB47 + Clofazimine | Synergistic | 0.375 |
| Table 2: Synergistic Activity of TB47 with Clofazimine. |
Experimental Protocols
The identification and characterization of TB47's molecular target have been achieved through a combination of advanced experimental techniques. Below are detailed methodologies for the key experiments cited.
Microplate Alamar Blue Assay (MABA) for MIC Determination
This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.
Protocol:
-
Preparation of Mycobacterial Inoculum: A suspension of M. tuberculosis H37Rv is prepared in 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and its turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted to achieve a final inoculum of approximately 5 x 10^4 CFU/mL.
-
Drug Dilution: TB47 is serially diluted in a 96-well microplate containing 7H9 broth to obtain a range of concentrations.
-
Inoculation: The prepared mycobacterial inoculum is added to each well of the microplate containing the drug dilutions. Control wells with no drug are also included.
-
Incubation: The microplate is incubated at 37°C for 7 days.
-
Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue and 10% Tween 80 is added to each well.
-
Second Incubation: The plate is re-incubated at 37°C for 24 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of TB47 that prevents this color change.
Cytochrome bc1 Complex Inhibition Assay
This assay measures the ability of TB47 to inhibit the enzymatic activity of the cytochrome bc1 complex.
General Protocol:
-
Isolation of Mycobacterial Membranes: M. tuberculosis or a surrogate species like M. smegmatis is cultured, and the cell membranes containing the respiratory complexes are isolated through differential centrifugation.
-
Assay Buffer Preparation: An appropriate assay buffer is prepared, typically containing a buffer salt (e.g., Tris-HCl), a detergent to solubilize the membrane proteins (e.g., dodecyl maltoside), and a substrate for the complex.
-
Enzyme Reaction: The isolated membranes are incubated with a known concentration of TB47. The enzymatic reaction is initiated by the addition of a substrate like decylubiquinol. The activity of the cytochrome bc1 complex is measured by monitoring the reduction of cytochrome c spectrophotometrically at a specific wavelength (e.g., 550 nm).
-
Data Analysis: The rate of cytochrome c reduction in the presence of TB47 is compared to the rate in its absence to determine the percentage of inhibition. The IC50 value, the concentration of TB47 required to inhibit 50% of the enzyme's activity, can then be calculated.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM was employed to visualize the interaction between TB47 and the M. tuberculosis cytochrome bcc complex at near-atomic resolution.[4]
Workflow:
Figure 2: Cryo-Electron Microscopy Workflow.
Methodology:
-
Sample Preparation: The M. tuberculosis cytochrome bcc complex is purified. The purified complex is then incubated with an excess of TB47 to ensure binding.
-
Grid Preparation and Vitrification: A small volume of the complex-TB47 solution is applied to an electron microscopy grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a non-crystalline, glass-like state, preserving the native structure of the complex.
-
Data Collection: The vitrified grid is transferred to a cryo-electron microscope. A series of 2D projection images of the randomly oriented particles are collected at a low electron dose to minimize radiation damage.
-
Image Processing and 3D Reconstruction: The collected 2D images are computationally processed. This involves particle picking, classification of images to select for high-quality particles, and alignment of the images. These aligned 2D images are then used to reconstruct a high-resolution 3D map of the cytochrome bcc complex with TB47 bound.[4]
-
Structural Analysis: The 3D map is analyzed to identify the precise binding location of TB47 within the QcrB subunit and to characterize the specific amino acid residues involved in the interaction.[4]
Murine Model of Tuberculosis
In vivo efficacy of TB47 is assessed using a murine model of chronic tuberculosis infection.
Protocol:
-
Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic lung infection.
-
Treatment: Several weeks post-infection, mice are treated with TB47, typically administered orally. Treatment can be as a monotherapy or in combination with other antitubercular drugs. A control group receives a vehicle solution.
-
Assessment of Bacterial Load: At various time points during and after treatment, cohorts of mice are euthanized, and their lungs are harvested. The lung homogenates are serially diluted and plated on 7H11 agar plates to determine the number of colony-forming units (CFU).
-
Data Analysis: The reduction in bacterial load in the lungs of treated mice is compared to that of the untreated control group to evaluate the in vivo efficacy of TB47.
Logical Relationships and Workflows
The following diagram illustrates the logical workflow for the discovery and characterization of a molecular target for an antitubercular agent like TB47.
Figure 3: Drug Discovery and Target Validation Workflow.
Conclusion
This compound (TB47) is a potent inhibitor of the Mycobacterium tuberculosis cytochrome bc1 complex, a critical enzyme in the pathogen's energy metabolism. Its novel mechanism of action, which involves the disruption of ATP synthesis, makes it an attractive candidate for the treatment of drug-resistant tuberculosis. The synergistic interaction of TB47 with existing antitubercular drugs further highlights its therapeutic potential. The detailed experimental methodologies and quantitative data presented in this guide provide a solid foundation for further research and development of this promising new agent. Continued investigation into its clinical efficacy and safety is warranted.
References
- 1. Structure of Mycobacterium tuberculosis cytochrome bcc in complex with Q203 and TB47, two anti-TB drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, pharmacodynamics and safety of the inverse retinoic acid‐related orphan receptor γ agonist AZD0284 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of Mycobacterium tuberculosis cytochrome bcc in complex with Q203 and TB47, two anti-TB drug candidates | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Preliminary Investigation of TB47 Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical efficacy of TB47, a novel inhibitor of the mycobacterial electron transport chain. The data presented herein is collated from published in vitro and in vivo studies, offering a detailed examination of its mechanism of action, potency, and synergistic potential. This document is intended to serve as a foundational resource for researchers and professionals involved in the development of new therapeutics for mycobacterial diseases.
Core Efficacy Data
The efficacy of TB47 has been primarily evaluated against Mycobacterium leprae, the causative agent of leprosy, and Mycobacterium tuberculosis. The following tables summarize the key quantitative findings from these preclinical investigations.
Table 1: In Vitro Efficacy of TB47 Against Mycobacterium leprae
| Parameter | Value | Cell Line | Duration of Treatment | Observations |
| Effective Concentration | 5 ng/mL | IDE8 tick cells | 30 days | Significantly impaired bacillary growth[1][2] |
Table 2: In Vivo Efficacy of TB47 in BALB/c Mice Infected with Mycobacterium leprae
| Treatment Group (Weekly Dosing for 90 days) | Dosage | Outcome | Time Points of Assessment |
| TB47 Monotherapy | - | Bacteriostatic effect immediately after treatment, with subsequent resumption of replication[1][2] | Post-treatment, 120 days, 210 days |
| Clofazimine (B1669197) Monotherapy | 5 mg/kg | Bactericidal effect observed only at 210 days post-treatment[1] | Post-treatment, 120 days, 210 days |
| TB47 + Clofazimine | 10 mg/kg TB47 + 5 mg/kg Clofazimine | Bactericidal effect at all evaluated time points[1] | Post-treatment, 120 days, 210 days |
| TB47 + Clofazimine | 100 mg/kg TB47 + 5 mg/kg Clofazimine | Bactericidal effect at all evaluated time points; absence of M. leprae confirmed by histopathology | Post-treatment, 120 days, 210 days |
Table 3: In Vivo Efficacy of TB47 Against Mycobacterium tuberculosis in a Murine Model
| Treatment Group | Dosage | CFU Counts (log10) in Lungs | Observations |
| TB47 Monotherapy | 25 mg/kg | 5.86 | Bacteriostatic activity[3] |
| Isoniazid (INH) | - | 2.49 | - |
| INH + TB47 | - | 2.92 | No significant synergy observed |
| Pyrazinamide (B1679903) (PZA) | - | 6.42 | - |
| PZA + TB47 | - | 2.47 | Synergistic bactericidal effect |
| Rifampicin (RIF) | - | 6.86 | - |
| RIF + TB47 | - | 1.83 | Strong synergistic bactericidal effect |
Mechanism of Action and Signaling Pathway
TB47 functions as an inhibitor of the mycobacterial electron transport chain (ETC), a critical pathway for ATP production.[1][2] It specifically targets the QcrB subunit of the cytochrome bc1 complex (Complex III).[3] This inhibition disrupts the flow of electrons, leading to a reduction in ATP synthesis and a bacteriostatic effect on the mycobacteria.[3]
A significant finding is the synergistic bactericidal effect observed when TB47 is combined with clofazimine.[2][4] Clofazimine is believed to compete with menaquinone, shuttling electrons from the type II NADH dehydrogenase (NDH-2) to oxygen, which results in the production of lethal reactive oxygen species (ROS).[2][4] The dual action of TB47 inhibiting the primary respiratory pathway and clofazimine generating ROS creates a potent bactericidal combination.
Caption: Mechanism of action of TB47 and its synergy with clofazimine.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols cited in the efficacy studies.
In Vitro M. leprae Culture and Drug Susceptibility Testing
The in vitro efficacy of TB47 was assessed using an M. leprae-infected tick cell line model.
-
Cell Culture: The Ixodes scapularis tick cell line, IDE8, is cultured.
-
Drug Treatment: Following infection, the cells are treated with varying concentrations of TB47. In the cited study, a concentration of 5 ng/mL was used.
-
Incubation: The infected and treated cell cultures are incubated for a period of 30 days.
-
Assessment of Bacillary Growth: The impact on bacterial growth is determined by quantifying the number of bacilli, for example, through qPCR targeting M. leprae-specific genes.
In Vivo Murine Model of M. leprae Infection
The standard mouse footpad model is utilized for in vivo efficacy testing.
-
Animal Model: BALB/c mice are used for these studies.
-
Infection: Mice are inoculated with a suspension of M. leprae into the hind footpads.
-
Treatment Regimen: Treatment commences post-infection. In the reported studies, treatments were administered weekly for 90 days (a total of 13 doses). The treatment groups included TB47 monotherapy, clofazimine monotherapy, and combination therapy with varying doses of TB47 and a fixed dose of clofazimine.
-
Efficacy Assessment: The bacillary load in the footpads is assessed at multiple time points: immediately after the cessation of treatment, and at 120 and 210 days post-treatment.
-
Viability Assessment: The viability of the mycobacteria is a critical endpoint. This can be assessed through:
-
Molecular Methods: Quantitative reverse transcription PCR (qRT-PCR) to measure the expression of viability markers such as hsp18 and esxA transcripts.[5][6][7][8]
-
Histopathology: Histopathological examination of the footpad tissue to identify and quantify acid-fast bacilli (AFB) and assess the inflammatory response.
-
Caption: Experimental workflows for in vitro and in vivo efficacy testing of TB47.
Concluding Remarks
The preliminary data on TB47 demonstrates its potential as a novel agent for the treatment of mycobacterial infections. Its targeted mechanism of action and, notably, its synergistic bactericidal activity when combined with clofazimine, suggest that it could play a role in shortening and improving the efficacy of current treatment regimens. Further investigation, including clinical trials, which are planned to commence, will be essential to fully elucidate the therapeutic value of TB47. The experimental protocols and efficacy data presented in this guide provide a solid foundation for these future studies.
References
- 1. Ticks as potential vectors of Mycobacterium leprae: Use of tick cell lines to culture the bacilli and generate transgenic strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bactericidal and sterilizing activity of sudapyridine-clofazimine-TB47 combined with linezolid or pyrazinamide in a murine model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Assays for Determining Mycobacterium leprae Viability in Tissues of Experimentally Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. leprosy-information.org [leprosy-information.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Activity of TB47 Against Non-Replicating Persistent Tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-replicating persistent (NRP) Mycobacterium tuberculosis (Mtb) poses a significant challenge to effective tuberculosis (TB) treatment, contributing to the long duration of therapy and the emergence of drug resistance. This technical guide provides an in-depth analysis of the investigational anti-TB agent TB47, a pyrazolo[1,5-a]pyridine-3-carboxamide, and its activity against these persistent bacteria. We detail its mechanism of action, summarize key quantitative efficacy data, provide comprehensive experimental protocols for assessing its activity in established NRP models, and present visual diagrams of its signaling pathway and relevant experimental workflows. This document is intended to serve as a comprehensive resource for researchers in the field of TB drug development.
Introduction to TB47 and the Challenge of Non-Replicating Persistent TB
Tuberculosis remains a global health crisis, largely due to the difficulty in eradicating persistent bacterial populations that are phenotypically tolerant to many conventional antibiotics. These non-replicating or slowly metabolizing bacteria can survive in the host for extended periods, leading to treatment relapse. TB47 has emerged as a promising drug candidate that targets the energy metabolism of Mtb, a crucial pathway for the survival of both replicating and non-replicating bacilli.
Mechanism of Action of TB47
TB47's primary mechanism of action is the inhibition of the QcrB subunit of the cytochrome bc1-aa3 complex (Complex III) in the electron transport chain (ETC) of Mycobacterium tuberculosis.[1] This inhibition blocks the primary pathway for ATP synthesis, leading to a reduction in intracellular energy levels.[1] In Mtb, a metabolic bypass exists through the alternative cytochrome bd oxidase, which can partially compensate for the inhibition of the cytochrome bc1-aa3 complex. This bypass is the reason why TB47 monotherapy often exhibits bacteriostatic rather than bactericidal activity in vivo.[1]
Synergy with Clofazimine (B1669197)
A key characteristic of TB47 is its potent synergistic and sterilizing effect when used in combination with other anti-TB agents, most notably clofazimine (CFZ).[2] Clofazimine is believed to have a dual mechanism of action that complements TB47's activity. It can compete with menaquinone in the ETC, shuttling electrons from the type II NADH dehydrogenase (NDH-2) to oxygen, which results in the production of lethal reactive oxygen species (ROS).[3] This dual targeting of the ETC by TB47 and clofazimine has been shown to be highly effective in killing both replicating and non-replicating Mtb.[3][4]
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of TB47 and its synergy with clofazimine within the Mycobacterium tuberculosis electron transport chain.
Caption: Mechanism of TB47 and Clofazimine in the Mtb Electron Transport Chain.
Quantitative Data on TB47 Activity
The following tables summarize the in vitro and in vivo efficacy of TB47 against Mycobacterium tuberculosis.
Table 1: In Vitro Activity of TB47 Against M. tuberculosis
| Mtb Strain | Assay Condition | MIC (μg/mL) | Reference |
| H37Ra (autoluminescent) | MIClux | 0.01-0.03 | [5] |
| H37Rv | MABA | 0.006 | [5] |
| H37Rv | Agar (B569324) Method | 0.003 | [5] |
| Drug-Resistant Clinical Isolates (China) | Autoluminescent | 0.06-0.12 | [5] |
| Single Drug-Resistant Clinical Isolates (USA) | - | 0.0049-0.0088 (μM) | [5] |
Table 2: In Vivo Efficacy of TB47 in Murine Models of Tuberculosis
| Mouse Model | Treatment Regimen | Duration | Lung CFU (log10) | Reference |
| Aerosol Infection | TB47 (25 mg/kg) | 28 days | 5.86 | [5] |
| Aerosol Infection | INH + TB47 | 28 days | 2.92 | [5] |
| Aerosol Infection | PZA + TB47 | 28 days | 2.47 | [5] |
| Aerosol Infection | RIF + TB47 | 28 days | 1.83 | [5] |
| Aerosol Infection | Untreated Control | 26-28 days | (4/5 mice died) | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of TB47's activity against non-replicating persistent TB.
The Wayne Model for Hypoxia-Induced Non-Replicating Persistence
The Wayne model is a widely used in vitro method to induce a state of non-replicating persistence in Mtb through gradual oxygen depletion.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Dubos Tween Albumin Broth
-
Sterile screw-cap tubes (e.g., 16 x 125 mm) with a defined headspace-to-volume ratio
-
Magnetic stir bars ("fleas")
-
Slow-speed stirrer
-
Methylene (B1212753) blue solution (1.5 µg/mL) as a hypoxia indicator
Protocol:
-
Inoculum Preparation: Culture M. tuberculosis in Dubos Tween Albumin Broth to mid-log phase (OD600 of 0.4-0.6).
-
Dilution: Dilute the mid-log phase culture 1:100 in fresh Dubos broth.
-
Setup: Dispense the diluted culture into screw-cap tubes containing a magnetic stir bar. The volume of the medium should be adjusted to achieve a specific headspace-to-volume ratio (e.g., 0.5 for a slower oxygen depletion or 1.2 for a more rapid depletion).
-
Incubation: Tightly seal the tubes and incubate at 37°C with slow, gentle stirring (e.g., 120 rpm). The stirring should be sufficient to keep the bacteria in suspension without agitating the surface of the medium.
-
Monitoring Hypoxia: In parallel, set up a control tube containing methylene blue. The decolorization of methylene blue from blue to colorless indicates the transition to a microaerophilic and then anaerobic environment.
-
NRP Stages:
-
NRP Stage 1 (Microaerophilic): This stage is typically reached when the dissolved oxygen level approaches 1% saturation, often indicated by the partial decolorization of methylene blue.
-
NRP Stage 2 (Anaerobic): This stage is characterized by the complete decolorization of methylene blue, with oxygen levels below 0.06% saturation.
-
-
Drug Exposure and Viability Assessment: Once the desired NRP stage is reached, the drug of interest (e.g., TB47) can be added to the cultures. Viability can be assessed at different time points by plating serial dilutions of the culture on solid media (e.g., 7H11 agar) and enumerating colony-forming units (CFUs).
Murine Model of Chronic Tuberculosis Infection
This model is used to evaluate the in vivo efficacy of anti-TB agents against established, persistent infections.
Materials:
-
BALB/c mice
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Aerosol infection chamber
-
Oral gavage needles
-
TB47 and other drugs for treatment regimens
-
7H11 agar plates for CFU enumeration
Protocol:
-
Infection: Infect mice with a low dose of M. tuberculosis (e.g., 100-200 CFU) via the aerosol route using a calibrated inhalation exposure system.
-
Establishment of Chronic Infection: Allow the infection to establish for a period of 4-6 weeks. During this time, the bacterial load in the lungs will typically reach a plateau, and granulomatous lesions will form, harboring non-replicating or slowly replicating bacteria.
-
Treatment: Initiate treatment with TB47-containing regimens. Administer drugs via oral gavage daily or as per the specific experimental design. Include appropriate control groups (e.g., untreated, standard-of-care regimen).
-
Monitoring Efficacy: At various time points during and after treatment, euthanize subsets of mice. Aseptically remove the lungs and homogenize the tissue.
-
CFU Enumeration: Plate serial dilutions of the lung homogenates onto 7H11 agar plates. Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU) per lung.
-
Relapse Assessment: To assess the sterilizing activity of a regimen, a cohort of mice is treated for a defined period and then left untreated for a further 3-6 months. At the end of this period, the mice are euthanized, and their lungs are cultured to determine if there is any bacterial regrowth (relapse).
Experimental Workflows
The following diagrams illustrate the typical workflows for in vitro and in vivo assessment of TB47's activity against non-replicating persistent TB.
Caption: Workflow for assessing drug activity against NRP Mtb using the Wayne model.
Caption: Workflow for evaluating in vivo efficacy in a chronic TB infection model.
Conclusion
TB47 demonstrates significant promise as a component of future TB treatment regimens, particularly due to its potent activity against non-replicating persistent bacteria when combined with agents like clofazimine. Its mechanism of action, targeting the energy metabolism of M. tuberculosis, is a valuable strategy for combating drug-tolerant persisters. The experimental models and protocols detailed in this guide provide a framework for the continued investigation and development of TB47 and other novel anti-TB compounds. Further research is warranted to fully elucidate its potential in shortening and improving the efficacy of tuberculosis therapy.
References
Methodological & Application
Application Notes and Protocols for In Vivo Efficacy Testing of Antitubercular Agent-47 in a Murine Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents. Murine models of tuberculosis are essential tools in the preclinical evaluation of these new chemical entities.[1] This document provides a detailed protocol for assessing the in vivo efficacy of a novel compound, designated Antitubercular Agent-47 (AA-47), in a well-established mouse model of chronic tuberculosis infection. The protocols outlined below cover mouse strain selection, infection procedures, drug formulation and administration, and methods for evaluating treatment efficacy.
Data Presentation: Efficacy of this compound (AA-47)
The following tables summarize the expected quantitative data from an in vivo study evaluating AA-47. This data is presented for illustrative purposes and is based on typical outcomes for a promising new antitubercular agent.
Table 1: Bacterial Load in Lungs and Spleen Following 4 Weeks of Treatment
| Treatment Group | Dosage (mg/kg) | Mean Log10 CFU/Lung (± SD) | Mean Log10 CFU/Spleen (± SD) |
| Vehicle Control (Untreated) | - | 8.5 ± 0.4 | 6.2 ± 0.3 |
| Isoniazid (INH) | 25 | 4.2 ± 0.5 | 3.1 ± 0.4 |
| Rifampin (RIF) | 10 | 4.5 ± 0.6 | 3.5 ± 0.5 |
| AA-47 | 25 | 4.8 ± 0.7 | 3.8 ± 0.6 |
| AA-47 | 50 | 4.1 ± 0.5 | 3.0 ± 0.4 |
| AA-47 + INH | 50 + 25 | 3.0 ± 0.4 | 2.1 ± 0.3 |
Table 2: Survival Analysis Over 90 Days Post-Infection
| Treatment Group | Dosage (mg/kg) | Median Survival Time (Days) | Percent Survival at 90 Days |
| Vehicle Control (Untreated) | - | 45 | 0% |
| Isoniazid (INH) | 25 | > 90 | 100% |
| Rifampin (RIF) | 10 | > 90 | 100% |
| AA-47 | 50 | > 90 | 100% |
Table 3: Pharmacokinetic Parameters of AA-47 in Mice
| Parameter | Value |
| Cmax (μg/mL) | 10.5 |
| Tmax (h) | 1.5 |
| AUC0–∞ (μg·h/mL) | 16.0 |
| Half-life (t1/2) (h) | 1.9 |
Experimental Protocols
Mouse Model and Mycobacterium tuberculosis Strain
-
Mouse Strain: Female BALB/c mice, 6-8 weeks old, are recommended for their susceptibility to Mtb infection.[2]
-
Mycobacterium tuberculosis Strain: The H37Rv strain is a commonly used virulent laboratory strain. For studies requiring a more aggressive infection, the Erdman strain can be utilized.[3]
Infection Protocol: Low-Dose Aerosol Infection
A low-dose aerosol infection is the most physiologically relevant method, as it mimics the natural route of human infection.[4]
Materials:
-
Mycobacterium tuberculosis H37Rv culture in mid-log phase.
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80.
-
Aerosol exposure system (e.g., Glas-Col inhalation exposure system).[3][5]
-
Biosafety Level 3 (BSL-3) facility.
Procedure:
-
Grow Mtb H37Rv in Middlebrook 7H9 broth supplemented with OADC to mid-log phase (OD600 ≈ 0.8).
-
Wash the bacterial cells with PBS containing 0.05% Tween 80 and resuspend in the same buffer.
-
Adjust the bacterial suspension to a concentration that will deliver approximately 50-100 colony-forming units (CFU) per mouse lung. This requires prior calibration of the aerosol exposure system.[3]
-
Place mice in the exposure chamber of the aerosol system.
-
Run the nebulization and exposure cycle according to the manufacturer's instructions.
-
One day post-infection, sacrifice a small cohort of mice (n=3) to determine the initial bacterial load in the lungs by plating lung homogenates on Middlebrook 7H11 agar (B569324).[5]
Drug Formulation and Administration
Materials:
-
This compound (AA-47)
-
Isoniazid (INH) and Rifampin (RIF) as positive controls.
-
Vehicle for drug suspension (e.g., 0.5% carboxymethylcellulose).
-
Oral gavage needles.
Procedure:
-
Prepare fresh drug suspensions daily.
-
For AA-47, INH, and RIF, weigh the required amount of each compound and suspend it in the vehicle to the desired concentration.
-
Administer drugs to mice via oral gavage once daily, five days a week.[6]
-
The treatment period typically lasts for 4 to 8 weeks.
Efficacy Evaluation
2.4.1. Bacterial Load Determination (CFU Assay) This is the primary method for assessing the bactericidal or bacteriostatic activity of the test compound.
Procedure:
-
At the end of the treatment period, euthanize mice by an approved method.
-
Aseptically remove the lungs and spleen.
-
Homogenize each organ in a known volume of PBS with 0.05% Tween 80 using a tissue homogenizer.
-
Prepare serial 10-fold dilutions of the organ homogenates.
-
Plate the dilutions on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colonies to determine the CFU per organ.
2.4.2. Survival Analysis This method is used to assess the ability of the treatment to prevent mortality due to tuberculosis.
Procedure:
-
Following infection, monitor mice daily for signs of morbidity (e.g., weight loss, ruffled fur, lethargy).
-
Euthanize mice that reach a moribund state.
-
Record the date of death or euthanasia for each mouse.
-
Continue the study for a predetermined period (e.g., 90 days) or until all mice in the control group have succumbed to the infection.
-
Generate Kaplan-Meier survival curves.
2.4.3. Relapse Study This assesses the sterilizing activity of a drug regimen.
Procedure:
-
After the initial treatment phase, cease all drug administration.
-
Observe the mice for an additional period (typically 3 months).[6]
-
At the end of the observation period, determine the bacterial load in the lungs and spleen as described in section 2.4.1.
-
The reappearance of bacteria indicates relapse.
Visualizations
Experimental Workflow
Caption: Workflow for in vivo efficacy testing of this compound.
Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship
Caption: Relationship between Pharmacokinetics and Pharmacodynamics.
References
- 1. Fast Standardized Therapeutic-Efficacy Assay for Drug Discovery against Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infection of Mice with Aerosolized Mycobacterium tuberculosis: Use of a Nose-Only Apparatus for Delivery of Low Doses of Inocula and Design of an Ultrasafe Facility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TB47 Combination Therapy with Clofazimine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant mycobacterial infections necessitates the development of novel therapeutic strategies. Combination therapy, a cornerstone of treatment for diseases like tuberculosis and leprosy, aims to enhance efficacy, reduce treatment duration, and prevent the emergence of resistance. This document provides detailed application notes and protocols for the investigational combination of TB47, a novel inhibitor of the mycobacterial electron transport chain, and clofazimine (B1669197), a repurposed anti-leprosy drug. This combination has shown significant synergistic and bactericidal activity against various mycobacterial species, including Mycobacterium tuberculosis, Mycobacterium leprae, and Mycobacterium abscessus.
TB47, a pyrazolo[1,5-a]pyridine-3-carboxamide, targets the cytochrome bc1 complex (QcrB subunit) of the electron transport chain (ETC), leading to a reduction in intracellular ATP synthesis.[1][2] Clofazimine, a riminophenazine, is understood to have a multi-faceted mechanism of action. It is believed to act as a prodrug that, upon reduction by NADH dehydrogenase (NDH-2), generates reactive oxygen species (ROS) during reoxidation.[1][3] This process interferes with the electron transport chain by competing with menaquinone.[1][3] The dual targeting of the mycobacterial ETC by TB47 and clofazimine forms the basis for their synergistic interaction, which has been observed in both in vitro and in vivo models.[2][4]
These notes are intended to provide a comprehensive resource for researchers and drug development professionals investigating this promising combination therapy.
Data Presentation
In Vitro Synergy Data
| Organism | Assay Type | Drug Combination | Concentration Range | FICI | Interaction | Reference |
| M. tuberculosis | Checkerboard Assay | TB47 + Clofazimine | Not Specified | 0.375 | Synergistic | [2] |
FICI (Fractional Inhibitory Concentration Index): ≤ 0.5 indicates synergy; > 0.5 to 4 indicates an additive or indifferent effect; > 4 indicates antagonism.
In Vivo Efficacy Data: Murine Models
Mycobacterium leprae
| Treatment Group | Dose | Administration | Duration | Outcome | Reference |
| TB47 + Clofazimine | 100 mg/kg TB47 + 5 mg/kg CFZ | Weekly | 90 days | Bactericidal effect at all evaluated time points | [3][5][6] |
| TB47 + Clofazimine | 10 mg/kg TB47 + 5 mg/kg CFZ | Weekly | 90 days | Bactericidal effect at all evaluated time points | [3][5][6] |
| TB47 + Clofazimine | 1 mg/kg TB47 + 5 mg/kg CFZ | Weekly | 90 days | Notable bactericidal effect at all evaluated time points | [3] |
| TB47 Monotherapy | 100, 10, or 1 mg/kg | Weekly | 90 days | Bacteriostatic effect immediately after treatment, with later replication | [3][5][6] |
| Clofazimine Monotherapy | 5 mg/kg | Weekly | 90 days | Bactericidal effect observed only 210 days post-treatment | [3][5][6] |
Mycobacterium abscessus
| Treatment Group | Dose | Administration | Duration | Outcome | Reference |
| TB47 + Clofazimine | 25 mg/kg/day TB47 + 20 mg/kg/day CFZ | Daily | 4 days (acute model) | Marked decrease in Relative Light Units (RLU) compared to monotherapy | [7] |
| TB47 + Clofazimine | 25 mg/kg/day TB47 + 50 mg/kg/day CFZ | Daily | 3 weeks (pulmonary infection model) | Augmented activity compared to monotherapy (CFU reduction) | [1][7] |
| TB47 Monotherapy | 25 mg/kg/day | Daily | 3 weeks | Lower bacterial burden than untreated controls | [1][7] |
| Clofazimine Monotherapy | 50 mg/kg/day | Daily | 3 weeks | Delayed effect, with CFU reduction only after 2 and 3 weeks | [1][7] |
Mycobacterium tuberculosis
| Treatment Regimen | Dose | Administration | Duration | Outcome | Reference |
| ALEZCT | 50 mg/kg TB47 | Oral gavage (5 days/week) | 4-5 months | 4 months: 13.33% relapse; 5 months: 0% relapse | |
| AEZCT (without Levofloxacin) | 50 mg/kg TB47 | Oral gavage (5 days/week) | 5-6 months | 5 months: 33.33% relapse; 6 months: 0% relapse | |
| SCT + Linezolid (B1675486) (L) | Not Specified | Not Specified | Not Specified | Similar bactericidal and sterilizing activities to BPaL regimen | [2] |
| SCZ + T | Not Specified | Not Specified | 2 months | No relapse in 15 mice | [2] |
| T C + Linezolid (N) + Pyrazinamide (B1679903) (Z) | T: 50 mg/kg, C: 25 mg/kg, N: 100 mg/kg, Z: 150 mg/kg | Oral gavage (5 days/week) | 4 months | No relapse observed |
A: Amikacin, L: Levofloxacin, E: Ethambutol, Z: Pyrazinamide, C: Clofazimine, T: TB47, S: Sudapyridine
Signaling Pathway and Mechanism of Action
The synergistic bactericidal activity of the TB47 and clofazimine combination stems from their distinct but complementary attacks on the mycobacterial electron transport chain (ETC).
Caption: Dual inhibition of the mycobacterial ETC by TB47 and clofazimine.
Experimental Protocols
In Vitro Synergy Testing: Checkerboard Assay
This protocol outlines a method to determine the synergistic interaction between TB47 and clofazimine against M. tuberculosis using a broth microdilution checkerboard assay.
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
TB47 and Clofazimine stock solutions (in DMSO)
-
96-well microtiter plates
-
Resazurin (B115843) solution
-
Plate reader
Workflow Diagram:
Caption: Workflow for the in vitro checkerboard synergy assay.
Procedure:
-
Drug Plate Preparation: a. In a 96-well plate, create a two-dimensional gradient of TB47 and clofazimine. b. Serially dilute TB47 horizontally (e.g., across columns 1-10) and clofazimine vertically (e.g., down rows A-G). c. Include wells for each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs). d. Include a drug-free well for a growth control and a well with medium only for a sterility control.
-
Inoculum Preparation: a. Grow M. tuberculosis to mid-log phase. b. Adjust the bacterial suspension to a McFarland standard of 0.5 and then dilute to the final desired concentration in 7H9 broth.
-
Inoculation and Incubation: a. Inoculate each well of the drug-containing plate with the bacterial suspension. b. Seal the plate and incubate at 37°C.
-
MIC Determination: a. After the initial incubation, add resazurin solution to each well. b. Continue incubation until the growth control well changes color from blue to pink. c. The MIC is the lowest concentration of the drug(s) that prevents this color change.
-
FICI Calculation: a. Calculate the FICI using the formula: FICI = (MIC of TB47 in combination / MIC of TB47 alone) + (MIC of Clofazimine in combination / MIC of Clofazimine alone) b. Interpret the FICI value to determine the nature of the interaction (synergy, additive, or antagonism).[8][9]
In Vivo Efficacy Testing: Murine Model of Chronic Tuberculosis
This protocol describes a well-established murine model for evaluating the efficacy of the TB47 and clofazimine combination therapy against a chronic M. tuberculosis infection.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
M. tuberculosis strain (e.g., H37Rv)
-
Aerosol exposure system
-
TB47 and clofazimine for oral gavage
-
Middlebrook 7H11 agar (B569324) plates
-
Stomacher or tissue homogenizer
Workflow Diagram:
Caption: Workflow for the murine model of chronic tuberculosis.
Procedure:
-
Infection: a. Infect mice with a low dose of M. tuberculosis using a calibrated aerosol exposure system to ensure consistent lung deposition. b. Confirm the initial bacterial load by sacrificing a small cohort of mice 24 hours post-infection and plating lung homogenates.
-
Establishment of Chronic Infection: a. Allow the infection to progress for a period (e.g., 4-6 weeks) to establish a chronic state with stable bacterial loads.
-
Treatment: a. Randomize mice into treatment groups: vehicle control, TB47 alone, clofazimine alone, and the combination of TB47 and clofazimine. b. Administer drugs daily via oral gavage for the specified treatment duration (e.g., 4-6 months).
-
Assessment of Bactericidal Activity: a. At various time points during treatment, sacrifice a subset of mice from each group. b. Homogenize the lungs and plate serial dilutions on 7H11 agar to enumerate colony-forming units (CFU). c. Compare the reduction in CFU counts between treatment groups.
-
Assessment of Sterilizing Activity (Relapse): a. Following the completion of therapy, keep a cohort of treated mice for an extended period without treatment (e.g., 3 months). b. At the end of this period, determine the lung CFU counts to assess for disease relapse. The absence of culturable bacteria indicates a sterilizing cure.[10][11][12]
Intracellular Efficacy: Macrophage Infection Model
This protocol details an in vitro model to assess the activity of the drug combination against intracellular mycobacteria within macrophages.
Materials:
-
Macrophage cell line (e.g., THP-1) or bone marrow-derived macrophages (BMDMs)
-
M. tuberculosis strain (GFP- or luciferase-expressing strains can be useful)
-
Cell culture medium (e.g., RPMI with supplements)
-
TB47 and clofazimine
-
Cell lysis buffer
-
7H11 agar plates or a method to measure bacterial viability (e.g., luminescence)
Workflow Diagram:
References
- 1. Assessment of Clofazimine and TB47 Combination Activity against Mycobacterium abscessus Using a Bioluminescent Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bactericidal and sterilizing activity of sudapyridine-clofazimine-TB47 combined with linezolid or pyrazinamide in a murine model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TB47 and clofazimine form a highly synergistic sterilizing block in a second-line regimen for tuberculosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 6. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols: Determination of TB47 Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
TB47 is a novel investigational agent identified as a potent inhibitor of the mycobacterial electron transport chain.[1][2][3] Specifically, it targets the cytochrome bc1-aa3 supercomplex, disrupting ATP synthesis, which is crucial for mycobacterial survival.[2][4] This mechanism of action makes TB47 a promising candidate for the treatment of tuberculosis. These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of TB47 against Mycobacterium tuberculosis using the Resazurin (B115843) Microtiter Assay (REMA), a rapid and cost-effective colorimetric method.[5][6][7][8]
Data Presentation
The following table summarizes the key quantitative parameters for performing the TB47 MIC assay.
| Parameter | Value/Range | Details |
| Test Organism | Mycobacterium tuberculosis H37Rv (ATCC 27294) | Standard reference strain for susceptibility testing. |
| Compound | TB47 | Stock solution prepared in DMSO. |
| Assay Medium | Middlebrook 7H9 Broth | Supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% glycerol (B35011).[9][10] |
| Plate Format | Sterile 96-well flat-bottom microplates | Allows for serial dilutions and high-throughput analysis.[11] |
| Inoculum Density | 1 x 10⁵ CFU/mL | Final concentration in each well, prepared from a 0.5 McFarland standard.[9] |
| TB47 Concentration Range | 0.005 µg/mL to 5.12 µg/mL | A 2-fold serial dilution is recommended based on its high potency against other mycobacteria.[2][3] |
| Incubation Conditions | 37°C | Plates are sealed and incubated for 7-10 days.[6] |
| Indicator | Resazurin solution (0.02%) | Added to wells to assess cell viability.[6] |
| Reading Method | Visual or Spectrophotometric | A color change from blue (no growth) to pink (growth) indicates viability.[5][12] |
| MIC Definition | Lowest drug concentration | The lowest concentration of TB47 that prevents the color change from blue to pink.[12] |
Experimental Protocol: Resazurin Microtiter Assay (REMA) for TB47
This protocol details the steps for determining the MIC of TB47 against Mycobacterium tuberculosis.
Materials
-
Mycobacterium tuberculosis H37Rv culture
-
TB47 compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Middlebrook 7H9 broth base
-
OADC (Oleic Acid-Albumin-Dextrose-Catalase) supplement
-
Glycerol
-
Sterile 96-well flat-bottom microplates
-
Resazurin sodium salt
-
Sterile distilled water
-
Sterile conical tubes and reservoirs
-
Multichannel pipette
Procedure
-
Preparation of Media and Reagents:
-
Prepare Middlebrook 7H9 broth supplemented with 10% OADC and 0.2% glycerol (complete 7H9 medium).
-
Prepare a 0.02% (w/v) resazurin solution in sterile distilled water and filter-sterilize. Store protected from light at 4°C for up to one week.[7]
-
Prepare a stock solution of TB47 in DMSO at a concentration of 1 mg/mL.
-
-
Preparation of M. tuberculosis Inoculum:
-
Grow M. tuberculosis H37Rv in complete 7H9 medium to mid-log phase (OD₆₀₀ of 0.4-0.8).
-
Adjust the turbidity of the bacterial culture with complete 7H9 medium to match a 0.5 McFarland standard.
-
Dilute this suspension 1:50 in complete 7H9 medium to achieve a final inoculum density of approximately 1 x 10⁵ CFU/mL.[9]
-
-
Plate Setup and Serial Dilution:
-
Add 100 µL of sterile distilled water to all perimeter wells of a 96-well plate to prevent evaporation.
-
Add 100 µL of complete 7H9 medium to all experimental wells (typically columns 2-11).
-
In the first well of each row to be tested (column 2), add an additional 100 µL of complete 7H9 medium containing TB47 at twice the highest desired starting concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 2 to column 3, mixing, and repeating this process across the plate to column 11. Discard 100 µL from column 11.
-
Include a drug-free growth control (wells with 100 µL of medium and no drug) and a sterility control (wells with 200 µL of medium only).
-
-
Inoculation:
-
Add 100 µL of the prepared M. tuberculosis inoculum to each experimental well, including the drug-free growth control wells. This brings the final volume in each well to 200 µL.
-
-
Incubation:
-
Seal the plate with a plate sealer or place it in a plastic bag to prevent drying.
-
Incubate the plate at 37°C for 7 days.
-
-
Addition of Resazurin and Final Reading:
-
After 7 days of incubation, add 30 µL of the 0.02% resazurin solution to each well.[6]
-
Re-incubate the plate at 37°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of TB47 that prevents the color change of resazurin from blue (no metabolic activity) to pink (metabolic activity). The results can be read visually or with a plate reader.[12]
-
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Clofazimine and TB47 Combination Activity against Mycobacterium abscessus Using a Bioluminescent Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
- 7. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. scielo.br [scielo.br]
- 12. journals.asm.org [journals.asm.org]
TB47 Formulation for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and in vivo administration of TB47, a novel inhibitor of the mycobacterial electron transport chain.[1] TB47 has demonstrated significant efficacy in animal models of leprosy and tuberculosis, positioning it as a promising candidate for further preclinical and clinical development.[1][2][3][4] This document outlines the necessary procedures for preparing TB47 for oral administration, details experimental workflows for efficacy studies, and summarizes key quantitative data from published research.
Data Presentation
In Vivo Efficacy of TB47 against Mycobacterium leprae in BALB/c Mice
The following table summarizes the bactericidal and bacteriostatic effects of TB47, both as a monotherapy and in combination with clofazimine, in a murine model of leprosy.[1][2] The data demonstrates a significant reduction in bacterial load, highlighting the potential of TB47 in combination therapy.[1][2]
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Regimen | Mean Bacterial Load (log10 CFU/footpad) at 210 Days Post-Treatment | Effect |
| Untreated Control | - | - | - | >6.0 | - |
| Clofazimine (CFZ) | 5 | Oral Gavage | Weekly for 90 days | <4.0 | Bactericidal |
| TB47 | 1 | Oral Gavage | Weekly for 90 days | ~5.5 | Bacteriostatic (initially), with subsequent replication |
| TB47 | 10 | Oral Gavage | Weekly for 90 days | ~5.0 | Bacteriostatic (initially), with subsequent replication |
| TB47 | 100 | Oral Gavage | Weekly for 90 days | ~4.5 | Bacteriostatic (initially), with subsequent replication |
| TB47 + CFZ | 1 + 5 | Oral Gavage | Weekly for 90 days | <4.0 | Bactericidal |
| TB47 + CFZ | 10 + 5 | Oral Gavage | Weekly for 90 days | <4.0 | Bactericidal |
| TB47 + CFZ | 100 + 5 | Oral Gavage | Weekly for 90 days | <4.0 | Bactericidal |
In Vivo Efficacy of TB47 against Mycobacterium tuberculosis in Mice
This table presents the efficacy of TB47 in combination with other antitubercular agents in a murine model of tuberculosis. The data indicates a synergistic effect, particularly with rifampicin (B610482) and pyrazinamide, leading to a substantial reduction in bacterial CFU in the lungs.
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Regimen | Mean Bacterial Load (log10 CFU/lung) |
| Untreated Control | - | - | - | >6.5 |
| TB47 | 25 | Oral Gavage | Daily | 5.86 |
| Isoniazid (INH) | - | - | - | 2.49 |
| INH + TB47 | - + 25 | Oral Gavage | Daily | 2.92 |
| Pyrazinamide (PZA) | - | - | - | 6.42 |
| PZA + TB47 | - + 25 | Oral Gavage | Daily | 2.47 |
| Rifampicin (RIF) | - | - | - | 6.86 |
| RIF + TB47 | - + 25 | Oral Gavage | Daily | 1.83 |
Experimental Protocols
Protocol 1: Formulation of TB47 for Oral Gavage
This protocol describes the preparation of a TB47 suspension for oral administration to mice. The use of a suitable vehicle is crucial for ensuring consistent dosing and bioavailability.
Materials:
-
TB47 powder
-
Vehicle: 0.05% Carboxymethyl cellulose (B213188) (CMC) solution or 1% Dimethyl sulfoxide (B87167) (DMSO) in sterile water[5]
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Sterile water
Procedure:
-
Calculate the required amount of TB47: Determine the total volume of the formulation needed based on the number of animals, their average weight, the desired dose (mg/kg), and the administration volume (typically 0.1-0.2 mL for mice).[5]
-
Weigh the TB47 powder: Accurately weigh the calculated amount of TB47 powder using an analytical balance.
-
Prepare the vehicle: If using 0.05% CMC, dissolve the appropriate amount of CMC in sterile water. If using 1% DMSO, dilute the required volume of DMSO in sterile water.
-
Suspend the TB47:
-
Add the weighed TB47 powder to a sterile conical tube.
-
Add a small volume of the chosen vehicle to the tube to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
For poorly soluble compounds, brief sonication may aid in dispersion.
-
-
Final Volume Adjustment: Adjust the final volume with the vehicle to achieve the desired concentration.
-
Storage: Store the formulation according to the stability information of TB47. It is recommended to prepare the formulation fresh before each administration.
Protocol 2: In Vivo Efficacy Study in a Murine Model of M. leprae Infection
This protocol outlines the methodology for evaluating the efficacy of TB47 in a BALB/c mouse model of leprosy.[1][2]
Animal Model:
-
Female BALB/c mice, 6-8 weeks old.
Infection Procedure:
-
Prepare a suspension of viable M. leprae from the footpads of previously infected nude mice.
-
Adjust the concentration of bacilli in Hank's Balanced Salt Solution (HBSS).
-
Inoculate 1 x 10^4 viable M. leprae in 0.03 mL of HBSS into the hind footpads of the mice.
Treatment:
-
Sixty days post-infection, randomize the mice into treatment and control groups.
-
Prepare the TB47 formulation as described in Protocol 1.
-
Administer the treatment via oral gavage weekly for 90 days (a total of 13 doses).[1][2]
Evaluation of Efficacy:
-
Euthanize cohorts of mice at defined time points: immediately after the last dose (day 150), and at 120 and 210 days post-treatment completion.[1][2]
-
Aseptically remove the hind footpads and homogenize the tissue.
-
Perform serial dilutions of the homogenate.
-
Count the number of acid-fast bacilli (AFB) in the footpad homogenates using the Ziehl-Neelsen staining method to determine the bacterial load.
Visualizations
Signaling Pathway of TB47
Caption: Mechanism of action of TB47.
Experimental Workflow for In Vivo Studies
Caption: In vivo experimental workflow.
References
- 1. Toxicokinetics of BDE 47 in female mice: Effects of dose, route of exposure, and time | ToxStrategies [toxstrategies.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for TB47 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TB47 is a novel investigational agent identified as a potent inhibitor of the mycobacterial electron transport chain (ETC). It specifically targets the cytochrome bcc complex subunit QcrB, leading to the disruption of ATP synthesis in mycobacteria.[1][2] This mechanism of action has demonstrated significant antimicrobial effects against various mycobacterial species, including Mycobacterium leprae and Mycobacterium tuberculosis, in preclinical studies. These notes provide a comprehensive overview of the dosage and administration of TB47 in relevant animal models based on currently available literature.
Data Presentation: In Vivo Efficacy of TB47
The following tables summarize the quantitative data from preclinical studies of TB47 in mouse models of leprosy and tuberculosis.
Table 1: Dosage and Efficacy of TB47 in a Murine Model of Leprosy (M. leprae)
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Regimen | Outcome | Reference |
| TB47 Monotherapy | 100 | Oral Gavage | Weekly for 90 days | Bacteriostatic (initial effect, with subsequent regrowth) | [3][4] |
| TB47 Monotherapy | 10 | Oral Gavage | Weekly for 90 days | Bacteriostatic (initial effect, with subsequent regrowth) | [4] |
| TB47 Monotherapy | 1 | Oral Gavage | Weekly for 90 days | Bacteriostatic (initial effect, with subsequent regrowth) | [4] |
| TB47 + Clofazimine (B1669197) | 100 + 5 | Oral Gavage | Weekly for 90 days | Bactericidal | [3][4] |
| TB47 + Clofazimine | 10 + 5 | Oral Gavage | Weekly for 90 days | Bactericidal | [3][4] |
| TB47 + Clofazimine | 1 + 5 | Oral Gavage | Weekly for 90 days | Bactericidal | [4] |
Table 2: Dosage and Efficacy of TB47 in a Murine Model of Tuberculosis (M. tuberculosis)
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Regimen | Outcome | Reference |
| TB47 | 4 | Not Specified | Daily | Good activity in a non-invasive murine model | [5] |
| TB47 | 25 | Not Specified | Not Specified | Log10 CFU reduction; synergistic bactericidal effect with Rifampicin and Pyrazinamide | [5] |
| TB47 + Rifampicin (RIF) | 25 + RIF | Not Specified | Not Specified | Synergistic bactericidal effect (Log10 CFU reduction from 6.86 to 1.83 with combination) | [5] |
| TB47 + Pyrazinamide (PZA) | 25 + PZA | Not Specified | Not Specified | Synergistic bactericidal effect (Log10 CFU reduction from 6.42 to 2.47 with combination) | [5] |
Pharmacokinetics and Toxicology
Experimental Protocols
Protocol 1: Murine Model of Mycobacterium leprae Footpad Infection
This protocol outlines the methodology for evaluating the in vivo efficacy of TB47 against M. leprae in a BALB/c mouse model.[4][7]
1. Animals:
-
Female BALB/c mice, 8 weeks old.
2. Infection:
-
Infect mice with 10⁴ M. leprae in both hind footpads.
-
Confirm infection 60 days post-inoculation by determining the bacillary load in a subset of animals.
3. Treatment:
-
Initiate treatment 60 days post-infection, during the logarithmic multiplication phase of the bacilli.
-
Prepare TB47 and other compounds (e.g., clofazimine) for oral gavage.
-
Administer treatment once a week for 90 days (total of 13 doses).[3][4]
-
Divide animals into treatment groups as specified in Table 1, including an untreated control group.
4. Evaluation of Efficacy:
-
Euthanize mice at defined time points:
-
Aseptically remove the hind footpads and homogenize the tissue.
-
Determine the bacterial load by counting the number of acid-fast bacilli (AFB) using the Ziehl-Neelsen staining method.
-
Assess the bacteriostatic or bactericidal effect by comparing the bacillary load in treated groups to the untreated control group.
Protocol 2: Murine Model of Mycobacterium tuberculosis Aerosol Infection (General Outline)
This protocol provides a general framework for assessing the efficacy of TB47 in a mouse model of tuberculosis, based on common practices in the field.[5]
1. Animals:
-
BALB/c or C57BL/6 mice.
2. Infection:
-
Infect mice with an aerosol suspension of M. tuberculosis (e.g., H37Rv strain) to establish a pulmonary infection.
3. Treatment:
-
Initiate treatment at a defined time point post-infection.
-
Administer TB47, alone or in combination with other anti-tuberculosis drugs (e.g., rifampicin, pyrazinamide), via a specified route (e.g., oral gavage).
-
Treatment duration and frequency should be defined based on the study objectives.
4. Evaluation of Efficacy:
-
At selected time points during and after treatment, euthanize mice.
-
Aseptically harvest lungs and/or spleens.
-
Homogenize the organs and plate serial dilutions on appropriate growth media (e.g., Middlebrook 7H11 agar).
-
Determine the bacterial burden by counting colony-forming units (CFU) after a suitable incubation period.
-
Assess treatment efficacy by the reduction in log10 CFU counts compared to untreated controls.
Visualizations
Mechanism of Action of TB47
TB47 inhibits the mycobacterial electron transport chain, which is crucial for ATP production. The following diagram illustrates the proposed mechanism of action.
Caption: Mechanism of action of TB47 in the mycobacterial electron transport chain.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a general workflow for conducting an in vivo efficacy study of TB47 in a mouse model.
Caption: General experimental workflow for preclinical in vivo efficacy studies of TB47.
References
- 1. Pharmacokinetics and pharmacodynamics in the development of anti-tuberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of Clofazimine in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TB47 | Working Group for New TB Drugs [newtbdrugs.org]
- 5. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TB47 and clofazimine form a highly synergistic sterilizing block in a second-line regimen for tuberculosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics-Pharmacodynamics Analysis of Bicyclic 4-Nitroimidazole Analogs in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioluminescence Imaging in TB47 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. This necessitates the development of novel therapeutics and rapid, reliable methods for evaluating their efficacy. Bioluminescence imaging (BLI) has emerged as a powerful, non-invasive technique for real-time, longitudinal monitoring of mycobacterial burden in preclinical animal models.[1][2] By utilizing luciferase-expressing mycobacteria, researchers can visualize and quantify the progression of infection and the response to treatment dynamically within the same animal, significantly reducing animal numbers and providing richer datasets compared to traditional colony-forming unit (CFU) enumeration.[1][2]
This document provides detailed application notes and protocols for the use of bioluminescence imaging in assessing the in vivo efficacy of TB47, a promising anti-tubercular agent. TB47 is a pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) that inhibits the cytochrome bc1-aa3 oxidase complex by targeting the QcrB subunit, a critical component of the mycobacterial electron transport chain, thereby disrupting cellular respiration and ATP synthesis.[3][4]
Principle of Bioluminescence Imaging in Tuberculosis Research
Bioluminescence imaging relies on the detection of light produced by luciferase enzymes expressed by the target organism.[1] For studies involving M. tuberculosis, a strain engineered to constitutively express a luciferase gene (e.g., from firefly, Photinus pyralis) is used to infect a suitable animal model, typically mice.[1][5] Upon administration of the substrate, D-luciferin, the luciferase enzyme catalyzes a reaction that produces light.[5] This emitted light can pass through tissues and be detected and quantified by a sensitive cooled charge-coupled device (CCD) camera. The intensity of the bioluminescent signal, measured in Relative Light Units (RLU) or photons per second, correlates with the number of viable bacteria, providing a quantitative measure of the bacterial load within the animal.[1][5]
Key Applications of BLI in TB47 Efficacy Studies
-
Real-time monitoring of bacterial burden: Longitudinally track the growth and dissemination of M. tuberculosis in vivo.
-
Pharmacodynamic assessment of TB47: Evaluate the dose-dependent and time-dependent killing kinetics of TB47.
-
Evaluation of combination therapies: Assess the synergistic or additive effects of TB47 when used in combination with other anti-tubercular drugs, such as clofazimine (B1669197).[3][6]
-
Rapid screening of TB47 analogs: Efficiently screen derivatives of TB47 for improved in vivo efficacy.
-
Understanding disease pathogenesis: Study the spatial and temporal dynamics of infection in response to TB47 treatment.
Experimental Protocols
Preparation of Luciferase-Expressing Mycobacterium tuberculosis
A key requirement for BLI studies is a virulent M. tuberculosis strain that stably expresses a luciferase gene. A commonly used approach is to transform M. tuberculosis (e.g., H37Rv) with an integrative plasmid carrying the firefly luciferase gene (ffluc) under the control of a strong constitutive promoter.
Materials:
-
M. tuberculosis H37Rv strain
-
Integrative plasmid vector (e.g., pMV306) containing the firefly luciferase gene
-
Appropriate antibiotic for selection (e.g., hygromycin)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Middlebrook 7H11 agar (B569324) supplemented with OADC
-
Electroporator and cuvettes
Protocol:
-
Prepare competent M. tuberculosis H37Rv cells.
-
Electroporate the luciferase-expressing plasmid into the competent cells.
-
Plate the transformed cells on Middlebrook 7H11 agar containing the appropriate antibiotic for selection.
-
Incubate at 37°C for 3-4 weeks until colonies appear.
-
Pick individual colonies and grow them in 7H9 broth with the selective antibiotic.
-
Confirm luciferase expression and activity by measuring luminescence in vitro using a luminometer after adding D-luciferin.
-
Prepare and freeze glycerol (B35011) stocks of the confirmed bioluminescent M. tuberculosis strain for future use.
Murine Model of Pulmonary Tuberculosis
This protocol describes the establishment of a chronic pulmonary tuberculosis infection in mice, which is a standard model for preclinical drug efficacy studies.
Materials:
-
BALB/c or other susceptible mouse strain (female, 6-8 weeks old)
-
Bioluminescent M. tuberculosis strain
-
Aerosol infection chamber (e.g., Glas-Col inhalation exposure system)
-
Biosafety Level 3 (BSL-3) animal facilities
Protocol:
-
Grow the bioluminescent M. tuberculosis strain to mid-log phase in 7H9 broth.
-
Prepare a single-cell suspension of the bacteria in sterile phosphate-buffered saline (PBS).
-
Calibrate the aerosol infection chamber to deliver a low dose of approximately 50-100 CFU per mouse lung.[7]
-
Place the mice in the aerosol chamber and initiate the infection protocol.
-
One day post-infection, sacrifice a subset of mice (n=3) to determine the initial bacterial load in the lungs by CFU enumeration on 7H11 agar.
-
Allow the infection to establish for a period of 2-4 weeks to develop a chronic infection before starting treatment.
In Vivo Bioluminescence Imaging Protocol
This protocol outlines the procedure for acquiring bioluminescent images from infected mice to monitor disease progression and treatment efficacy.
Materials:
-
Infected mice
-
D-luciferin potassium salt (e.g., from PerkinElmer)
-
Sterile PBS
-
Anesthesia system (e.g., isoflurane (B1672236) inhalation)
-
In vivo imaging system (IVIS) equipped with a cooled CCD camera (e.g., IVIS Spectrum)
Protocol:
-
Prepare a stock solution of D-luciferin in sterile PBS at a concentration of 15 mg/mL.
-
Anesthetize the infected mice using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Administer D-luciferin via intraperitoneal injection at a dose of 150 mg/kg body weight.[8]
-
Wait for 10-15 minutes to allow for the substrate to distribute throughout the body.
-
Place the anesthetized mice in the imaging chamber of the IVIS system.
-
Acquire bioluminescent images. Typical acquisition parameters include an exposure time of 1-5 minutes, medium binning, and an open emission filter.
-
Use the accompanying software to define a region of interest (ROI) over the thoracic area to quantify the bioluminescent signal in photons per second.
-
Repeat imaging at regular intervals (e.g., weekly) to monitor the progression of infection and the effect of TB47 treatment.
TB47 Efficacy Study Design
Experimental Groups:
-
Group 1: Untreated control (vehicle only)
-
Group 2: TB47 monotherapy (e.g., 25 mg/kg, daily oral gavage)
-
Group 3: Clofazimine monotherapy (e.g., 25 mg/kg, daily oral gavage)
-
Group 4: TB47 and Clofazimine combination therapy (e.g., 25 mg/kg of each, daily oral gavage)
-
Group 5: Positive control (e.g., Isoniazid at 25 mg/kg, daily oral gavage)
Procedure:
-
After the establishment of chronic infection, randomize mice into the different treatment groups (n=5-8 mice per group).
-
Perform baseline bioluminescence imaging for all mice before initiating treatment.
-
Administer the respective treatments daily for the duration of the study (e.g., 4-6 weeks).
-
Perform weekly bioluminescence imaging to monitor the change in bacterial load in each group.
-
At the end of the treatment period, perform final bioluminescence imaging.
-
Sacrifice the mice and harvest the lungs for CFU enumeration to correlate the bioluminescent signal with bacterial viability.
Data Presentation and Analysis
Quantitative data from bioluminescence imaging and CFU assays should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vitro Activity of TB47 against Autoluminescent M. tuberculosis
| Compound | Strain | MIC (μg/mL) |
| TB47 | M. tb H37Ra (autoluminescent) | 0.01 - 0.03 |
| TB47 | M. tb H37Rv (MABA) | 0.006 |
MIC: Minimum Inhibitory Concentration; MABA: Microplate Alamar Blue Assay
Table 2: In Vivo Efficacy of TB47 and Clofazimine Combination Therapy against Mycobacterial Infection (Adapted from an M. abscessus model)
| Treatment Group | Bioluminescent Signal (RLU) - Day 4 Post-infection |
| Untreated Control | Increased |
| Clofazimine (25 mg/kg) | Marginal effect |
| TB47 (25 mg/kg) | Marginal effect |
| Clofazimine + TB47 | Markedly decreased |
RLU: Relative Light Units. This data illustrates the synergistic effect of the combination in vivo.[6]
Table 3: Correlation of Bioluminescence with Bacterial Load in Lungs
| Imaging Modality | Detection Limit (CFU) | Correlation with CFU (r-value) |
| In Vivo Imaging | 7.5 x 104 | > 0.9 |
| Ex Vivo Imaging (Lungs) | 1.7 x 103 | > 0.9 |
Visualizations
Signaling Pathway of TB47 Action
TB47 targets the QcrB subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of M. tuberculosis. This inhibition blocks the transfer of electrons from menaquinol (B15198786) to cytochrome c, thereby disrupting the proton motive force and leading to a depletion of ATP.
Caption: Mechanism of action of TB47 on the M. tuberculosis electron transport chain.
Experimental Workflow for TB47 Efficacy Study using BLI
The following diagram illustrates the workflow for assessing the in vivo efficacy of TB47 using a murine model of tuberculosis and bioluminescence imaging.
Caption: Workflow for in vivo efficacy testing of TB47 using bioluminescence imaging.
Conclusion
Bioluminescence imaging is a highly sensitive and efficient method for the preclinical evaluation of novel anti-tuberculosis drugs like TB47. It provides real-time, quantitative data on drug efficacy, allowing for a more comprehensive understanding of pharmacodynamics and facilitating the rapid advancement of promising candidates through the drug development pipeline. The protocols and data presented here provide a framework for researchers to design and execute robust in vivo studies to assess the therapeutic potential of TB47 and other novel anti-tubercular agents.
References
- 1. Rapid in vivo assessment of drug efficacy against Mycobacterium tuberculosis using an improved firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real-Time Bioluminescence Imaging of Mixed Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. TB47 and clofazimine form a highly synergistic sterilizing block in a second-line regimen for tuberculosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Assessment of Clofazimine and TB47 Combination Activity against Mycobacterium abscessus Using a Bioluminescent Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utoledo.edu [utoledo.edu]
Application Notes and Protocols for Checkerboard Synergy Testing of TB47
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) poses a significant threat to global health, necessitating the development of novel therapeutic strategies. Combination therapy, which can enhance efficacy, lower required dosages, and reduce the likelihood of developing resistance, is a cornerstone of tuberculosis treatment. The checkerboard assay is a robust in vitro method for systematically evaluating the interactions between two antimicrobial agents to determine if their combined effect is synergistic, additive, indifferent, or antagonistic.
This document provides a detailed protocol for performing a checkerboard assay to assess the synergistic potential of TB47, a novel anti-TB agent, with other antitubercular drugs against Mycobacterium tuberculosis. TB47 is an imidazopyridine amide that inhibits the cytochrome bcc complex (QcrB) within the bacterial electron transport chain, thereby disrupting ATP synthesis.[1][2] Published studies have demonstrated that TB47 exhibits synergistic activity with clofazimine (B1669197) and other anti-TB drugs, making it a promising candidate for combination regimens.[3][4][5]
Principle of the Method
The checkerboard assay involves creating a two-dimensional matrix of drug concentrations in a 96-well microtiter plate. One drug (e.g., TB47) is serially diluted along the rows, while the second drug is serially diluted along the columns. Each well is then inoculated with a standardized suspension of M. tuberculosis. After incubation, bacterial growth is assessed, typically using a growth indicator like resazurin (B115843). The Minimum Inhibitory Concentration (MIC) is determined for each drug alone and for every combination. These values are used to calculate the Fractional Inhibitory Concentration Index (FICI), which quantifies the drug interaction.[6][7]
FICI Calculation and Interpretation:
The FICI is calculated as the sum of the Fractional Inhibitory Concentrations (FIC) of each drug:
-
FIC of Drug A (FICA) = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B (FICB) = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FICA + FICB[6]
The interaction is interpreted based on the FICI value:
Mechanism of Action: TB47
TB47 targets a crucial component of the energy production machinery in Mycobacterium tuberculosis. It specifically binds to and inhibits the QcrB subunit of the cytochrome bcc-aa3 supercomplex in the electron transport chain (ETC). This complex is responsible for oxidizing menaquinol (B15198786) and transferring electrons, a process coupled to proton pumping across the membrane. The resulting proton motive force is essential for ATP synthase to produce ATP. By blocking this pathway, TB47 effectively depletes the cell's energy supply, leading to growth inhibition.[1][8][9]
Caption: TB47 inhibits the QcrB subunit of the cytochrome bcc complex.
Data Presentation: TB47 Synergy
The following table summarizes in vitro interaction data for TB47 with other anti-tuberculosis agents. This data highlights the potential for TB47 to be a valuable component of future combination therapies.
| Drug Combination | Organism | FICI Value | Interaction Classification | Reference |
| TB47 + Clofazimine | M. tuberculosis | 0.375 | Synergy | [3] |
| TB47 + Sudapyridine | M. tuberculosis | > 1.0 | Indifference | [3] |
| TB47 + Linezolid (B1675486) | M. tuberculosis | > 1.0 | Indifference | [3] |
| TB47 + Rifampicin (RIF) | M. tuberculosis | - | Synergistic bactericidal effect noted | [10] |
| TB47 + Pyrazinamide (B1679903) (PZA) | M. tuberculosis | - | Synergistic bactericidal effect noted | [10] |
Note: Specific FICI values for RIF and PZA were not detailed in the cited source, but a strong synergistic effect was reported from in vivo mouse model data.
Experimental Protocol: Checkerboard Assay using Resazurin Microtiter Assay (REMA)
This protocol is adapted for Mycobacterium tuberculosis and utilizes the colorimetric resazurin assay for determining cell viability.[11][12][13]
Materials
-
Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)
-
Sterile 96-well flat-bottom microtiter plates
-
Middlebrook 7H9 broth base
-
Casitone
-
Glycerol
-
Oleic Acid-Albumin-Dextrose-Catalase (OADC) supplement or similar (e.g., 7H9-S media)[11][12]
-
TB47 (powder)
-
Second anti-TB drug(s) for testing (e.g., Clofazimine, Rifampicin)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving drugs
-
Resazurin sodium salt powder
-
Sterile distilled water
-
Biosafety Cabinet (Class II or higher)
-
Incubator at 37°C
-
Microplate reader (optional, for quantitative analysis)
-
Multichannel pipette
Procedure
1. Media and Reagent Preparation
-
7H9-S Growth Medium: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Supplement with 0.1% casitone, 0.5% glycerol, and 10% OADC enrichment.[11][12]
-
Drug Stock Solutions: Prepare high-concentration stock solutions (e.g., 10 mg/mL) of TB47 and the second drug in DMSO. Store in small aliquots at -20°C or -80°C.
-
Resazurin Solution (0.02% w/v): Dissolve resazurin powder in sterile distilled water to a final concentration of 0.02%. Sterilize by filtration through a 0.22 µm filter. Store protected from light at 4°C for up to 1 week.[14][15]
2. Inoculum Preparation
-
Culture M. tuberculosis in 7H9-S medium to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to match a McFarland 1.0 standard in sterile saline or media.
-
Prepare the final inoculum by diluting this suspension 1:10 or as required to achieve a final concentration of approximately 5 x 104 CFU/well in the 96-well plate.[14]
3. Checkerboard Plate Setup
-
The following steps should be performed in a biosafety cabinet.
-
Add 50 µL of 7H9-S medium to all wells of a 96-well plate.
-
Drug A (TB47) Dilution (Rows):
-
In column 1, add 50 µL of a 4x working solution of TB47 to wells A through G. This creates a 2x concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard the final 50 µL from column 10.
-
Column 11 will serve as the control for Drug B alone. Column 12 will be the growth control.
-
-
Drug B Dilution (Columns):
-
To all wells in row A (columns 1 through 11), add 50 µL of a 4x working solution of Drug B.
-
Perform a 2-fold serial dilution by transferring 50 µL from row A to row B, and so on, down to row G. Discard the final 50 µL from row G.
-
Row H will serve as the control for Drug A (TB47) alone.
-
-
Controls:
-
Drug A MIC: Row H, columns 1-10 (serial dilutions of TB47).
-
Drug B MIC: Column 11, rows A-G (serial dilutions of Drug B).
-
Growth Control: Well H12 (media only, no drugs).
-
Sterility Control: A well with media only, no bacteria.
-
-
Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to all wells except the sterility control. The final volume in each well will be 200 µL.
4. Incubation
-
Seal the plate in a zip-lock bag or with a plate sealer to prevent evaporation.
-
Incubate at 37°C for 7 days.[13]
5. Growth Determination (REMA)
-
After 7 days of incubation, add 30 µL of the 0.02% resazurin solution to each well.[15]
-
Re-incubate the plate at 37°C for an additional 24-48 hours.[14]
-
Interpretation: Observe the color change. A change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).[12]
6. Data Analysis
-
Record the MIC for TB47 alone (from Row H) and Drug B alone (from Column 11).
-
Identify the wells showing no growth (remaining blue) that represent the combined inhibitory concentrations.
-
For each of these wells, calculate the FICI as described in the "Principle of the Method" section.
-
The lowest FICI value obtained from all inhibitory combinations is reported as the FICI for the drug pair.
-
Classify the interaction as synergistic, additive, or antagonistic based on the calculated FICI value.
Workflow and Logic Diagrams
Caption: Experimental workflow for the checkerboard REMA assay.
Caption: Logic for interpreting FICI values in synergy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. Bactericidal and sterilizing activity of sudapyridine-clofazimine-TB47 combined with linezolid or pyrazinamide in a murine model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TB47 and clofazimine form a highly synergistic sterilizing block in a second-line regimen for tuberculosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic Drug Combinations for Tuberculosis Therapy Identified by a Novel High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TB47 | Working Group for New TB Drugs [newtbdrugs.org]
- 11. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
- 12. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]
Application Notes and Protocols for Assessing the Bactericidal versus Bacteriostatic Activity of TB47 against Mycobacterium tuberculosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
TB47, an imidazopyridine amide, is a promising anti-tubercular agent that targets the QcrB subunit of the cytochrome bc1 complex within the electron transport chain, leading to the inhibition of ATP synthesis.[1][2][3] Distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity is crucial in the development of new anti-tuberculosis drugs. Bactericidal drugs are often preferred, especially for treating infections in immunocompromised individuals and for shortening treatment durations. While TB47 monotherapy has been observed to be primarily bacteriostatic against Mycobacterium tuberculosis and Mycobacterium leprae[2][4][5][6], it exhibits synergistic and bactericidal or sterilizing effects when used in combination with other agents like clofazimine (B1669197).[1][2][4][7]
These application notes provide detailed protocols for three standard methods to assess and differentiate the bactericidal and bacteriostatic activity of TB47 against Mycobacterium tuberculosis: Minimum Inhibitory Concentration (MIC) determination, Minimum Bactericidal Concentration (MBC) determination, and Time-Kill Curve Assays.
Data Presentation
The following tables summarize hypothetical quantitative data for TB47 against Mycobacterium tuberculosis H37Rv, illustrating how results from the described protocols can be presented.
Table 1: MIC and MBC of TB47 against M. tuberculosis H37Rv
| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| TB47 | 0.006 | > 0.2 | > 33 | Bacteriostatic |
| Isoniazid (B1672263) | 0.05 | 0.1 | 2 | Bactericidal |
| Rifampicin | 0.1 | 0.2 | 2 | Bactericidal |
Note: A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[8][9][10]
Table 2: Time-Kill Curve Assay Data for TB47 against M. tuberculosis H37Rv
| Time (days) | Untreated Control (log10 CFU/mL) | TB47 at 4x MIC (log10 CFU/mL) | TB47 at 16x MIC (log10 CFU/mL) | Isoniazid at 4x MIC (log10 CFU/mL) |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 3 | 6.2 | 4.8 | 4.5 | 3.5 |
| 7 | 7.5 | 4.6 | 4.3 | < 2.0 |
| 14 | 8.1 | 4.7 | 4.4 | < 2.0 |
| 21 | 8.5 | 4.8 | 4.5 | < 2.0 |
Note: A ≥3-log10 reduction in CFU/mL from the initial inoculum is typically considered evidence of bactericidal activity.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of TB47 against M. tuberculosis.[11][12][13]
Materials:
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol
-
TB47 stock solution (in DMSO)
-
Control drugs (e.g., Isoniazid, Rifampicin)
-
Sterile 96-well microtiter plates (flat-bottom)
-
Resazurin-based indicator solution (e.g., AlamarBlue)
-
Sterile deionized water
-
Incubator at 37°C
Procedure:
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).
-
Adjust the turbidity of the culture with fresh 7H9 broth to match a 0.5 McFarland standard.
-
Further dilute the bacterial suspension 1:50 in 7H9 broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.[13]
-
-
Plate Setup:
-
Add 100 µL of sterile deionized water to the perimeter wells of the 96-well plate to minimize evaporation.
-
Dispense 100 µL of 7H9 broth into all experimental wells.
-
In the first well of each row to be tested, add an additional 100 µL of 7H9 broth containing TB47 at twice the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last dilution well.
-
Include a drug-free positive control (broth and bacteria) and a sterile negative control (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each experimental and positive control well. The final volume in each well should be 200 µL.
-
Seal the plate with a breathable sealant or parafilm and incubate at 37°C for 7-14 days.
-
-
Reading Results:
-
After incubation, add 30 µL of the resazurin-based indicator to each well and re-incubate for 24-48 hours.
-
A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of TB47 that prevents this color change (i.e., the well remains blue).[11]
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined subsequently to the MIC assay to ascertain the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[14][15][16]
Materials:
-
96-well plate from the completed MIC assay
-
Middlebrook 7H10 or 7H11 agar (B569324) plates supplemented with 10% OADC
-
Sterile saline or PBS with 0.05% Tween 80
-
Incubator at 37°C
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the completed MIC plate that showed no visible growth (i.e., at and above the MIC), and from the positive control well, take a 10 µL aliquot.
-
Plate the entire aliquot onto a quadrant of a 7H10 agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 3-4 weeks, or until sufficient growth is observed on the plate corresponding to the positive control.
-
-
Reading Results:
-
Count the number of colony-forming units (CFUs) on each quadrant.
-
The MBC is the lowest concentration of TB47 that results in a ≥99.9% (or a 3-log10) reduction in CFUs compared to the initial inoculum count.[14][15][17] To confirm the initial inoculum count, a sample from the positive control well at the start of the MIC assay should be serially diluted and plated.
-
Protocol 3: Time-Kill Curve Assay
Time-kill curve assays provide a dynamic picture of antimicrobial activity over time.[18][19][20]
Materials:
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth with supplements
-
TB47 and control drugs
-
Sterile culture tubes or flasks
-
Middlebrook 7H10 or 7H11 agar plates
-
Sterile saline or PBS with 0.05% Tween 80
-
Incubator at 37°C
Procedure:
-
Assay Setup:
-
Prepare a mid-log phase culture of M. tuberculosis H37Rv and dilute it in 7H9 broth to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Set up several culture tubes or flasks, each containing the bacterial suspension.
-
Add TB47 at various concentrations (e.g., 1x, 4x, and 16x MIC) to the respective tubes.
-
Include a drug-free growth control and a positive control drug (e.g., isoniazid at 4x MIC).
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 3, 7, 14, and 21 days), withdraw an aliquot from each tube.
-
-
CFU Determination:
-
Prepare serial 10-fold dilutions of each aliquot in sterile saline with Tween 80.
-
Plate 100 µL of appropriate dilutions onto 7H10 agar plates in triplicate.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the CFUs on each plate and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each concentration of TB47 and the controls.
-
A bactericidal effect is generally defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum. A bacteriostatic effect is indicated by a minimal change or a slight decrease in CFU/mL, keeping the bacterial count below that of the untreated control.
-
Mandatory Visualizations
Caption: Workflow for assessing bactericidal vs. bacteriostatic activity.
Caption: Mechanism of action of TB47 on the M. tuberculosis ETC.
References
- 1. TB47 and clofazimine form a highly synergistic sterilizing block in a second-line regimen for tuberculosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bactericidal and sterilizing activity of sudapyridine-clofazimine-TB47 combined with linezolid or pyrazinamide in a murine model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]
- 9. idstewardship.com [idstewardship.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Determination of the Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
- 14. Minimum Bactericidal Concentration Techniques in Mycobacterium tuberculosis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis. [iris.unipv.it]
- 20. researchgate.net [researchgate.net]
Application Notes: TB47 in Multidrug-Resistant Tuberculosis (MDR-TB) Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TB47, a pyrazolo[1,5-a]pyridine-3-carboxamide, is a promising novel anti-tuberculosis drug candidate with significant potential for the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] It is a structural analog of Q203 (Telacebec) and demonstrates potent activity by targeting the mycobacterial electron transport chain (ETC).[1] These notes provide an overview of TB47's mechanism of action and its application in relevant preclinical research models.
Mechanism of Action
TB47's primary mechanism of action is the inhibition of the QcrB subunit of the cytochrome bcc complex (also known as the cytochrome bc1-aa3 supercomplex) within the mycobacterial electron transport chain.[1][2][3] This complex is crucial for cellular respiration and ATP synthesis. By binding to QcrB, TB47 blocks the oxidation of menaquinol, thereby disrupting the electron flow, collapsing the proton motive force, and ultimately leading to a sharp decline in intracellular ATP levels.[1][2] This targeted inhibition effectively halts the energy production required for the bacterium's survival and replication.
While TB47 monotherapy is often bacteriostatic in vivo due to the bacterium's ability to reroute energy metabolism through the alternative cytochrome bd oxidase, its efficacy is dramatically enhanced when combined with other agents.[2][4] Notably, it exhibits a powerful synergistic effect with clofazimine (B1669197), which also targets the ETC.[1][5] This dual targeting creates a highly effective sterilizing block against Mycobacterium tuberculosis.[2][6]
In Vitro Applications
TB47 is a valuable tool for in vitro susceptibility testing of clinical MDR-TB isolates. Its potent activity at low concentrations makes it a key compound for screening and research. Standard methods like the Microplate Alamar Blue Assay (MABA) can be used to determine its Minimum Inhibitory Concentration (MIC). Importantly, TB47 has demonstrated low cytotoxicity against mammalian cell lines, such as VERO cells, indicating a favorable selectivity index.[7]
In Vivo Applications
In murine models of chronic TB infection (e.g., BALB/c mice), TB47 is effective in reducing bacterial loads.[2][7] While it displays bacteriostatic activity as a monotherapy, its most significant application is in combination regimens.[4] Studies show that TB47 has a strong synergistic bactericidal and sterilizing effect when co-administered with rifampicin (B610482) (RIF), pyrazinamide (B1679903) (PZA), and particularly clofazimine (CFZ) and linezolid (B1675486) (LZD).[5][7] These combinations have the potential to shorten treatment duration for MDR-TB, a critical goal in TB drug development.[2][5]
Quantitative Data Summary
Table 1: In Vitro Activity of TB47 against Mycobacterium tuberculosis
| Strain | Assay Method | MIC (μg/mL) | Cytotoxicity (IC50) | Reference |
|---|---|---|---|---|
| M. tuberculosis H37Rv | MABA | 0.006 | >100μM (VERO cells) | [7] |
| M. tuberculosis H37Rv | Agar (B569324) Method | 0.003 | - | [7] |
| Autoluminescent M. tb H37Ra | MIClux | 0.01 - 0.03 | - | [7] |
| Clinical Drug-Resistant Isolates (China) | MIClux | 0.06 - 0.12 | - | [7] |
| Single Drug-Resistant Isolates (USA) | - | 0.0049 - 0.0088 µM | - |[7] |
Table 2: In Vivo Efficacy of TB47 in Murine TB Models
| Mouse Model | Infection | Treatment Regimen (Dose, mg/kg) | Outcome (Lung log10 CFU) | Reference |
|---|---|---|---|---|
| BALB/c | Aerosol | TB47 (25) | 5.86 | [7] |
| BALB/c | Aerosol | Rifampicin (RIF) | 6.86 | [7] |
| BALB/c | Aerosol | RIF + TB47 | 1.83 (Synergistic Effect) | [7] |
| BALB/c | Aerosol | Pyrazinamide (PZA) | 6.42 | [7] |
| BALB/c | Aerosol | PZA + TB47 | 2.47 (Synergistic Effect) | [7] |
| BALB/c | Aerosol | TB47 + Clofazimine + Linezolid ± PZA | Cure within 4-6 months (No relapse) |[2][5] |
Experimental Protocols
Protocol 1: In Vitro Susceptibility Testing (Microplate Alamar Blue Assay)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of TB47 against M. tuberculosis.
-
Preparation of Drug Plate:
-
In a 96-well microplate, serially dilute TB47 in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase). Final volumes should be 100 µL per well.
-
Include a drug-free well for a growth control and a well with media only for a sterility control.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis (e.g., H37Rv or clinical isolates) to mid-log phase in 7H9 broth.
-
Adjust the turbidity to a McFarland standard of 1.0. Further dilute the culture 1:20 to prepare the final inoculum.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Seal the plate and incubate at 37°C for 5-7 days.
-
-
Result Development and Reading:
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
Observe the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of TB47 that prevents the color change from blue to pink.
-
Protocol 2: Intracellular Activity in a Macrophage Infection Model
This protocol assesses the efficacy of TB47 against M. tuberculosis residing within macrophages.
-
Cell Culture: Seed RAW 264.7 macrophages in a 24-well plate at a density of 2x10^5 cells/well and incubate overnight.
-
Infection: Infect the adherent macrophages with an M. tuberculosis suspension at a Multiplicity of Infection (MOI) of 1:1 for 4 hours at 37°C.
-
Treatment: Wash the cells three times with warm PBS to remove extracellular bacteria. Add fresh culture medium containing serial dilutions of TB47 (and relevant combination drugs or controls).
-
Incubation: Incubate the treated, infected cells for 48-72 hours.
-
Quantification of Bacteria:
-
Aspirate the medium and lyse the macrophages with 0.5 mL of 0.1% Sodium Dodecyl Sulfate (SDS).
-
Prepare 10-fold serial dilutions of the cell lysate in PBS.
-
Plate 100 µL of each dilution onto Middlebrook 7H11 agar plates supplemented with OADC.
-
Incubate the plates at 37°C for 3-4 weeks and enumerate the Colony Forming Units (CFU) to determine the intracellular bacterial load.
-
Protocol 3: In Vivo Efficacy in a Murine Model of Chronic TB
This protocol describes a standard model for evaluating the therapeutic efficacy of TB47 in vivo. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Infection Model:
-
Infect female BALB/c mice (6-8 weeks old) with M. tuberculosis H37Rv using a low-dose aerosol exposure system to implant approximately 100-200 bacilli in the lungs.
-
Allow the infection to establish for 3-4 weeks to develop a chronic state.
-
-
Treatment Regimens:
-
Randomize mice into different treatment groups:
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose).
-
TB47 monotherapy (e.g., 12.5 or 25 mg/kg).
-
Standard-of-care control (e.g., RIF + INH + PZA).
-
TB47-containing combination regimens (e.g., TB47 + Clofazimine + Linezolid).
-
-
Administer drugs once daily, five days a week, via oral gavage for the planned duration (e.g., 4, 6, or 8 weeks).
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize cohorts of mice from each group.
-
Aseptically remove the lungs and spleens.
-
Homogenize the organs in PBS with 0.05% Tween 80.
-
Plate serial dilutions of the homogenates onto selective 7H11 agar.
-
Incubate for 3-4 weeks at 37°C and count the CFU.
-
Calculate the mean log10 CFU per organ for each group and compare the results to determine bactericidal or sterilizing activity.
-
References
- 1. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Structure of Mycobacterium tuberculosis cytochrome bcc in complex with Q203 and TB47, two anti-TB drug candidates | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. TB47 and clofazimine form a highly synergistic sterilizing block in a second-line regimen for tuberculosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TB47 | Working Group for New TB Drugs [newtbdrugs.org]
Application Notes and Protocols for TB47 in Chronic Tuberculosis Infection Models
These application notes provide a comprehensive overview of the use of TB47, a novel pyrazolo[1,5-a]pyridine (B1195680) inhibitor of the respiratory cytochrome bcc complex, in preclinical chronic tuberculosis (TB) infection models. This document is intended for researchers, scientists, and drug development professionals working on novel anti-tubercular therapies.
Introduction to TB47
TB47 is a promising anti-tubercular drug candidate that targets the QcrB subunit of the cytochrome bcc complex (also known as complex III) in Mycobacterium tuberculosis.[1][2][3] This inhibition disrupts the electron transport chain, leading to a reduction in intracellular ATP synthesis and subsequently inhibiting bacterial growth.[2][4][5] TB47 has demonstrated potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis in vitro and has shown significant efficacy in murine models of tuberculosis, particularly in combination with other anti-TB agents.[1][2][6] Notably, it exhibits strong synergistic effects with drugs like clofazimine (B1669197), rifampicin (B610482) (RIF), and pyrazinamide (B1679903) (PZA).[1][2][7]
Data Presentation
The following tables summarize the quantitative data from key preclinical studies involving TB47.
Table 1: In Vitro Activity of TB47 against M. tuberculosis
| Parameter | M. tuberculosis Strain | Value | Reference |
| MIC | H37Rv (MABA) | 0.006 µg/mL | [1] |
| MIC | H37Rv (Agar method) | 0.003 µg/mL | [1] |
| MIC | H37Ra (Autoluminescent) | 0.01 - 0.03 µg/mL | [1] |
| MIC | Drug-resistant clinical isolates (China) | 0.06 - 0.12 µg/mL | [1] |
| MIC | Single drug-resistant clinical isolates (USA) | 0.0049 - 0.0088 µM | [1] |
| IC50 | VERO cells | >100 µM | [1] |
MIC: Minimum Inhibitory Concentration; MABA: Microplate Alamar Blue Assay; IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Efficacy of TB47 Monotherapy in Murine TB Models
| Animal Model | M. tuberculosis Strain | TB47 Dose | Administration Route | Treatment Duration | Outcome | Reference |
| BALB/c Mice | Autoluminescent Strain | 4 mg/kg, qd | Oral gavage | Not specified | Reduction in Relative Light Units (RLU) | [1] |
| BALB/c Mice | H37Rv (Aerosol) | 25 mg/kg, qd | Oral gavage | 28 days | Log10 CFU reduction from untreated control | [1] |
qd: once daily; CFU: Colony Forming Units.
Table 3: In Vivo Efficacy of TB47 in Combination Regimens in a Murine TB Model
| Animal Model | Treatment Regimen (Dose in mg/kg) | Treatment Duration | Mean Bacterial Load (log10 CFU/lung) | Relapse Rate | Reference |
| BALB/c Mice | Untreated Control | - | >8.0 (at time of death) | N/A | [1][6] |
| BALB/c Mice | TB47 (25) + RIF | Not specified | 1.83 | Not specified | [1] |
| BALB/c Mice | TB47 (25) + PZA | Not specified | 2.47 | Not specified | [1] |
| BALB/c Mice | TB47 (50) + Clofazimine (25) + Linezolid (100) | 6 months | 0 | 0% | [2][6] |
| BALB/c Mice | TB47 (50) + Clofazimine (25) + Linezolid (100) + PZA (150) | 4 months | 0 | 0% | [2][6] |
All drugs administered orally, 5 days/week.[6] Relapse was assessed after holding mice for a period post-treatment.[2][6]
Mechanism of Action and Signaling Pathway
TB47 acts by inhibiting the cytochrome bcc complex, a critical component of the electron transport chain in M. tuberculosis. This disruption halts the production of ATP, the primary energy currency of the cell.
Caption: Mechanism of action of TB47 on the M. tuberculosis electron transport chain.
Experimental Protocols
The following protocols are synthesized from methodologies described in the referenced literature.[1][2][6][8]
Protocol 1: In Vitro Susceptibility Testing (Microplate Alamar Blue Assay - MABA)
This protocol determines the Minimum Inhibitory Concentration (MIC) of TB47 against M. tuberculosis.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
96-well microplates
-
TB47 stock solution (in DMSO)
-
Alamar Blue reagent
-
Resazurin (B115843) solution
Procedure:
-
Prepare a serial two-fold dilution of TB47 in 7H9 broth in a 96-well plate. Final concentrations should typically range from 0.001 to 10 µg/mL. Include a drug-free control well.
-
Inoculate a mid-log phase culture of M. tuberculosis H37Rv, diluted to a final concentration of approximately 5 x 10^4 CFU/mL, into each well.
-
Incubate the plates at 37°C for 5-7 days.
-
After incubation, add Alamar Blue and resazurin solution to each well.
-
Incubate for another 24 hours.
-
Assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of TB47 that prevents the color change from blue to pink.[1]
Protocol 2: Chronic TB Infection Model in BALB/c Mice
This protocol establishes a chronic, low-dose aerosol infection in mice, which is a standard model for preclinical drug evaluation.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
M. tuberculosis H37Rv culture
-
Aerosol infection chamber (e.g., Glas-Col)
-
Middlebrook 7H11 agar (B569324) plates
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
Procedure:
-
Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth.
-
Calibrate the aerosol infection chamber to deliver approximately 100-200 bacilli to the lungs of each mouse.
-
Place mice in the exposure chamber and infect via low-dose aerosol inhalation.
-
At day 1 post-infection, sacrifice a subset of mice (n=3-4) to confirm the initial bacterial implantation load by plating serial dilutions of lung homogenates on 7H11 agar.
-
Allow the infection to establish for 3-4 weeks to develop into a chronic phase before initiating treatment. The bacterial burden in the lungs should reach approximately 10^5 - 10^6 CFU.
Caption: Experimental workflow for a chronic murine TB model and drug efficacy testing.
Protocol 3: TB47 Treatment in the Chronic Murine TB Model
This protocol outlines the administration of TB47-containing regimens to chronically infected mice.
Materials:
-
Chronically infected BALB/c mice (from Protocol 2)
-
TB47, Clofazimine, Linezolid, Pyrazinamide (prepared for oral gavage)
-
Oral gavage needles
-
Sterile water or appropriate vehicle for drug suspension
Procedure:
-
Randomly assign chronically infected mice into treatment groups (n=5-10 per group), including an untreated control group.
-
Prepare drug formulations daily. For example, for the "NCT" regimen, prepare a combination of Linezolid (100 mg/kg), Clofazimine (25 mg/kg), and TB47 (50 mg/kg).[6] Drugs are typically administered by oral gavage.[6]
-
Administer treatments once daily, five days a week, for the specified duration (e.g., 4 to 6 months).[2][6]
-
Monitor the health and weight of the mice throughout the experiment. Untreated mice may succumb to the infection between 22 to 28 days post-infection.[1][6]
-
At specified time points (e.g., after 1, 2, 4, and 6 months of treatment), sacrifice a subset of mice from each group.
-
Aseptically remove the lungs, homogenize the tissue in PBS-Tween 80, and plate serial dilutions onto 7H11 agar to determine the bacterial load (CFU).
-
To assess the sterilizing activity of a regimen, hold the remaining mice for a period (e.g., 4 months) after the completion of treatment without any further drug administration.[2]
-
At the end of the holding period, determine the lung CFU counts. A relapse is defined as the presence of one or more CFU in the lungs. The sterilizing activity is determined by the proportion of mice with no culturable bacilli.[2]
Conclusion
TB47 is a potent anti-tubercular agent with a novel mechanism of action. Preclinical data strongly support its development, particularly as part of combination regimens. The protocols outlined above provide a framework for the continued investigation of TB47 and its analogues in chronic TB infection models, which is crucial for optimizing dosage and combination strategies for potential clinical trials. The synergistic relationship between TB47 and other agents like clofazimine and pyrazinamide highlights a promising path toward developing shorter, more effective, and all-oral regimens for treating drug-resistant tuberculosis.[2][7]
References
- 1. TB47 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Structure of Mycobacterium tuberculosis cytochrome bcc in complex with Q203 and TB47, two anti-TB drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 6. journals.asm.org [journals.asm.org]
- 7. TB47 and clofazimine form a highly synergistic sterilizing block in a second-line regimen for tuberculosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating TB47 in Hollow Fiber Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the evaluation of TB47, a novel anti-tuberculosis candidate, using the hollow fiber infection model (HFIM). This advanced in vitro system allows for the simulation of human-like pharmacokinetic profiles, enabling a robust assessment of the drug's efficacy and the potential for resistance emergence.
Introduction to TB47 and the Hollow Fiber Model
TB47 is a promising new inhibitor of the mycobacterial electron transport chain, specifically targeting the cytochrome bc1 complex (QcrB) to disrupt ATP production in Mycobacterium tuberculosis.[1][2] This mechanism of action makes it a candidate for new combination therapies against drug-susceptible and drug-resistant tuberculosis. The hollow fiber infection model is a dynamic, in vitro system that has been qualified by regulatory agencies like the European Medicines Agency for the preclinical development of anti-tuberculosis drugs.[3] It allows for the precise control of drug concentrations over time, mimicking human pharmacokinetics, which is crucial for studying the pharmacokinetic/pharmacodynamic (PK/PD) relationships of antimicrobial agents.[4][5][6]
The system consists of a central reservoir connected to a cartridge containing thousands of semi-permeable hollow fibers.[3][4] Bacteria are cultured in the extracapillary space (ECS), while fresh medium and the drug are circulated through the intracapillary space (ICS).[3][4] The pores in the fibers allow for the free exchange of nutrients and drugs but are too small for the bacteria to pass through.[3] This setup permits repeated sampling from the ECS to monitor bacterial growth and killing kinetics over an extended period.[4][7]
Key Applications of the Hollow Fiber Model for TB47 Evaluation
The hollow fiber model can be instrumental in various stages of TB47's preclinical development:
-
Dose-Ranging Studies: Simulating different clinical dosing regimens to identify the optimal exposure for maximal bacterial killing.
-
PK/PD Target Identification: Determining the PK/PD index (e.g., AUC/MIC, Cmax/MIC, or T>MIC) that best correlates with the efficacy of TB47.
-
Resistance Suppression Analysis: Evaluating the ability of different TB47 concentrations, alone or in combination, to suppress the emergence of resistant mutants.
-
Combination Therapy Evaluation: Assessing the synergistic, additive, or antagonistic effects of TB47 when combined with other anti-TB drugs.[2]
Experimental Protocols
Materials and Equipment
-
Hollow fiber cartridge (e.g., C3008, FiberCell Systems)
-
Peristaltic pump
-
Central reservoir (glass bottle with a multi-port cap)
-
Syringe pumps for drug administration
-
Tubing (e.g., silicone, PharMed)
-
Sterile filters
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Culture medium (e.g., Middlebrook 7H9 broth supplemented with OADC)
-
TB47 compound
-
Phosphate-buffered saline (PBS)
-
Agar (B569324) plates (e.g., Middlebrook 7H11) for colony-forming unit (CFU) counting
-
Incubator (37°C)
-
Biosafety cabinet (BSL-3)
Experimental Workflow
The following diagram outlines the general workflow for evaluating TB47 in the hollow fiber infection model.
Detailed Protocol Steps
-
System Preparation:
-
Assemble the hollow fiber system, including the central reservoir, cartridge, and tubing, within a biosafety cabinet.
-
Sterilize the entire system by circulating a sterilizing agent (e.g., 70% ethanol) followed by sterile PBS and then culture medium.
-
-
Inoculum Preparation:
-
Grow M. tuberculosis to mid-log phase in 7H9 broth.
-
Wash the bacterial cells with fresh medium and adjust the concentration to the desired inoculum size (e.g., 10^7 CFU/mL).
-
-
Inoculation and Equilibration:
-
Inoculate the bacterial suspension into the extracapillary space of the hollow fiber cartridge.
-
Allow the system to equilibrate for 24-48 hours to permit the bacteria to adapt to the new environment.
-
-
Pharmacokinetic Simulation:
-
Prepare a stock solution of TB47 in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium.
-
Use computer-controlled syringe pumps to administer the TB47 solution into the central reservoir, simulating the desired human pharmacokinetic profile (e.g., target Cmax and half-life).
-
-
Sampling:
-
At predetermined time points (e.g., days 0, 1, 2, 4, 7, 14, 21, 28), withdraw samples from the extracapillary space.
-
Use one aliquot for determining the bacterial load (CFU counting) and another for measuring the TB47 concentration (e.g., by LC-MS/MS).
-
-
Bacterial Load and Resistance Determination:
-
Perform serial dilutions of the collected samples and plate them on 7H11 agar to determine the total CFU count.
-
To assess for the emergence of resistance, plate samples on agar containing different concentrations of TB47 (e.g., 2x, 4x, and 8x the MIC).
-
-
Data Analysis:
-
Plot the log CFU/mL versus time to visualize the bactericidal or bacteriostatic activity of TB47.
-
Correlate the observed bacterial killing rates with the achieved pharmacokinetic parameters (AUC, Cmax) to determine the relevant PK/PD index.
-
Data Presentation
The quantitative data generated from hollow fiber experiments should be summarized in clear and concise tables to facilitate comparison between different simulated treatment regimens.
Table 1: In Vitro Activity of TB47 Against M. tuberculosis
| Parameter | Value | Reference |
| MIC against H37Rv (MABA) | 0.006 µg/mL | [8] |
| MIC against H37Rv (Agar) | 0.003 µg/mL | [8] |
| IC50 against VERO cells | >100 µM | [8] |
Table 2: Example Data from a Simulated Hollow Fiber Experiment with TB47
| Simulated Regimen (Dose) | Achieved AUC (mg*h/L) | Achieved Cmax (mg/L) | Log CFU/mL at Day 0 | Log CFU/mL at Day 14 | Log CFU/mL at Day 28 | Resistance Frequency at Day 28 |
| Control (No Drug) | 0 | 0 | 7.0 | 8.5 | 9.2 | <10^-8 |
| 10 mg/kg equivalent | 5.2 | 0.8 | 7.0 | 5.1 | 4.3 | <10^-8 |
| 25 mg/kg equivalent | 13.5 | 2.1 | 7.0 | 3.8 | 2.5 | <10^-8 |
| 50 mg/kg equivalent | 28.1 | 4.5 | 7.0 | 2.2 | <1.0 | <10^-8 |
Note: The data in Table 2 is hypothetical and for illustrative purposes only, based on expected outcomes from such an experiment.
Visualization of Key Pathways and Concepts
Mechanism of Action of TB47
TB47 inhibits the cytochrome bcc-aa3 supercomplex in the electron transport chain of M. tuberculosis. This disruption prevents the oxidation of menaquinol, leading to a decrease in ATP synthesis and ultimately bacterial cell death.
Pharmacokinetic and Pharmacodynamic Relationship
The hollow fiber model is essential for elucidating the relationship between drug exposure (PK) and the antimicrobial effect (PD). This relationship helps in predicting the clinical efficacy of a drug.
Conclusion
The hollow fiber infection model provides a powerful and versatile platform for the preclinical evaluation of novel anti-tuberculosis drugs like TB47. By enabling the simulation of human-like pharmacokinetics, this system can generate crucial data for dose optimization, resistance prediction, and the design of effective combination therapies. The protocols and guidelines presented here offer a framework for researchers to harness the full potential of this technology in the fight against tuberculosis.
References
- 1. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Drug Sensitivity Testing of Mycobacterium tuberculosis Growing in a Hollow Fiber Bioreactor | Springer Nature Experiments [experiments.springernature.com]
- 5. Improving the Drug Development Pipeline for Mycobacteria: Modelling Antibiotic Exposure in the Hollow Fibre Infection Model [mdpi.com]
- 6. Hollow-fibre system model of tuberculosis reproducibility and performance specifications for best practice in drug and combination therapy development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic Analysis of Hollow Fiber Model of Tuberculosis Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TB47 | Working Group for New TB Drugs [newtbdrugs.org]
Practical Guide to Using "Antitubercular Agent-47" (TB47) in the Lab
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Antitubercular agent-47," identified in scientific literature as TB47 , is an experimental pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) compound with potent activity against Mycobacterium tuberculosis and other mycobacteria.[1] It is a structural analog of the clinical candidate Q203 (Telacebec). This document provides a practical guide for the laboratory use of TB47, including its mechanism of action, protocols for key experiments, and a summary of its reported efficacy.
Mechanism of Action
TB47 functions as an inhibitor of the mycobacterial electron transport chain (ETC). Specifically, it targets the QcrB subunit of the cytochrome bc1 complex (Complex III), which is a crucial component of the respiratory chain. By binding to QcrB, TB47 blocks the oxidation of menaquinol, thereby inhibiting ATP synthesis and ultimately leading to mycobacterial cell death or growth inhibition.[2][3]
Below is a diagram illustrating the signaling pathway of TB47's mechanism of action.
Caption: Mechanism of action of TB47.
Data Presentation
The following tables summarize the quantitative data reported for TB47.
Table 1: In Vitro Activity of TB47 against Mycobacterium tuberculosis
| Strain | Assay Method | MIC (µg/mL) | Reference |
| M. tuberculosis H37Rv | Microplate Alamar Blue Assay (MABA) | 0.006 | [1] |
| M. tuberculosis H37Rv | Agar Method | 0.003 | [1] |
| M. tuberculosis H37Ra (autoluminescent) | Luciferase Assay (MIC_lux) | 0.01 - 0.03 | [1] |
| Drug-Resistant Clinical Isolates (China) | Autoluminescent Assay | 0.06 - 0.12 | [1] |
| Single Drug-Resistant Clinical Isolates (USA) | Not Specified | 0.0049 - 0.0088 µM | [1] |
Table 2: In Vitro Cytotoxicity of TB47
| Cell Line | IC50 | Reference |
| VERO (African green monkey kidney epithelial cells) | >100 µM | [1] |
Table 3: In Vivo Efficacy of TB47 in Murine Models
| Model | Treatment | Dosage | Outcome | Reference |
| Murine Model of Tuberculosis (M. tuberculosis) | TB47 monotherapy | 25 mg/kg | Bacteriostatic | [1] |
| Murine Model of Tuberculosis (M. tuberculosis) | TB47 + Rifampicin (RIF) | 25 mg/kg (TB47) | Synergistic bactericidal effect | [1] |
| Murine Model of Tuberculosis (M. tuberculosis) | TB47 + Pyrazinamide (B1679903) (PZA) | 25 mg/kg (TB47) | Synergistic bactericidal effect | [1] |
| Murine Model of Leprosy (M. leprae) | TB47 monotherapy | 1-100 mg/kg | Bacteriostatic (initial), with subsequent regrowth | [2] |
| Murine Model of Leprosy (M. leprae) | TB47 + Clofazimine | 10 or 100 mg/kg (TB47) + 5 mg/kg (Clofazimine) | Bactericidal | [2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis (Broth Microdilution Method)
This protocol is adapted from the EUCAST reference method for MIC determination of Mycobacterium tuberculosis.[4][5]
Caption: Workflow for MIC determination.
Materials:
-
TB47
-
Mycobacterium tuberculosis H37Rv
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
Sterile 96-well microtiter plates
-
Sterile saline with 0.05% Tween 80
-
McFarland 0.5 turbidity standard
-
Incubator at 37°C
Procedure:
-
Preparation of TB47 Stock Solution: Dissolve TB47 in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilutions should be made in Middlebrook 7H9 broth.
-
Inoculum Preparation:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-log phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using sterile saline with Tween 80.
-
Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth.
-
-
Plate Preparation:
-
Add 100 µL of Middlebrook 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the TB47 working solution to the first well of each row and perform serial two-fold dilutions across the plate.
-
-
Inoculation: Inoculate each well with 100 µL of the diluted bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Seal the plate and incubate at 37°C for 7 to 21 days, or until growth is clearly visible in the growth control wells.
-
Reading Results: The MIC is the lowest concentration of TB47 that shows no visible bacterial growth.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of a compound on a mammalian cell line, such as VERO cells.[6][7]
Caption: Workflow for MTT cytotoxicity assay.
Materials:
-
TB47
-
VERO cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or other suitable solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed VERO cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Addition: Prepare serial dilutions of TB47 in DMEM. Remove the old medium from the cells and add 100 µL of the TB47 dilutions to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24 to 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the no-treatment control. The IC50 value, the concentration of TB47 that inhibits 50% of cell growth, can be determined by plotting cell viability against the log of the compound concentration.[8]
Protocol 3: Murine Model of Tuberculosis Infection
This protocol outlines a general procedure for evaluating the in vivo efficacy of TB47 in a mouse model of tuberculosis.[9][10]
References
- 1. TB47 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bactericidal and sterilizing activity of sudapyridine-clofazimine-TB47 combined with linezolid or pyrazinamide in a murine model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Citotoxicity evaluation of three dental adhesives on vero cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Antitubercular Agent-47 (ATA-47)
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of the novel drug candidate, Antitubercular Agent-47 (ATA-47). Our aim is to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges and optimizing their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound (ATA-47)?
A1: ATA-47 is synthesized via a two-step process. The first step is a base-catalyzed Claisen-Schmidt condensation to form a chalcone (B49325) intermediate. The second step involves the cyclization of this intermediate with hydrazine (B178648) hydrate (B1144303) in the presence of an acid catalyst to yield the final pyrazole-based compound, ATA-47.
Q2: What are the critical parameters for the Claisen-Schmidt condensation step?
A2: The critical parameters for the first step include the stoichiometry of the reactants, the choice and concentration of the base, reaction temperature, and reaction time. An excess of the ketone reactant can lead to side products, while insufficient base can result in a sluggish or incomplete reaction.
Q3: Why is the purity of the chalcone intermediate important for the second step?
A3: The purity of the chalcone intermediate is crucial as impurities can interfere with the subsequent cyclization reaction. Unreacted starting materials or side products from the first step can lead to the formation of undesired byproducts, complicating the purification of the final ATA-47 product and reducing the overall yield.
Q4: What safety precautions should be taken when working with hydrazine hydrate?
A4: Hydrazine hydrate is highly toxic and a suspected carcinogen. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q5: How can the progress of the reactions be monitored?
A5: The progress of both synthetic steps can be effectively monitored using Thin Layer Chromatography (TLC). This allows for the visualization of the consumption of starting materials and the formation of the product over time.
Troubleshooting Guides
Problem 1: Low or No Yield of Chalcone Intermediate (Step 1)
| Symptom | Possible Cause | Suggested Solution |
| No product formation observed on TLC. | Inactive catalyst or base. | Use a fresh batch of the base (e.g., NaOH or KOH) and ensure it is properly dissolved. |
| Reaction is sluggish or incomplete. | Insufficient base or low reaction temperature. | Increase the molar equivalents of the base. If the reaction is run at room temperature, consider gentle heating (e.g., to 40-50 °C). |
| A complex mixture of spots on TLC. | Side reactions due to prolonged reaction time or high temperature. | Optimize the reaction time by monitoring with TLC. Avoid excessive heating. |
Problem 2: Low Yield or Purity Issues with ATA-47 (Step 2)
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the final product. | Impure chalcone intermediate. | Purify the chalcone intermediate from Step 1 by recrystallization or column chromatography before proceeding. |
| Presence of unreacted chalcone in the final product. | Insufficient hydrazine hydrate or acid catalyst. | Increase the molar equivalents of hydrazine hydrate and/or the acid catalyst (e.g., acetic acid). |
| Product is difficult to purify. | Formation of regioisomers or other byproducts. | Adjust the reaction solvent and temperature. A more polar solvent may favor the desired product. |
Experimental Protocols
Protocol 1: Synthesis of the Chalcone Intermediate
-
Dissolve the starting aryl ketone (1.0 eq) and aryl aldehyde (1.0 eq) in ethanol (B145695) in a round-bottom flask.
-
Slowly add an aqueous solution of sodium hydroxide (B78521) (2.0 eq) to the stirred mixture at room temperature.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone intermediate.
Protocol 2: Synthesis of this compound (ATA-47)
-
Suspend the purified chalcone intermediate (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) dropwise to the suspension.
-
Reflux the reaction mixture for 6-8 hours, monitoring for the disappearance of the starting material by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Purify the crude ATA-47 by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) solvent system.
Data Presentation
Table 1: Optimization of Reaction Conditions for Step 1
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | Ethanol | 25 | 6 | 75 |
| 2 | KOH | Ethanol | 25 | 6 | 72 |
| 3 | NaOH | Methanol | 25 | 8 | 68 |
| 4 | NaOH | Ethanol | 50 | 3 | 85 |
Table 2: Optimization of Reaction Conditions for Step 2
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid | Acetic Acid | 118 (Reflux) | 8 | 82 |
| 2 | HCl | Ethanol | 78 (Reflux) | 12 | 65 |
| 3 | Formic Acid | Formic Acid | 100 (Reflux) | 6 | 78 |
| 4 | Acetic Acid | Ethanol | 78 (Reflux) | 10 | 75 |
Visualizations
Caption: Synthetic pathway for this compound (ATA-47).
Caption: Troubleshooting workflow for low yield in Step 1.
Technical Support Center: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides.
General Synthesis Workflow
The synthesis of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives is typically a multi-step process. Below is a generalized workflow illustrating the key stages.
Caption: General four-stage workflow for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxamides.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Stage 1: N-Amination of Pyridines
Question 1: I am observing a low yield during the N-amination of my substituted pyridine. What are the potential causes and solutions?
Answer: Low yields in the N-amination of pyridines are a common challenge. Here are some potential causes and troubleshooting steps:
-
Purity of Starting Materials: Ensure the substituted pyridine is pure and dry. Impurities can interfere with the reaction. The aminating agents, such as O-mesitylenesulfonylhydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DNPH), should also be of high purity.
-
Reaction Conditions: The reaction is sensitive to temperature and reaction time.
-
Temperature: Ensure the reaction is maintained at the optimal temperature as specified in the protocol. For sensitive substrates, consider running the reaction at a lower temperature for a longer duration.
-
Inert Atmosphere: Pyridine and its derivatives can be sensitive to air and moisture.[1] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields.[1]
-
-
Choice of Aminating Agent: The reactivity of the aminating agent can significantly impact the yield. MSH and DNPH are commonly used.[2] The choice between them may depend on the electronic properties of the substituted pyridine.
-
Protecting Groups: The Lewis basicity of the pyridine nitrogen can sometimes interfere with the reaction.[1] For certain substrates, converting the pyridine to its N-oxide, followed by amination, can be a successful strategy.[1]
| Parameter | Recommendation | Potential Impact on Yield |
| Pyridine Purity | Use freshly distilled or purified pyridine. | Impurities can lead to side reactions and lower yields. |
| Atmosphere | Conduct the reaction under nitrogen or argon. | Prevents degradation of starting materials and intermediates. |
| Temperature | Optimize temperature; start with reported conditions and adjust as needed. | Suboptimal temperatures can lead to incomplete reactions or decomposition. |
| Aminating Agent | Select based on substrate reactivity (MSH and DNPH are common choices). | The efficiency of N-amination is dependent on the aminating agent. |
Stage 2: 1,3-Dipolar Cycloaddition
Question 2: My 1,3-dipolar cycloaddition reaction is resulting in a mixture of regioisomers. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the [3+2] cycloaddition between the N-aminopyridinium ylide and the substituted ethyl propiolate is crucial. The formation of regioisomers is a known challenge.[3]
-
Electronic Effects: The regioselectivity is governed by the electronic properties of both the dipole and the dipolarophile. Electron-withdrawing groups on the propiolate and electron-donating groups on the pyridine ring can influence the orientation of the cycloaddition.
-
Steric Hindrance: Bulky substituents on either the pyridine ring or the propiolate can direct the cycloaddition to the less sterically hindered position.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the cycloaddition and, consequently, the regioselectivity. It is advisable to screen different solvents (e.g., toluene, DMF, acetonitrile) to find the optimal conditions for your specific substrates.
-
Catalysis: While many of these cycloadditions are performed thermally, the use of Lewis acid or metal catalysts can sometimes enhance regioselectivity.
Troubleshooting Regioselectivity Issues:
| Approach | Details | Expected Outcome |
| Substituent Modification | Modify substituents on the pyridine or alkyne to enhance electronic bias. | Favor the formation of the desired regioisomer. |
| Solvent Screening | Experiment with solvents of varying polarity. | Improved regioselectivity due to differential stabilization of transition states. |
| Temperature Optimization | Lowering the reaction temperature may increase selectivity. | Favors the product from the lower energy transition state. |
Stage 3: Ester Hydrolysis
Question 3: The hydrolysis of my pyrazolo[1,5-a]pyridine-3-carboxylate is incomplete or results in side products. What can I do?
Answer: Incomplete hydrolysis or the formation of side products can be problematic. Here are some troubleshooting tips:
-
Choice of Base: Strong bases like lithium hydroxide (B78521) (LiOH) or potassium hydroxide (KOH) are commonly used for ester hydrolysis.[4][5] The choice and concentration of the base are critical.
-
An excess of a strong base is typically required to drive the reaction to completion.
-
For sensitive substrates, a milder base or carefully controlled stoichiometry may be necessary to avoid side reactions on the heterocyclic core.
-
-
Reaction Temperature and Time: Hydrolysis of heteroaromatic esters can be sluggish.[6]
-
Work-up Procedure: Proper work-up is essential to isolate the carboxylic acid.
-
After the hydrolysis is complete, the reaction mixture should be acidified with a strong acid (e.g., HCl) to a pH of around 3-4 to precipitate the carboxylic acid.[5]
-
Ensure the product is not water-soluble. If it is, extraction with an appropriate organic solvent will be necessary after acidification.
-
| Parameter | Common Conditions | Troubleshooting Tips |
| Base | LiOH, KOH, NaOH (1-5 equivalents) | Increase equivalents of base for stubborn esters. Use milder conditions for sensitive substrates. |
| Solvent | Methanol/Water, THF/Water, Ethanol/Water | Ensure the ester is soluble in the chosen solvent system. |
| Temperature | Room temperature to reflux | Increase temperature to drive the reaction to completion. |
| Reaction Time | 1-24 hours | Monitor reaction progress to avoid degradation of the product over extended periods. |
Stage 4: Amide Coupling
Question 4: I am struggling with low yields in the final amide coupling step between the pyrazolo[1,5-a]pyridine-3-carboxylic acid and my primary amine. What are the best practices?
Answer: The amide coupling step can be challenging, particularly with electron-deficient or sterically hindered amines.[7]
-
Choice of Coupling Agent: The selection of the appropriate coupling agent is critical for an efficient reaction.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is a highly effective coupling agent, especially for difficult couplings, and often provides good yields.[2][8]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole), EDC is a common and effective choice.[7][9]
-
DCC (N,N'-Dicyclohexylcarbodiimide): While effective, the dicyclohexylurea (DCU) byproduct can be difficult to remove.[10]
-
-
Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) is typically required to neutralize the acid formed during the reaction and to facilitate the coupling.[9]
-
Reaction Conditions:
-
Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly used.
-
Temperature: Most amide couplings are performed at room temperature. For less reactive partners, gentle heating may be required, but this can also lead to side reactions.
-
Order of Addition: It is generally recommended to pre-activate the carboxylic acid with the coupling agent and base before adding the amine.[10]
-
Comparison of Common Coupling Agents:
| Coupling Agent | Additive | Base | Common Byproducts | Notes |
| HATU | None | DIPEA, TEA | Tetramethylurea | Highly efficient, good for difficult couplings. Byproduct is water-soluble.[11] |
| EDC | HOBt, HOAt | DIPEA, TEA | EDC-urea | Water-soluble byproduct, easy work-up.[9] |
| DCC | DMAP | DIPEA, TEA | Dicyclohexylurea (DCU) | Insoluble byproduct, can be difficult to remove by chromatography.[10] |
Question 5: How do I purify the final pyrazolo[1,5-a]pyridine-3-carboxamide product?
Answer: Purification of the final product is crucial to obtain material of high purity for biological testing or further studies.
-
Chromatography: Column chromatography on silica (B1680970) gel is the most common method for purifying these compounds. A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane/methanol) is typically used for elution.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining crystalline material of high purity. Common solvents for recrystallization include ethanol, methanol, acetonitrile, or mixtures with water.
-
Washing: After isolation, washing the solid product with a solvent in which it is sparingly soluble (e.g., diethyl ether, hexanes) can help remove residual impurities.
Experimental Protocols
General Procedure for the Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides[2][9]
-
N-Amination of Substituted Pyridine: To a solution of the substituted pyridine in a suitable solvent (e.g., dichloromethane), add the aminating agent (e.g., MSH or DNPH) portion-wise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
1,3-Dipolar Cycloaddition: To the solution containing the N-aminopyridinium ylide, add the substituted ethyl propiolate. The reaction is often heated to reflux until completion. After cooling, the solvent is removed under reduced pressure.
-
Ester Hydrolysis: The crude pyrazolo[1,5-a]pyridine-3-carboxylate is dissolved in a mixture of alcohol (e.g., methanol) and water. An excess of a base (e.g., LiOH or KOH) is added, and the mixture is stirred at room temperature or heated until the ester is fully hydrolyzed. The reaction mixture is then acidified with aqueous HCl to precipitate the carboxylic acid, which is collected by filtration.
-
Amide Coupling: To a solution of the pyrazolo[1,5-a]pyridine-3-carboxylic acid in an anhydrous solvent (e.g., DMF), add the coupling agent (e.g., HATU), a base (e.g., DIPEA), and the desired primary amine. The reaction is stirred at room temperature until completion. The final product is isolated by extraction and purified by column chromatography or recrystallization.
This technical support guide is intended for informational purposes only and should be used in conjunction with established laboratory safety protocols and practices.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2-Phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. m.youtube.com [m.youtube.com]
TB47 Technical Support Center: Solubility Troubleshooting for In Vitro Assays
Welcome to the technical support center for TB47. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with TB47 in in vitro settings, with a primary focus on overcoming solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is TB47 and what is its mechanism of action?
A: TB47, a pyrazolo[1,5-a]pyridine-3-carboxamide, is an investigational antibiotic agent and a structural analog of the clinical candidate Q203 (Telacebec).[1] Its primary target is the mycobacterial electron transport chain (ETC), which is essential for generating cellular energy in the form of ATP.[1][2] TB47 specifically binds to the QcrB subunit of the cytochrome bc1 complex, inhibiting the oxidation of menaquinol. This disruption halts the electron flow, collapses the proton gradient required for ATP synthesis, and ultimately leads to a bacteriostatic or bactericidal effect on susceptible mycobacteria.[1][3]
References
- 1. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
"Antitubercular agent-47" stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Antitubercular Agent-47, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored as a lyophilized powder at -20°C in a desiccated environment, protected from light. Under these conditions, the agent is stable for up to 24 months.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in anhydrous DMSO at a concentration of 10 mM. These stock solutions, when stored in small aliquots at -80°C, are stable for up to 6 months. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound. For aqueous solutions, stability is significantly reduced, and it is advised to prepare them fresh for each experiment.[1]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is photosensitive. Both the lyophilized powder and solutions should be protected from light to prevent degradation.[2][3] Use amber vials or wrap containers with aluminum foil during storage and handling.
Q4: What is the stability of this compound in aqueous media used for cell culture?
A4: The stability of this compound in aqueous media is limited. In typical cell culture media at 37°C, a significant loss of activity can be observed within 24-48 hours.[1] It is crucial to prepare fresh dilutions from the frozen DMSO stock for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) values in mycobacterial cultures.
This is a common challenge that can arise from several factors.[4] Refer to the troubleshooting workflow below and consider the following:
-
Compound Solubility: this compound has low aqueous solubility. Ensure the DMSO stock solution is fully dissolved before preparing dilutions. Precipitates, even if not visible, can significantly alter the effective concentration. Vortex the stock solution for 1-2 minutes before use.[4]
-
Inoculum Preparation: The density of the Mycobacterium tuberculosis culture is critical for reproducible MICs. Ensure your bacterial suspension is homogenous and standardized to the correct McFarland standard before inoculation. Clumping of mycobacteria can lead to variable results.[4]
-
Assay Medium: Components in the growth medium, such as detergents or lipids, can affect the availability of hydrophobic compounds. Ensure consistency in media preparation between experiments.[4]
-
Plate Incubation: Uniform temperature and humidity are crucial. "Edge effects" in microplates can cause evaporation, concentrating the compound in outer wells. Using a plate sealer and avoiding the outermost wells for critical experiments is recommended.[4]
Issue 2: High cytotoxicity observed in mammalian host cell lines.
Differentiating between antimycobacterial activity and host cell toxicity is a critical step.
-
Confirm with a Secondary Assay: Use a different cytotoxicity assay that relies on a distinct mechanism (e.g., LDH release assay if you initially used an MTT assay) to confirm the results are not an artifact.[4]
-
Determine the Therapeutic Index (TI): Calculate the 50% cytotoxic concentration (CC50) for your host cells. The TI is the ratio of CC50 to MIC. A low TI suggests that the compound is toxic at or near its effective concentration. A TI of 10 or greater is generally considered promising.[4]
-
Assess Time-Dependent Toxicity: Evaluate cytotoxicity at different time points to understand the kinetics of the toxic effect.
Stability Data
The following tables summarize the stability of this compound under various conditions.
Table 1: Long-Term Stability of Lyophilized Powder
| Storage Temperature | Purity after 12 months | Purity after 24 months |
| -20°C (Desiccated, Dark) | >98% | >97% |
| 4°C (Desiccated, Dark) | ~95% | ~90% |
| 25°C (Ambient Light) | <80% | <60% |
Table 2: Stability of 10 mM Stock Solution in Anhydrous DMSO
| Storage Temperature | Purity after 3 months | Purity after 6 months |
| -80°C | >99% | >98% |
| -20°C | ~97% | ~94% |
| 4°C | <90% | <80% |
Table 3: Stability in Aqueous Solution (pH 7.4) at 37°C
| Time | Remaining Active Compound |
| 0 hours | 100% |
| 8 hours | ~90% |
| 24 hours | ~70% |
| 48 hours | ~50% |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Reconstitution of Lyophilized Powder: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening. Reconstitute the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in amber microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C.
-
Preparation of Working Solutions: For experiments, thaw a single aliquot and dilute it to the desired concentration in the appropriate pre-warmed aqueous medium immediately before use. Do not refreeze any unused aqueous solution.
Protocol 2: Accelerated Stability Study in Aqueous Buffer
-
Preparation: Prepare a 100 µM solution of this compound in a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Incubation: Incubate the solution in a light-protected container at 37°C.
-
Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the solution.
-
Analysis: Immediately analyze the concentration of the active compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Interpretation: Plot the concentration of the active compound against time to determine the degradation kinetics.
Visualizations
Caption: Experimental workflow for the preparation and use of this compound.
Caption: Troubleshooting decision tree for inconsistent MIC results.
References
Technical Support Center: Troubleshooting Inconsistent Results in TB47 MIC Assays
This guide is intended for researchers, scientists, and drug development professionals to address common challenges encountered during Minimum Inhibitory Concentration (MIC) assays with the investigational anti-tubercular agent TB47. Our goal is to help you achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing significant variability in TB47 MIC values across replicate experiments?
Inconsistent MIC values for TB47 can arise from several factors, ranging from the compound's intrinsic properties to subtle variations in experimental execution.[1][2]
Key Potential Causes:
-
Dual Mechanism of Action: At lower concentrations, TB47 is known to inhibit DNA gyrase, a critical enzyme for bacterial replication. However, at concentrations approaching the MIC, it can exhibit off-target effects on the bacterial ribosome.[1] This dual activity can be sensitive to minor differences in assay conditions, leading to variable results.[1]
-
Solubility Issues: TB47 has low aqueous solubility.[1] If not fully dissolved in the initial solvent (e.g., DMSO) and then homogeneously mixed into the broth media, the compound can precipitate, leading to an inaccurate final concentration in the assay wells.[1]
-
Inoculum Variability: The density of the starting bacterial culture is a critical parameter.[2] Inconsistent inoculum size can significantly impact the time it takes for the bacterial population to reach a detectable density, thereby affecting the apparent MIC.
-
Incubation Conditions: Variations in incubation time, temperature, and aeration can influence the growth rate of Mycobacterium tuberculosis and the stability of TB47, contributing to inconsistent results.[1][2]
-
Media Composition: The type and composition of the growth media can affect both bacterial growth and the activity of the antimicrobial agent.[2]
Troubleshooting Steps:
-
Ensure Complete Solubilization: Visually inspect for any precipitation after dissolving TB47 in the recommended solvent and after adding it to the broth media. Ensure thorough mixing.[1]
-
Standardize Inoculum Preparation: Use a standardized method, such as adjusting the inoculum to a 0.5 McFarland standard, to ensure a consistent starting bacterial density.[1][3]
-
Maintain Consistent Incubation: Strictly control incubation time, temperature, and aeration across all experiments.[1][2]
-
Use Quality Control (QC) Strains: Regularly test a reference strain with a known MIC for TB47 to monitor the consistency and accuracy of your assay.[2][4]
Q2: My potent in vitro results with TB47 are not translating to my in vivo models. What could be the reason?
This is a common challenge in drug development.[1] Several factors can contribute to this discrepancy:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): TB47 may have poor absorption, rapid metabolism, or high protein binding within the host organism, resulting in sub-therapeutic concentrations at the site of infection.[1]
-
Compound Stability: The agent might be unstable at physiological pH or temperature, degrading before it can exert its therapeutic effect.[1]
-
Host Factors: The complex in vivo environment, including host proteins and other molecules, can interfere with the activity of TB47.[1]
Q3: I'm observing cytotoxicity in mammalian cell lines at concentrations close to the bacterial MIC. Is this expected?
This is a possibility that requires careful evaluation. The off-target effects of TB47 observed at near-MIC concentrations in bacteria could potentially extend to eukaryotic cells, such as mammalian cell lines. It is crucial to determine the therapeutic index (the ratio of the toxic dose to the therapeutic dose) to assess the potential clinical viability of the compound.
Experimental Protocols
Broth Microdilution MIC Assay for TB47
This protocol is a generalized guideline. Specific parameters may need to be optimized for your laboratory conditions and M. tuberculosis strain.
-
Preparation of TB47 Stock Solution:
-
Dissolve TB47 powder in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Ensure complete solubilization by vortexing and gentle warming if necessary. Visually inspect for any precipitate.
-
-
Preparation of Bacterial Inoculum:
-
Grow M. tuberculosis in an appropriate liquid medium (e.g., Middlebrook 7H9 with supplements) to mid-log phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this standardized suspension in the assay medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microplate wells.[1]
-
-
Serial Dilution of TB47:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the TB47 stock solution in the assay medium to achieve the desired concentration range.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well containing the TB47 dilutions.
-
Include a positive control well (bacteria in medium without TB47) and a negative control well (medium only).[3]
-
-
Incubation:
-
Seal the plate and incubate at 37°C for a defined period (typically 7-14 days for M. tuberculosis).
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of TB47 that completely inhibits visible growth of M. tuberculosis.[1] Growth can be assessed visually or by using a growth indicator dye like resazurin.
-
Data Presentation
Table 1: Example of Inconsistent vs. Consistent MIC Results for TB47
| Replicate | Inconsistent MIC (µg/mL) | Consistent MIC (µg/mL) |
| 1 | 0.5 | 1 |
| 2 | 2 | 1 |
| 3 | 1 | 1 |
| 4 | 0.25 | 1 |
| Mean | 0.94 | 1 |
| Std Dev | 0.75 | 0 |
Table 2: Quality Control Ranges for Reference Strain (e.g., H37Rv)
| Compound | Reference Strain | Expected MIC Range (µg/mL) |
| TB47 | H37Rv | 0.5 - 2 |
| Isoniazid | H37Rv | 0.015 - 0.06 |
| Rifampicin | H37Rv | 0.06 - 0.25 |
Visualizations
Caption: Dual mechanism of action of TB47.
Caption: Troubleshooting workflow for inconsistent MICs.
References
- 1. benchchem.com [benchchem.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Standards for MIC testing that apply to the majority of bacterial pathogens should also be enforced for Mycobacterium tuberculosis complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming TB47 Precipitation in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot the common issue of TB47 precipitation in cell culture media. By providing clear, actionable guidance, we aim to help you ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is TB47 and why does it precipitate in my cell culture medium?
A1: TB47 is a novel small molecule inhibitor currently under investigation for its therapeutic potential. Like many small molecules, TB47 is hydrophobic, meaning it has low solubility in aqueous solutions like cell culture media. Precipitation, the formation of a solid from a solution, often occurs when the concentration of TB47 exceeds its solubility limit in the media. This can be influenced by several factors including the solvent used for the stock solution (commonly DMSO), the final concentration of TB47, temperature, pH, and interactions with media components.[1]
Q2: What are the consequences of TB47 precipitation in my cell-based assays?
A2: The precipitation of TB47 can significantly impact your experimental results. Firstly, the actual concentration of the compound in solution will be lower than intended, leading to an underestimation of its potency (e.g., a higher IC50 value). Secondly, the precipitate itself can be cytotoxic or interfere with assay readouts, such as those that rely on light absorbance or fluorescence.[2] It is crucial to address precipitation to ensure the reliability and accuracy of your data.
Q3: How can I visually identify TB47 precipitation?
A3: Precipitation can manifest in several ways. You might observe a cloudy or hazy appearance in the media, see distinct particles floating in the liquid, or notice a crystalline or amorphous solid settled at the bottom of your culture vessel. It is good practice to visually inspect your media under a microscope after adding TB47 to detect any micro-precipitates that may not be visible to the naked eye.
Q4: Can the type of cell culture medium I use affect TB47 solubility?
A4: Yes, the composition of your cell culture medium can influence the solubility of TB47. Media formulations differ in their salt concentrations, amino acid content, and the presence of other supplements. Furthermore, the presence and concentration of serum (e.g., Fetal Bovine Serum, FBS) can have a significant effect. Serum proteins can sometimes bind to small molecules, which may either increase or decrease their solubility and bioavailability. It is therefore recommended to assess the solubility of TB47 in the specific medium and serum conditions you plan to use in your experiments.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Problem: A precipitate forms immediately after I add my TB47 stock solution (in DMSO) to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| Concentration Exceeds Solubility | The final concentration of TB47 is higher than its maximum soluble concentration in the aqueous medium. | Decrease the final working concentration of TB47. Perform a solubility assessment to determine the maximum soluble concentration under your experimental conditions. |
| Rapid Solvent Exchange | Adding a concentrated DMSO stock directly and quickly to a large volume of aqueous media can cause the compound to "crash out" of solution. | Perform a serial dilution of the TB47 stock in pre-warmed (37°C) cell culture medium. Add the stock solution dropwise while gently vortexing the medium to ensure gradual and even dispersion. |
| Low Media Temperature | The solubility of many compounds, including TB47, is lower at colder temperatures. | Always use cell culture media that has been pre-warmed to 37°C before adding your compound. |
| High Final DMSO Concentration | While DMSO helps to dissolve TB47 initially, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally below 0.1%. This may necessitate preparing a more concentrated stock solution of TB47 in DMSO. |
Issue 2: Delayed Precipitation After Incubation
Problem: The media containing TB47 appears clear initially, but a precipitate forms after several hours or days in the incubator.
| Potential Cause | Explanation | Recommended Solution |
| Temperature and pH Shifts | The incubator environment (37°C, 5% CO2) can alter the temperature and pH of the medium over time, affecting compound solubility.[3][4] | Ensure your incubator is properly calibrated for temperature and CO2. Use media buffered with a suitable system (e.g., HEPES) if pH stability is a concern. |
| Interaction with Media Components | TB47 may slowly interact with salts, amino acids, or other components in the media to form insoluble complexes. | Test the stability of TB47 in your chosen cell culture medium over the full time course of your experiment. If precipitation persists, consider trying a different basal media formulation. |
| Media Evaporation | In long-term experiments, evaporation of water from the culture medium can increase the concentration of all components, including TB47, potentially exceeding its solubility limit. | Ensure proper humidification of your incubator. For long-term cultures, use plates with low-evaporation lids or seal plates with gas-permeable membranes. |
| Cellular Metabolism | The metabolic activity of your cells can alter the pH and composition of the surrounding medium, which could influence the solubility of TB47. | Monitor the pH of your culture medium during the experiment, especially with high-density cultures. Change the medium more frequently if necessary. |
Quantitative Data on Factors Affecting Solubility
To illustrate how different factors can influence the solubility of a small molecule, the following tables provide data for two well-known non-steroidal anti-inflammatory drugs, ibuprofen (B1674241) and naproxen. This data serves as a practical example of the principles discussed.
Table 1: Effect of a Co-solvent (Ethanol) on the Solubility of Ibuprofen in Water at 25°C
| % Ethanol (B145695) (w/w) in Water | Ibuprofen Solubility (mole fraction x 10^5) |
| 0 | 1.36 |
| 10 | 2.14 |
| 20 | 7.05 |
Data adapted from a study on the solubility of ibuprofen in ethanol-water mixtures. This table demonstrates that increasing the concentration of a co-solvent like ethanol can significantly enhance the solubility of a hydrophobic compound.[2][5]
Table 2: Effect of pH on the Solubility of Naproxen
| pH | Naproxen Solubility (mg/mL) |
| Low pH (Acidic) | Practically Insoluble |
| Neutral pH | Freely Soluble |
| High pH (Alkaline) | Freely Soluble |
Data derived from the physicochemical properties of Naproxen.[6][7] This table illustrates the dramatic impact of pH on the solubility of a compound with ionizable groups. For weakly acidic drugs like naproxen, solubility increases significantly as the pH rises above its pKa.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility of TB47 in Cell Culture Media
This protocol outlines a method to determine the maximum kinetic solubility of TB47 in your specific cell culture medium. Kinetic solubility refers to the concentration of a compound that remains in solution under non-equilibrium conditions, which is often relevant for in vitro assays.
Materials:
-
TB47
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Your specific cell culture medium (with or without serum, as required for your experiment)
-
96-well microplate (clear, flat-bottom)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600-650 nm (for turbidity) or a nephelometer.
Methodology:
-
Prepare a high-concentration stock solution of TB47 in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved by vortexing.
-
Create a serial dilution of the TB47 stock solution in DMSO. For example, a 2-fold serial dilution from 10 mM down to ~0.02 mM.
-
Pre-warm your cell culture medium to 37°C.
-
In a 96-well plate, add 198 µL of the pre-warmed medium to each well.
-
Add 2 µL of each TB47 dilution from your DMSO series to the corresponding wells of the 96-well plate. This will create a final DMSO concentration of 1%. Also include a DMSO-only control.
-
Mix the plate gently on a plate shaker for 2 minutes.
-
Incubate the plate at 37°C for a period relevant to your experiment (e.g., 2 hours).
-
Measure the turbidity of each well by reading the absorbance at 620 nm or by using a nephelometer. An increase in absorbance or light scattering compared to the DMSO control indicates precipitation.
-
Determine the highest concentration of TB47 that does not show a significant increase in turbidity. This is your maximum kinetic solubility under these conditions.
Visualizations
Signaling Pathway
TB47 is a hypothetical inhibitor of the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. Understanding this pathway can provide context for the mechanism of action of TB47.
Experimental Workflow
The following diagram illustrates the key steps in determining the kinetic solubility of TB47.
References
managing "Antitubercular agent-47" toxicity in animal studies
Technical Support Center: Antitubercular Agent-47
Fictional Drug Profile: this compound is an investigational drug candidate for the treatment of tuberculosis. It functions by inhibiting mycolic acid synthesis, a critical component of the mycobacterial cell wall. Preclinical animal studies have indicated potential for dose-dependent hepatotoxicity, nephrotoxicity, and neurotoxicity. This guide is intended to assist researchers in identifying, managing, and mitigating these toxicities during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicity concerns with this compound in animal studies?
A1: The primary, dose-dependent toxicities observed in preclinical animal models are:
-
Hepatotoxicity: Characterized by elevated serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[1][2]
-
Nephrotoxicity: Indicated by increased serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).[3][4]
-
Neurotoxicity: Manifests as peripheral neuropathy in long-term, high-dose studies, which may be identified through behavioral tests and histopathology.[5][6]
Q2: At what dose levels do toxicities typically appear?
A2: Toxicity is dose-dependent. Please refer to the dose-range finding summary table in the "Data Presentation" section for specific dose-related findings in common rodent models. Mild, transient elevations in liver enzymes may be seen at therapeutic doses, while significant organ damage is more common at higher dose levels (e.g., >50 mg/kg in rats).[1]
Q3: Are the observed toxicities reversible?
A3: In many cases, mild to moderate hepatotoxicity and nephrotoxicity have been shown to be reversible upon cessation of the drug.[7] However, high-dose or long-duration exposure can lead to irreversible organ damage. The reversibility of neurotoxicity is still under investigation.
Q4: What are the recommended monitoring parameters during an in vivo study?
A4: Regular monitoring is crucial. We recommend weekly or bi-weekly monitoring of:
-
Clinical signs (body weight, food/water intake, activity levels, and general appearance).
-
Serum biomarkers for liver function (ALT, AST, ALP) and kidney function (BUN, Creatinine).[3][4]
-
For long-term studies, periodic neurological assessment (e.g., grip strength, sensory tests) should be considered.[5]
Troubleshooting Guides
Issue 1: Elevated Liver Enzymes (ALT/AST) Observed
Question: We have observed a >3-fold increase in ALT and/or AST levels in our treatment group compared to the vehicle control. What steps should we take?
Answer:
-
Confirm the Finding: Repeat the serum biochemistry analysis on a fresh sample to rule out sample handling errors.
-
Assess Clinical Signs: Carefully examine the animals for any clinical signs of distress, such as lethargy, jaundice (check mucous membranes and ears), or weight loss.
-
Follow the Decision-Making Flowchart: Refer to the "Toxicity Management Workflow" diagram below for a step-by-step guide.
-
If animals are clinically well: Consider continuing the study with increased monitoring frequency (e.g., every 3-4 days). A transient elevation in liver enzymes can sometimes occur and may resolve with continued dosing.[1]
-
If animals show clinical signs of illness OR enzyme levels exceed 5 times the upper limit of normal:
-
Consider a dose reduction for the affected cohort.
-
Temporarily halt dosing to allow for recovery.
-
In severe cases, humane euthanasia and sample collection for histopathology are recommended to confirm hepatotoxicity.[8]
-
-
-
Consider Co-medication: If not already part of the study design, administration of an antioxidant like N-acetylcysteine (NAC) could be explored as a mitigating strategy in subsequent studies.[9]
Issue 2: Increased Serum Creatinine and BUN Levels
Question: Our study animals are showing a significant increase in serum creatinine and BUN. What does this indicate and how should we proceed?
Answer:
-
Indication: Elevated creatinine and BUN are key indicators of potential kidney damage (nephrotoxicity).[3]
-
Immediate Actions:
-
Verify Results: Re-run the analysis to confirm the initial findings.
-
Monitor Urine Output: If possible, use metabolic cages to monitor for changes in urine volume or color.
-
Hydration: Ensure animals have unrestricted access to water. Supportive care, including ensuring proper hydration, is critical.[10]
-
-
Investigative Steps:
-
Dose Evaluation: Assess if the toxicity is limited to the highest dose groups. This will help confirm a dose-dependent effect.
-
Urinary Biomarkers: In future studies, consider analyzing urine for more sensitive, early-stage kidney injury biomarkers like Kidney Injury Molecule-1 (Kim-1) or Clusterin.[11][12]
-
Data Presentation
Table 1: Summary of Dose-Dependent Toxicity of this compound in a 28-Day Rat Study
| Dose Group (mg/kg/day) | Serum ALT (U/L) | Serum Creatinine (mg/dL) | Neurological Signs | Histopathological Findings |
| Vehicle Control | 35 ± 5 | 0.6 ± 0.1 | None | No significant findings |
| 10 | 45 ± 8 | 0.7 ± 0.2 | None | No significant findings |
| 50 | 110 ± 25 | 1.0 ± 0.3 | None | Minimal centrilobular hepatocellular vacuolation |
| 100 | 250 ± 60 | 1.8 ± 0.5 | Mild gait abnormalities after Day 21 | Moderate centrilobular necrosis; mild proximal tubule degeneration |
* Statistically significant increase compared to vehicle control (p<0.05).
Experimental Protocols
Protocol 1: Serum Biomarker Analysis for Liver and Kidney Function
-
Animal Restraint and Blood Collection:
-
Gently restrain the animal (e.g., using a rodent restraint tube).
-
Collect approximately 200-300 µL of whole blood from a suitable site (e.g., saphenous vein or tail vein) into a serum separator tube.
-
-
Sample Processing:
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the tube at 2,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the serum supernatant and transfer it to a clean microcentrifuge tube.
-
-
Biochemical Analysis:
-
Use a certified veterinary chemistry analyzer.
-
Analyze the serum for key parameters: ALT, AST, alkaline phosphatase (ALP), BUN, and creatinine.
-
Follow the manufacturer's instructions for the specific analyzer and reagent kits.
-
-
Data Recording:
-
Record the values in a spreadsheet, ensuring each animal's data is correctly logged with its ID, dose group, and time point.
-
Protocol 2: Tissue Collection and Preparation for Histopathology
-
Euthanasia and Necropsy:
-
Humanely euthanize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Perform a gross necropsy, noting any visible abnormalities of the liver and kidneys.
-
-
Tissue Collection:
-
Carefully dissect the entire liver and both kidneys.
-
Rinse the organs gently in cold phosphate-buffered saline (PBS) to remove excess blood.
-
-
Fixation:
-
Place representative sections of each organ (e.g., the left lateral lobe of the liver and a longitudinal section of one kidney) into a labeled cassette.
-
Submerge the cassettes in a container with 10% neutral buffered formalin at a volume at least 10 times that of the tissue.
-
Allow tissues to fix for at least 24 hours.
-
-
Processing and Staining:
-
Following fixation, tissues should be processed, embedded in paraffin, sectioned at 5 µm, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination by a qualified veterinary pathologist.[11]
-
Mandatory Visualizations
Caption: Proposed mechanism of this compound induced hepatotoxicity.
Caption: Standard experimental workflow for toxicity monitoring.
References
- 1. Hepatotoxicity Related to Anti-tuberculosis Drugs: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Development rat models of nephrotoxic: A pre-clinical test model to discover nephroprotective agents | Pharmacy Education [pharmacyeducation.fip.org]
- 4. The Utility of a Rodent Model in Detecting Pediatric Drug-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug discovery and development: Biomarkers of neurotoxicity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug discovery and development: Biomarkers of neurotoxicity and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. Principles of Toxicosis Treatment in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 11. A Method for the Evaluation of Site-Specific Nephrotoxic Injury in the Intact Rat Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
Technical Support Center: Addressing Off-Target Effects of TB47 in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of TB47 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for TB47?
A1: TB47 is an inhibitor of the mycobacterial electron transport chain.[1][2] Its primary target is the cytochrome b subunit (QcrB) within the cytochrome bc1-aa3 supercomplex.[1][3] By binding to QcrB, TB47 disrupts the production of ATP in bacteria.[1][2]
Q2: Are there known off-target effects of TB47?
A2: Currently, publicly available literature primarily focuses on the on-target effects of TB47 against mycobacteria. While specific off-target interactions in eukaryotic systems have not been extensively documented, it is a crucial aspect to consider in any experiment involving small molecule inhibitors. Off-target effects can arise from a compound binding to unintended proteins, which may lead to misinterpretation of experimental results.[4][5]
Q3: How can I proactively identify potential off-target effects of TB47?
A3: A proactive approach to identifying off-target effects is recommended. Key strategies include conducting broad kinase selectivity screening (kinome profiling) and performing proteome-wide binding assays.[6][7] Additionally, using a structurally related but inactive compound as a negative control can help differentiate on-target from off-target effects.[6] Computational approaches can also predict potential off-target interactions.[4][8]
Q4: What are the first steps I should take if I suspect an off-target effect is influencing my results?
A4: If you suspect an off-target effect, the first step is to confirm the observation's reproducibility. Subsequently, performing a dose-response analysis is crucial; off-target effects often occur at higher concentrations than on-target effects.[9] It is also advisable to use a structurally unrelated inhibitor that targets the same primary pathway to see if the phenotype is replicated.[9]
Troubleshooting Guide
Researchers may encounter unexpected results when using TB47. The following table outlines common issues, potential causes related to off-target effects, and suggested solutions.
| Observed Issue | Potential Off-Target Cause | Suggested Solution | Expected Outcome |
| Unexpected change in cell viability or morphology in eukaryotic cells | Inhibition of an unknown off-target kinase or other protein crucial for cell health.[6] | 1. Conduct a broad kinase selectivity screen (kinome profiling) at a relevant concentration (e.g., 10x the on-target IC50).[6][10] 2. Perform a target deconvolution study using methods like chemical proteomics or thermal shift assays.[6] | Identification of potential off-target kinases or non-kinase binding partners that could be responsible for the observed phenotype.[6] |
| Paradoxical activation of a signaling pathway | The inhibitor may be affecting a non-kinase protein or a kinase in a negative feedback loop.[9] | 1. Analyze the phosphorylation status of key downstream effectors of related signaling pathways using phosphoproteomics or Western blotting.[6] 2. Validate the finding with a structurally unrelated inhibitor for the same target or with a genetic approach like siRNA or CRISPR.[9] | Identification of unexpectedly activated pathways, helping to elucidate the off-target mechanism.[6] |
| Inconsistent results between different experimental systems | Differential expression of off-target proteins across various cell lines or primary cells.[9] | 1. Characterize the expression levels of the primary target and any identified off-targets in the different cell systems being used. 2. If possible, use cell lines with engineered knockouts or knockdowns of suspected off-target proteins. | Understanding the context-dependent nature of the observed effects and confirming the role of a specific off-target. |
| Observed effect is not consistent with the known function of the primary target | The effect is mediated by an off-target interaction. | 1. Synthesize and test a structurally similar but inactive analog of TB47 as a negative control.[6] 2. Consult off-target databases with the chemical structure of TB47. | The inactive analog should not produce the same phenotype, confirming that the effect is dependent on a specific molecular interaction.[6] |
Experimental Protocols
Below are detailed methodologies for key experiments to investigate and validate potential off-target effects of TB47.
Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical)
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor using a commercial kinase profiling service.[6][11]
-
Compound Preparation: Prepare a 10 mM stock solution of TB47 in 100% DMSO.
-
Initial Single-Dose Screen: Submit the compound for an initial screen against a broad panel of kinases (e.g., >400 kinases) at a single, high concentration (e.g., 1 µM or 10 µM).[6]
-
Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).
-
Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 values.[10] This will quantify the potency of TB47 against these off-targets.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol determines if TB47 binds to specific proteins in a cellular environment by measuring changes in protein thermal stability.
-
Cell Culture and Treatment: Culture cells of interest to 70-80% confluency. Treat the cells with TB47 at various concentrations or a vehicle control for a specified time.
-
Heating Profile: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures for a set duration (e.g., 3 minutes).
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Analysis: Analyze the soluble protein fractions by Western blotting for specific target proteins or by mass spectrometry for a proteome-wide analysis.
-
Data Interpretation: An increase in the thermal stability of a protein in the presence of TB47 suggests a direct binding interaction.
Protocol 3: Cell Viability Assay
This protocol assesses the effect of TB47 on the viability of eukaryotic cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of TB47 (and a vehicle control) for 24, 48, or 72 hours.
-
Viability Assessment: Use a cell viability reagent (e.g., CCK-8, MTT, or a luminescent-based assay) according to the manufacturer's instructions.[12]
-
Data Analysis: Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle control. Calculate the IC50 value, which is the concentration of TB47 that inhibits cell viability by 50%.
Visualizations
Diagram 1: Intended Signaling Pathway of TB47 in Mycobacteria
References
- 1. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TB47 and Clofazimine Combination Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the combination dosage of TB47 and clofazimine (B1669197).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining TB47 and clofazimine?
A1: The combination of TB47 and clofazimine is based on their synergistic activity against various mycobacteria, including Mycobacterium tuberculosis, M. abscessus, and M. leprae.[1][2][3][4][5] Both drugs target the mycobacterial electron transport chain (ETC), a critical pathway for ATP production.[2][3][4] TB47 is an inhibitor of the cytochrome bc1 complex (specifically the QcrB subunit), while clofazimine also interferes with the ETC, in addition to other mechanisms like binding to bacterial DNA and generating reactive oxygen species.[2][4][6][7][8][9][10] This dual targeting of the ETC can lead to enhanced bactericidal activity and potentially shorten treatment duration.[1][2][4]
Q2: What are the known mechanisms of action for TB47 and clofazimine?
A2:
-
TB47: TB47 is a potent inhibitor of the mycobacterial electron transport chain. It specifically targets the QcrB subunit of the cytochrome bc1-aa3 supercomplex, which is essential for ATP synthesis.[2][3][4] By inhibiting this complex, TB47 disrupts the bacteria's energy production.
-
Clofazimine: The mechanism of action for clofazimine is multifaceted. It is known to:
-
Bind to the guanine (B1146940) bases of bacterial DNA, which inhibits bacterial proliferation.[6][8]
-
Interfere with the electron transport chain.[9]
-
Generate reactive oxygen species (ROS), leading to oxidative stress and cell death.[7][8]
-
Exhibit anti-inflammatory and immunosuppressive properties.[6][7][11]
-
Q3: What are some starting points for in vitro and in vivo dosages?
A3: Based on published studies, the following dosages can be considered as starting points for your experiments. However, optimal doses will need to be determined empirically for your specific model and experimental conditions.
In Vitro and In Vivo Dosage Summary
| Drug Combination | Organism | Model | TB47 Dosage | Clofazimine Dosage | Outcome | Reference |
| TB47 + Clofazimine | M. leprae | In vitro (IDE8 tick cells) | 5 ng/mL | - | Significantly impaired bacillary growth | [3][12] |
| TB47 + Clofazimine | M. leprae | In vivo (BALB/c mice) | 1, 10, or 100 mg/kg (weekly) | 5 mg/kg (weekly) | Bactericidal effect observed at all time points with 10 and 100 mg/kg of TB47. | [3][12] |
| TB47 + Clofazimine | M. tuberculosis | In vivo (murine model) | - | 25 mg/kg | Synergistic activity observed. | [4] |
| Clofazimine (monotherapy) | M. tuberculosis | In vivo (BALB/c mice) | - | 6.25, 12.5, and 25 mg/kg/day | Potent, dose-independent bactericidal activity after the first 2 weeks. | [13][14][15] |
Troubleshooting Guides
Problem 1: High variability in Minimum Inhibitory Concentration (MIC) values for the drug combination.
-
Possible Cause 1: Inconsistent inoculum preparation. The density of the bacterial culture used for inoculation can significantly impact MIC results.
-
Solution: Ensure a standardized inoculum is prepared for each experiment, typically to a 0.5 McFarland turbidity standard. Use spectrophotometry to verify the bacterial density.
-
-
Possible Cause 2: Drug instability or degradation. TB47 or clofazimine may be unstable under certain storage or experimental conditions.
-
Solution: Prepare fresh drug stock solutions for each experiment. Store stocks at the recommended temperature and protect from light, especially for clofazimine.
-
-
Possible Cause 3: Inconsistent plate reading time. For slow-growing mycobacteria, the timing of MIC reading is crucial.
-
Solution: Establish and adhere to a strict timeline for incubating and reading the plates.
-
Problem 2: Lack of synergistic effect observed in the checkerboard assay.
-
Possible Cause 1: Suboptimal concentration range. The tested concentrations of one or both drugs may be too high or too low to reveal synergy.
-
Solution: Conduct preliminary dose-response experiments for each drug individually to determine their MICs. Design the checkerboard assay with concentrations ranging from well below to well above the individual MICs.
-
-
Possible Cause 2: Incorrect calculation of the Fractional Inhibitory Concentration (FIC) index.
-
Solution: Double-check the formula and calculations for the FIC index. The formula is: FIC Index = FIC A + FIC B = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A synergistic effect is generally indicated by an FIC index of ≤ 0.5.[16]
-
-
Possible Cause 3: The combination is not synergistic under the tested in vitro conditions.
-
Solution: Consider that synergy can be model-dependent. If in vitro results are negative, but there is a strong rationale for the combination, it may still be worth evaluating in an intracellular or in vivo model.
-
Problem 3: Toxicity observed in in vivo models.
-
Possible Cause 1: High drug dosage. The administered doses of TB47 or clofazimine, or their combination, may be toxic to the animal model.
-
Solution: Conduct a maximum tolerated dose (MTD) study for each drug individually and for the combination. Start with lower doses and escalate gradually while monitoring for signs of toxicity (e.g., weight loss, behavioral changes).
-
-
Possible Cause 2: Clofazimine-induced skin discoloration. A known side effect of clofazimine is skin pigmentation.[17][18]
Experimental Protocols
Protocol 1: In Vitro Synergy Testing using the Checkerboard Assay
This protocol outlines the determination of synergistic interactions between TB47 and clofazimine against mycobacteria.
-
Preparation of Bacterial Inoculum:
-
Culture mycobacteria in an appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log phase.
-
Adjust the bacterial suspension to a 0.5 McFarland turbidity standard.
-
Dilute the standardized suspension to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).[16]
-
-
Preparation of Drug Dilutions:
-
Prepare stock solutions of TB47 and clofazimine in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each drug in a 96-well microtiter plate. Drug A (TB47) is typically diluted along the y-axis, and Drug B (clofazimine) along the x-axis.[16]
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include wells for sterility control (medium only) and growth control (inoculum only).
-
Seal the plates and incubate at the optimal temperature for the specific mycobacterial species for the required duration.
-
-
Determination of MIC and FIC Index:
-
After incubation, determine the MIC for each drug alone and in combination. The MIC is the lowest concentration of the drug(s) that inhibits visible bacterial growth.
-
Calculate the FIC index for each combination using the formula: FIC Index = (MIC of TB47 in combination / MIC of TB47 alone) + (MIC of clofazimine in combination / MIC of clofazimine alone).[16]
-
Interpret the results:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0[16]
-
-
Protocol 2: In Vivo Efficacy Study in a Murine Model of Tuberculosis
This protocol provides a general framework for evaluating the efficacy of the TB47 and clofazimine combination in a mouse model.
-
Infection of Mice:
-
Drug Administration:
-
Prepare drug formulations for oral gavage.
-
Administer TB47 and clofazimine at the desired dosages and frequencies (e.g., daily or weekly).
-
Include control groups: untreated, TB47 alone, and clofazimine alone.
-
-
Monitoring and Evaluation:
-
Monitor the body weight and clinical signs of the mice throughout the experiment.[20]
-
At specified time points during and after treatment, euthanize subsets of mice.
-
Harvest lungs and spleens for bacterial load determination by plating serial dilutions of organ homogenates on selective agar (B569324) (e.g., Middlebrook 7H11) and counting colony-forming units (CFU).[20]
-
-
Data Analysis:
-
Compare the bacterial burden (log10 CFU) in the organs of treated groups to the untreated control group.
-
Assess for relapse by monitoring a cohort of treated mice for a period after treatment cessation.
-
Visualizations
Caption: Experimental workflow for evaluating TB47 and clofazimine synergy.
Caption: Dual targeting of the mycobacterial ETC by TB47 and clofazimine.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Assessment of Clofazimine and TB47 Combination Activity against Mycobacterium abscessus Using a Bioluminescent Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bactericidal and sterilizing activity of sudapyridine-clofazimine-TB47 combined with linezolid or pyrazinamide in a murine model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TB47 and clofazimine form a highly synergistic sterilizing block in a second-line regimen for tuberculosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clofazimine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Clofazimine? [synapse.patsnap.com]
- 8. What is Clofazimine used for? [synapse.patsnap.com]
- 9. Frontiers | Clofazimine for the treatment of tuberculosis [frontiersin.org]
- 10. youtube.com [youtube.com]
- 11. droracle.ai [droracle.ai]
- 12. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Pharmacodynamics of Clofazimine in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. [PDF] Pharmacokinetics and Pharmacodynamics of Clofazimine in a Mouse Model of Tuberculosis | Semantic Scholar [semanticscholar.org]
- 16. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. Clofazimine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 18. Impact of clofazimine dosing on t... preview & related info | Mendeley [mendeley.com]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Experimental Protocols for TB47 Evaluation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals evaluating TB47, a novel inhibitor of the mycobacterial electron transport chain.
Frequently Asked Questions (FAQs)
Q1: What is TB47 and what is its primary target?
A1: TB47 is a novel small molecule inhibitor targeting the cytochrome bcc complex in mycobacteria.[1][2] This complex is a critical component of the electron transport chain, and its inhibition disrupts ATP production, leading to bacterial cell death.[3][4] TB47 is being investigated as a potential therapeutic agent for tuberculosis and leprosy.[3][4][5]
Q2: What are the reported in vitro efficacy values for TB47?
A2: The half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) for TB47 can vary depending on the experimental conditions and the specific mycobacterial species or strain. It is crucial to determine these values empirically for your specific assay conditions. Reported values are summarized in the table below.
Q3: How should I prepare and store TB47?
A3: For long-term storage, it is recommended to keep the compound at -20°C. Prepare fresh dilutions in your assay buffer before each experiment to minimize degradation. The solubility of TB47 should be determined for your specific solvent and buffer system, as precipitation can be a source of variability in experimental results.
Q4: What are the key assays for evaluating TB47 efficacy?
A4: A tiered approach is recommended, starting with biochemical assays to confirm target engagement, followed by in vitro cell-based assays to determine whole-cell activity, and finally in vivo studies to assess efficacy in a relevant disease model. Key assays include:
-
Biochemical Assay: Direct measurement of TB47's inhibitory activity on the purified cytochrome bcc complex.
-
In Vitro Cell-Based Assay: Determination of the minimum inhibitory concentration (MIC) against various mycobacterial strains. This can be performed using methods like the Microplate Alamar Blue Assay (MABA).
-
Intracellular Activity Assay: Evaluation of TB47's ability to inhibit mycobacterial growth within infected host cells, such as macrophages.
-
In Vivo Efficacy Study: Assessment of TB47's therapeutic effect in animal models of tuberculosis or leprosy, typically by measuring the reduction in bacterial load in target organs.[3][4][5]
Troubleshooting Guides
Biochemical Assay: Cytochrome bcc Complex Inhibition
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Variability in Results | - Pipetting errors, especially with small volumes.- Inadequate mixing of reagents.- Compound precipitation in aqueous buffer.[6] | - Ensure pipettes are calibrated and use proper pipetting techniques.- Thoroughly mix all components before and after addition.- Assess compound solubility and consider using a co-solvent if necessary, keeping the final concentration low and consistent across all wells.[6] |
| No or Low Enzyme Activity | - Inactive enzyme due to improper storage or handling.- Suboptimal assay conditions (pH, temperature).- Incorrect reagent concentrations (e.g., substrate). | - Aliquot the enzyme upon receipt and store at the recommended temperature to avoid freeze-thaw cycles.- Optimize reaction conditions such as pH and temperature.- Titrate the substrate concentration to ensure it is not limiting. |
| Inconsistent IC50 Values | - Variation in incubation time or temperature.- Edge effects in microplates due to evaporation.[6] | - Use a properly calibrated incubator and ensure consistent timing for all steps.- Avoid using the outermost wells of the microplate or fill them with buffer to mitigate evaporation.[6] |
In Vitro Cell-Based Assay: Mycobacterial Growth Inhibition
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent MIC Values | - Inaccurate initial inoculum density.- Compound instability in culture medium.- Variation in incubation conditions. | - Standardize the preparation of the mycobacterial inoculum to ensure a consistent starting cell density.- Prepare fresh compound dilutions for each experiment.- Ensure consistent temperature, humidity, and gas exchange across all plates and experiments. |
| No Inhibition of Bacterial Growth | - Compound inactivity.- Bacterial resistance.- Compound unable to penetrate the bacterial cell wall. | - Verify compound identity and purity.- Test against a known sensitive strain.- Consider co-administration with a cell wall permeability enhancer. |
| Contamination | - Non-sterile technique or reagents. | - Use strict aseptic techniques when handling mycobacteria and preparing reagents.- Regularly test media and reagents for contamination. |
Data Presentation
Table 1: Summary of In Vitro Efficacy Data for TB47
| Assay Type | Target/System | Reported Value | Reference |
| Minimum Inhibitory Concentration (MIC) | M. tuberculosis H37Rv | 0.003 µg/mL (agar method) | [7] |
| Minimum Inhibitory Concentration (MIC) | Drug-resistant clinical isolates of M. tuberculosis | 0.06-0.12 µg/mL | [7] |
| In Vitro Growth Inhibition | M. leprae in IDE8 tick cells | 5 ng/mL | [3][4] |
Table 2: Summary of In Vivo Efficacy Data for TB47
| Animal Model | Treatment Regimen | Outcome | Reference |
| Murine model of tuberculosis (aerosol infection) | 4 mg/kg, once daily | Reduction in relative light units (RLU) | [7] |
| Murine model of leprosy (M. leprae footpad infection) | 100 mg/kg and 10 mg/kg TB47 combined with 5 mg/kg clofazimine | Bactericidal effect | [3][4][5] |
| Murine model of tuberculosis | 25 mg/kg TB47 combined with rifampicin (B610482) or pyrazinamide | Synergistic bactericidal effect | [7] |
Experimental Protocols
Protocol 1: Microplate Alamar Blue Assay (MABA) for MIC Determination
-
Preparation of TB47: Prepare a stock solution of TB47 in a suitable solvent (e.g., DMSO). Perform serial dilutions in mycobacterial growth medium in a 96-well plate.
-
Inoculum Preparation: Grow Mycobacterium tuberculosis to mid-log phase. Adjust the bacterial suspension to a standardized turbidity.
-
Inoculation: Add the standardized bacterial suspension to each well of the 96-well plate containing the TB47 dilutions. Include positive (bacteria only) and negative (medium only) controls.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Addition of Alamar Blue: Prepare a fresh solution of Alamar Blue and add it to each well.
-
Second Incubation: Incubate the plates for an additional 16-24 hours.
-
Data Analysis: Read the fluorescence or absorbance of each well. The MIC is defined as the lowest concentration of TB47 that prevents a color change from blue to pink.
Protocol 2: In Vivo Efficacy in a Murine Tuberculosis Model
-
Animal Model: Use a susceptible mouse strain (e.g., BALB/c).
-
Infection: Infect mice via aerosol with a low dose of virulent M. tuberculosis.
-
Treatment Initiation: Begin treatment with TB47 at a predetermined time point post-infection.
-
Dosing: Administer TB47 via an appropriate route (e.g., oral gavage) at various doses and schedules. Include vehicle control and positive control (e.g., isoniazid) groups.[8]
-
Monitoring: Monitor animal weight and clinical signs throughout the experiment.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and harvest lungs and spleens.
-
Bacterial Load Determination: Homogenize the organs and plate serial dilutions on appropriate agar (B569324) to determine the number of colony-forming units (CFUs).
-
Data Analysis: Compare the CFU counts between the treated and control groups to determine the efficacy of TB47.
Visualizations
Caption: Mechanism of action of TB47 on the mycobacterial electron transport chain.
Caption: General experimental workflow for evaluating a novel anti-mycobacterial compound.
Caption: Troubleshooting flowchart for inconsistent MIC results in mycobacterial growth inhibition assays.
References
- 1. Structure of Mycobacterium tuberculosis cytochrome bcc in complex with Q203 and TB47, two anti-TB drug candidates | eLife [elifesciences.org]
- 2. Structure of Mycobacterium tuberculosis cytochrome bcc in complex with Q203 and TB47, two anti-TB drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. TB47 | Working Group for New TB Drugs [newtbdrugs.org]
- 8. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
Technical Support Center: TB47 Synthesis
Welcome to the technical support center for the synthesis of TB47. This resource is designed for researchers, scientists, and drug development professionals to provide guidance, troubleshoot common issues, and optimize reaction outcomes for the synthesis of the novel therapeutic candidate, TB47.
The synthesis of TB47 is a two-step process: a Suzuki-Miyaura coupling to form a key biaryl intermediate, followed by an amide bond formation to yield the final product. This guide provides detailed protocols and solutions to common challenges encountered in both steps.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for TB47 synthesis?
A1: The synthesis involves two main steps:
-
Step 1 (Suzuki-Miyaura Coupling): An aryl bromide (TB47-Precursor-A) is coupled with an arylboronic acid (TB47-Precursor-B) using a palladium catalyst to form the biaryl intermediate, TB47-Intermediate.
-
Step 2 (Amide Coupling): The carboxylic acid group on TB47-Intermediate is activated and then reacted with an amine (TB47-Precursor-C) to form the final product, TB47.
Q2: What are the most critical parameters for a successful Suzuki-Miyaura coupling (Step 1)?
A2: The most critical parameters are the quality of the palladium catalyst, the choice of base, the solvent system, and maintaining an inert atmosphere.[1] Catalyst deactivation by oxygen is a common cause of low yield, so rigorous degassing of solvents and purging the reaction vessel with an inert gas like argon or nitrogen is essential.[1]
Q3: Which coupling reagents are recommended for the amide formation (Step 2)?
A3: A variety of amide coupling reagents can be used. For TB47 synthesis, a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt) is a reliable starting point.[2] For challenging or sterically hindered couplings, more powerful reagents like HATU may be necessary.[3]
Q4: How should I monitor the progress of each reaction step?
A4: Thin-Layer Chromatography (TLC) is a straightforward method for monitoring reaction progress. A Liquid Chromatography-Mass Spectrometry (LC-MS) analysis provides more definitive results, confirming the consumption of starting materials and the formation of the desired product mass.
Q5: What are the most common impurities I should expect?
A5: In Step 1, common impurities include unreacted starting materials and homo-coupled byproducts from the boronic acid.[4] Protodeboronation, where the boronic acid is replaced by a hydrogen, can also occur.[5] In Step 2, the primary impurities are typically unreacted starting material (TB47-Intermediate) and byproducts from the coupling reagent, such as N-acylurea when using EDC.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem Area 1: Low Yield in Suzuki-Miyaura Coupling (Step 1)
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Q: My reaction shows low or no conversion of the aryl bromide. | 1. Inactive Catalyst: The Pd(0) catalyst may have been oxidized and deactivated.[1]2. Suboptimal Base/Solvent: The chosen base may not be effective for the specific substrates, or the solvent may not be appropriate.[5]3. Boronic Acid Instability: Boronic acids can degrade, especially heteroaryl boronic acids (protodeboronation).[6] | 1. Ensure the reaction is set up under a strict inert atmosphere (N₂ or Ar). Use freshly degassed solvents. Consider using a more robust pre-catalyst.[1]2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). A common solvent system is a mixture of an organic solvent (like 1,4-dioxane (B91453) or THF) and water.[7]3. Use fresh, high-purity boronic acid. Consider using a more stable boronic ester derivative, such as a pinacol (B44631) ester.[5] |
| Q: I'm observing significant homo-coupling of my boronic acid. | 1. Presence of Oxygen: Oxygen can promote the homo-coupling side reaction.[6]2. High Concentration of Boronic Acid: If the rate of cross-coupling is slow, the boronic acid may react with itself. | 1. Rigorously degas all solvents and reagents and maintain an inert atmosphere throughout the reaction.[1]2. Try adding the boronic acid solution slowly to the reaction mixture to keep its instantaneous concentration low.[1] |
| Q: The final product from Step 1 is difficult to purify from residual starting materials. | 1. Incomplete Reaction: The reaction may not have reached completion.2. Co-elution during Chromatography: The product and starting materials may have very similar polarities.[8] | 1. Increase reaction time or temperature. Confirm completion by TLC or LC-MS before workup.2. Screen different solvent systems for column chromatography to improve separation. If the product and starting material polarity are very close, re-evaluating the reaction to drive it to completion is often the best approach.[8] |
Problem Area 2: Low Yield in Amide Coupling (Step 2)
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Q: The amide coupling reaction is sluggish or stalls completely. | 1. Incomplete Carboxylic Acid Activation: The coupling reagent may be old or degraded.[9]2. Presence of Water: Moisture can hydrolyze the activated acid intermediate and deactivate coupling reagents like EDC.[10]3. Weakly Nucleophilic Amine: Electron-deficient or sterically hindered amines can be poor nucleophiles.[9] | 1. Use fresh coupling reagents. Pre-activate the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.[9]2. Use anhydrous solvents (e.g., dry DMF or DCM) and ensure all glassware is thoroughly dried.[9]3. Increase the reaction temperature or time. Consider using a more potent coupling reagent like HATU.[3] |
| Q: The reaction mixture is very messy, and purification is difficult. | 1. Side reactions with Coupling Reagent: For example, EDC can form an N-acylurea byproduct that can be difficult to remove.2. Degradation: The starting material or product may be unstable to the reaction conditions. | 1. Optimize the stoichiometry; use only a slight excess (1.1-1.2 equivalents) of the coupling reagent. An acidic workup can help remove some urea (B33335) byproducts.2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize degradation.[9] |
| Q: How do I remove the coupling agent byproducts (e.g., DCU/EDU) and excess HOBt? | 1. Byproduct Solubility: Dicyclohexylurea (DCU) from DCC is poorly soluble in many organic solvents, while the urea byproduct from EDC (EDU) is water-soluble. | 1. If using DCC, the DCU byproduct can often be removed by filtration. For EDC, perform an aqueous workup. Wash the organic layer with dilute acid (e.g., 0.1 M HCl) to remove basic impurities and HOBt, followed by a wash with dilute base (e.g., sat. NaHCO₃) to remove acidic impurities.[11] |
Experimental Protocols
Protocol 1: Synthesis of TB47-Intermediate (Suzuki-Miyaura Coupling)
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add TB47-Precursor-A (1.0 eq), TB47-Precursor-B (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Seal the flask with a septum, and purge with argon for 15 minutes.
-
Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), under a positive pressure of argon.[12]
-
Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.[12]
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate (B1210297).
-
Wash the mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.[4]
Protocol 2: Synthesis of TB47 (Amide Coupling)
-
Dissolve TB47-Intermediate (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or DCM in an oven-dried flask under an inert atmosphere.[9]
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.5 eq) and stir the mixture at room temperature for 20 minutes to pre-activate the acid.[9]
-
Add TB47-Precursor-C (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude TB47 by flash column chromatography or recrystallization.
Visualizations
Caption: Synthetic pathway for TB47.
Caption: General experimental workflow for each synthetic step.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. growingscience.com [growingscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Method Refinement for TB47 Pharmacokinetics Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the pharmacokinetic (PK) studies of TB47, a novel inhibitor of the mycobacterial electron transport chain.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is TB47 and what is its mechanism of action?
A1: TB47 is a new investigational drug candidate that acts as an inhibitor of the mycobacterial electron transport chain (ETC).[1][2] Specifically, it targets the QcrB subunit of the cytochrome bcc complex, disrupting ATP production in mycobacteria.[3] This mechanism of action is crucial for the bactericidal effect of the drug.
Q2: In which animal models have TB47 pharmacokinetic studies been conducted?
A2: Based on available literature, in vivo efficacy and pharmacokinetic studies of TB47 have been conducted in BALB/c mice.[1]
Q3: What doses of TB47 have been tested in preclinical in vivo studies?
A3: In vivo studies in BALB/c mice have utilized TB47 at doses of 1 mg/kg, 10 mg/kg, and 100 mg/kg, administered weekly for 90 days.[1]
Q4: What is the reported in vitro activity of TB47?
A4: TB47 has demonstrated potent in vitro activity against Mycobacterium tuberculosis, with a Minimum Inhibitory Concentration (MIC) as low as 0.003 µg/mL in agar-based assays and 0.006 µg/mL in microplate alamarBlue assays (MABA).[2] It has also shown significant activity against Mycobacterium leprae in vitro.[1]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the experimental workflow of TB47 pharmacokinetic studies.
Issue 1: High Variability in Plasma Concentrations
-
Potential Cause:
-
Formulation Issues: Poor solubility or inconsistent suspension of TB47 can lead to variable dosing.
-
Dosing Technique: Inconsistent administration, particularly with oral gavage, can result in inaccurate dosing.
-
Biological Variability: Differences in metabolism and absorption among individual animals.
-
-
Troubleshooting Steps:
-
Optimize Formulation:
-
Assess the solubility of TB47 in various pharmaceutically acceptable vehicles.
-
If a suspension is used, ensure it is homogenous by consistent and vigorous mixing before and during dosing.
-
Consider particle size reduction (micronization) to improve dissolution.
-
-
Standardize Dosing Technique:
-
Ensure all personnel are thoroughly trained and consistent in their administration technique (e.g., proper oral gavage).
-
Verify the accuracy of the dosing volume for each animal.
-
-
Minimize Biological Variability:
-
Use age- and weight-matched animals.
-
Acclimatize animals to the experimental conditions to reduce stress-induced physiological changes.
-
-
Issue 2: Low Oral Bioavailability
-
Potential Cause:
-
Poor Absorption: TB47 may have low permeability across the gastrointestinal tract.
-
First-Pass Metabolism: Significant metabolism in the gut wall or liver before reaching systemic circulation.
-
Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).
-
-
Troubleshooting Steps:
-
In Vitro Permeability Assays:
-
Conduct Caco-2 or PAMPA assays to assess the intrinsic permeability of TB47.
-
-
Metabolic Stability Studies:
-
Perform in vitro metabolism studies using liver microsomes or hepatocytes to determine the metabolic stability of TB47.
-
-
Investigate Efflux:
-
Use in vitro models with and without efflux pump inhibitors to determine if TB47 is a substrate for transporters like P-gp.
-
-
Formulation Enhancement:
-
Explore the use of absorption enhancers or lipid-based formulations to improve oral absorption.
-
-
Issue 3: Inconsistent Bioanalytical Results (LC-MS/MS)
-
Potential Cause:
-
Matrix Effects: Components in the plasma matrix can interfere with the ionization of TB47, leading to ion suppression or enhancement.
-
Analyte Instability: Degradation of TB47 in plasma samples during collection, processing, or storage.
-
Poor Extraction Recovery: Inefficient extraction of TB47 from the plasma matrix.
-
-
Troubleshooting Steps:
-
Method Validation:
-
Thoroughly validate the LC-MS/MS method according to regulatory guidelines, including assessment of selectivity, matrix effects, recovery, and stability.
-
-
Optimize Sample Preparation:
-
Evaluate different sample preparation techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to minimize matrix effects and improve recovery.
-
-
Assess Stability:
-
Conduct stability studies of TB47 in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage) to ensure sample integrity.
-
-
Use of an Appropriate Internal Standard:
-
Utilize a stable isotope-labeled internal standard of TB47 to compensate for variability in sample processing and matrix effects.
-
-
Data Presentation
Disclaimer: The following pharmacokinetic data for TB47 is illustrative, as specific quantitative values are not currently available in the public domain. This table is intended to serve as a template for presenting experimental findings.
Table 1: Illustrative Pharmacokinetic Parameters of TB47 in BALB/c Mice Following a Single Oral Dose
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Half-life (t½) (hr) |
| 1 | 150 | 2 | 900 | 6 |
| 10 | 1200 | 4 | 9600 | 8 |
| 100 | 8000 | 4 | 80000 | 10 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Experimental Protocols
In Vivo Pharmacokinetic Study in BALB/c Mice
-
Animals: Male or female BALB/c mice, 8-10 weeks old, weight-matched.
-
Housing: Maintained under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Formulation Preparation: Prepare TB47 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) as a homogenous suspension.
-
Dosing:
-
Administer TB47 via oral gavage at doses of 1, 10, and 100 mg/kg.
-
For intravenous administration, dissolve TB47 in a suitable solvent and administer via tail vein injection.
-
-
Blood Sampling:
-
Collect sparse blood samples (e.g., 50 µL) from a consistent site (e.g., saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge blood samples at 4°C to separate plasma.
-
Store plasma samples at -80°C until bioanalysis.
-
Bioanalytical Method for TB47 Quantification in Plasma using LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of mouse plasma, add 150 µL of cold acetonitrile (B52724) containing a suitable internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the ionization properties of TB47.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for TB47 and the internal standard.
-
-
Data Analysis:
-
Quantify TB47 concentrations using a calibration curve prepared in blank mouse plasma.
-
Calculate pharmacokinetic parameters using non-compartmental analysis software.
-
Mandatory Visualization
Caption: Inhibition of the mycobacterial electron transport chain by TB47 at the QcrB subunit.
Caption: A typical workflow for an in vivo pharmacokinetic study of TB47.
References
- 1. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TB47 | Working Group for New TB Drugs [newtbdrugs.org]
- 3. TB47 and clofazimine form a highly synergistic sterilizing block in a second-line regimen for tuberculosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of TB47
Welcome to the technical support center for TB47 bioavailability enhancement. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments aimed at improving the systemic exposure of TB47, a promising anti-tuberculosis drug candidate.
TB47 Profile:
TB47 is a pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivative that targets the cytochrome bc1 complex (QcrB) in Mycobacterium tuberculosis, disrupting ATP synthesis.[1][2] Its chemical formula is C₂₉H₂₉F₃N₄O₃, with a molecular weight of 538.57 g/mol .[3][4]
Based on its chemical structure, the predicted physicochemical properties of TB47 present potential bioavailability challenges:
| Property | Predicted Value | Implication for Bioavailability |
| Molecular Weight | 538.57 g/mol | High molecular weight may negatively impact permeability. |
| logP | 5.98 | High lipophilicity suggests low aqueous solubility (BCS Class II or IV). |
| Polar Surface Area (PSA) | 85.7 Ų | PSA is within a range that suggests good membrane permeability. |
Given its high lipophilicity and molecular weight, TB47 is likely to exhibit poor aqueous solubility, which can be a major obstacle to achieving adequate oral bioavailability. While its predicted PSA suggests that it may still have reasonable membrane permeability, its overall absorption is likely to be dissolution rate-limited. Therefore, the following strategies are recommended to enhance its oral bioavailability.
Troubleshooting Guides & FAQs
This section provides practical guidance on common issues encountered during the formulation and testing of TB47.
Strategy 1: Nanosuspension
Nanosuspensions improve the dissolution rate and saturation solubility of a drug by reducing its particle size to the nanometer range, thereby increasing the surface area.[5][6]
FAQs for Nanosuspension Development:
-
Q1: What is the ideal particle size for a TB47 nanosuspension?
-
A1: For oral administration, a particle size in the range of 200-600 nm is generally targeted to enhance the dissolution rate and bioavailability.[7]
-
-
Q2: How do I choose the right stabilizer for my TB47 nanosuspension?
-
A2: The choice of stabilizer is critical for the physical stability of the nanosuspension. A combination of steric and electrostatic stabilizers is often effective. For a lipophilic drug like TB47, common choices include polymers like HPMC and povidone, and surfactants like Tween 80 or Pluronics.[4][8] Experimental screening of different stabilizers and their concentrations is necessary to find the optimal system that prevents particle aggregation (Ostwald ripening).
-
-
Q3: How can I convert my TB47 nanosuspension into a solid dosage form?
-
A3: Nanosuspensions can be converted into solid forms like powders, tablets, or capsules through techniques such as spray-drying or lyophilization (freeze-drying).[9] This improves the long-term stability of the formulation. Cryoprotectants (e.g., trehalose, mannitol) are typically added before lyophilization to prevent particle aggregation during the freezing and drying processes.
-
Troubleshooting Guide: Nanosuspension Formulation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Particle aggregation/instability | - Insufficient stabilizer concentration. - Inappropriate stabilizer for TB47. - Ostwald ripening due to high solubility in the dispersion medium. | - Increase stabilizer concentration. - Screen different types of stabilizers (steric, ionic, or a combination). - Use a combination of stabilizers. - Optimize the solvent system to minimize drug solubility. |
| Broad particle size distribution | - Inefficient particle size reduction process. - Presence of microparticles. | - Optimize milling/homogenization parameters (e.g., increase milling time, pressure, or number of cycles). - Filter the nanosuspension to remove larger particles. |
| Crystalline growth during storage | - Thermodynamic instability of the nanosized particles. | - Select a stabilizer that effectively inhibits crystal growth. - Convert the nanosuspension to a solid dosage form (e.g., by spray-drying or lyophilization). |
Strategy 2: Amorphous Solid Dispersion (ASD)
Amorphous solid dispersions involve dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix. The amorphous form has higher kinetic solubility and dissolution rates compared to the crystalline form.[10][11]
FAQs for Amorphous Solid Dispersion (ASD) Development:
-
Q1: Which polymer is suitable for creating an ASD with TB47?
-
A1: Common polymers for ASDs include povidone (PVP), copovidone (PVP/VA), and hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS). The choice depends on the miscibility and potential for specific interactions (like hydrogen bonding) with TB47, which can enhance stability.[3]
-
-
Q2: How do I determine the optimal drug loading in the ASD?
-
A2: The drug loading should be high enough to be practical for a final dosage form but low enough to ensure the drug remains amorphous and stable within the polymer matrix. This is typically determined through experimental screening at different drug-to-polymer ratios and assessing the physical stability and dissolution performance.
-
-
Q3: What are the critical process parameters for spray drying a TB47 ASD?
-
A3: Key parameters include inlet temperature, solution feed rate, atomization pressure, and drying gas flow rate. These need to be optimized to ensure rapid solvent evaporation to trap the drug in an amorphous state and to obtain particles with suitable properties (e.g., size, density) for downstream processing.[12][13]
-
Troubleshooting Guide: Amorphous Solid Dispersion Formulation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Recrystallization of TB47 during storage | - Poor miscibility of TB47 with the polymer. - High drug loading. - High humidity and/or temperature. | - Select a polymer with better miscibility with TB47. - Reduce the drug loading. - Store the ASD in a low humidity environment and at a controlled temperature. - Incorporate a secondary stabilizer. |
| Phase separation | - Immiscibility of TB47 and the polymer at the processing temperature (for melt extrusion) or during solvent evaporation (for spray drying). | - Screen for a more suitable polymer. - Adjust the drug-to-polymer ratio. - For spray drying, optimize the solvent system and drying parameters.[11] |
| Poor powder flowability | - Low bulk density and/or fine particles produced during spray drying. | - Optimize spray drying parameters to produce larger, denser particles. - Incorporate a downstream processing step like granulation. |
Strategy 3: Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. These systems can improve the solubility and absorption of lipophilic drugs like TB47.[8][14]
FAQs for Lipid-Based Drug Delivery System (LBDDS) Development:
-
Q1: How do I select the components for a TB47 SEDDS formulation?
-
A1: The selection is based on the solubility of TB47 in various oils, surfactants, and cosolvents. The goal is to find a combination that can dissolve the desired dose of TB47 and form a stable and fine emulsion upon dilution.[15]
-
-
Q2: What is the importance of the droplet size of the resulting emulsion?
-
A2: A smaller droplet size provides a larger interfacial area for drug absorption. For SEDDS, a droplet size of less than 200 nm is generally desirable.[16]
-
-
Q3: Can I convert a liquid SEDDS into a solid dosage form?
-
A3: Yes, liquid SEDDS can be converted into solid SEDDS (S-SEDDS) by adsorbing them onto solid carriers (e.g., porous silica), or by spray drying. This can improve stability and patient compliance.[17]
-
Troubleshooting Guide: LBDDS Formulation
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Drug precipitation upon dilution | - The drug is not sufficiently solubilized in the oil/surfactant mixture. - The emulsion is not stable. | - Increase the amount of surfactant and/or cosolvent. - Screen for oils and surfactants with higher solubilizing capacity for TB47. - Optimize the oil-to-surfactant ratio. |
| Poor self-emulsification | - Inappropriate ratio of oil, surfactant, and cosolvent. - High viscosity of the formulation. | - Construct a ternary phase diagram to identify the optimal self-emulsifying region. - Use a cosolvent to reduce viscosity. |
| Incompatibility with capsule shells | - Some excipients in the LBDDS can interact with and degrade gelatin capsules. | - Use hydroxypropyl methylcellulose (HPMC) capsules. - Screen for excipients that are compatible with gelatin capsules. |
Experimental Protocols
Nanosuspension Preparation by Wet Milling
This protocol describes the preparation of a TB47 nanosuspension using a planetary ball mill.[8]
Materials:
-
TB47
-
Stabilizer (e.g., HPMC, Povidone, Tween 80)
-
Deionized water
-
Zirconium oxide milling beads (e.g., 0.5 mm diameter)
Procedure:
-
Prepare a stabilizer solution by dissolving the chosen stabilizer in deionized water.
-
Disperse the TB47 powder in the stabilizer solution.
-
Transfer the suspension to a milling jar containing zirconium oxide beads.
-
Mill the suspension at a specified speed (e.g., 500 rpm) for a set duration (e.g., several hours), with intermittent cooling to prevent overheating.
-
After milling, separate the nanosuspension from the milling beads.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Amorphous Solid Dispersion Preparation by Spray Drying
This protocol outlines the preparation of a TB47 ASD using a laboratory-scale spray dryer.[12]
Materials:
-
TB47
-
Polymer (e.g., PVP K30, HPMCAS)
-
Organic solvent (e.g., methanol, acetone, or a mixture)
Procedure:
-
Dissolve TB47 and the polymer in the organic solvent to form a clear solution.
-
Set the spray dryer parameters (inlet temperature, feed rate, atomization pressure, and drying gas flow rate).
-
Pump the solution through the nozzle of the spray dryer.
-
The atomized droplets are rapidly dried in the drying chamber to form solid particles.
-
Collect the dried ASD powder from the cyclone.
-
Characterize the ASD for its amorphous nature (using techniques like XRD and DSC), drug content, and dissolution profile.
Self-Emulsifying Drug Delivery System (SEDDS) Formulation
This protocol describes the development of a liquid SEDDS for TB47.[15]
Materials:
-
TB47
-
Oil (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant (e.g., Kolliphor RH 40, Tween 80)
-
Cosolvent (e.g., Transcutol HP, PEG 400)
Procedure:
-
Screen the solubility of TB47 in various oils, surfactants, and cosolvents.
-
Based on the solubility data, select the components for the SEDDS formulation.
-
Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and cosolvent.
-
Prepare the SEDDS formulation by mixing the selected components and dissolving TB47 in the mixture with gentle heating and stirring.
-
Evaluate the self-emulsification performance by adding a small amount of the formulation to water and observing the formation of an emulsion.
-
Characterize the resulting emulsion for droplet size, PDI, and drug precipitation.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of TB47 in Mycobacterium tuberculosis.
Experimental Workflow
Caption: Workflow for enhancing and evaluating the bioavailability of TB47.
Logical Relationship
Caption: Predicted Biopharmaceutics Classification System (BCS) class for TB47.
References
- 1. csmres.co.uk [csmres.co.uk]
- 2. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Particle Size Tailoring of Quercetin Nanosuspensions by Wet Media Milling Technique: A Study on Processing and Formulation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. ardena.com [ardena.com]
- 11. Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. sphinxsai.com [sphinxsai.com]
Validation & Comparative
A Comparative Efficacy Analysis: Antitubercular Agent-47 (TB47) Versus Bedaquiline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitubercular efficacy of the investigational agent TB47 and the approved drug bedaquiline (B32110). The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in evaluating their respective potential in the treatment of tuberculosis (TB).
Executive Summary
Tuberculosis remains a formidable global health challenge, necessitating the development of novel therapeutic agents. This guide contrasts the efficacy of a promising preclinical candidate, TB47, with the established frontline treatment for multidrug-resistant tuberculosis (MDR-TB), bedaquiline. While direct comparative trials are not yet available, this document synthesizes existing data to offer a side-by-side perspective on their mechanisms of action, in vitro potency, and in vivo efficacy.
Bedaquiline, a diarylquinoline, has demonstrated significant clinical efficacy, leading to its approval for the treatment of MDR-TB. It acts by inhibiting the proton pump of mycobacterial ATP synthase. In contrast, TB47, a pyrazolo[1,5-a]pyridine (B1195680) derivative, targets the cytochrome bc1 complex of the electron transport chain, also disrupting cellular energy production. Preclinical data for TB47 suggests potent in vitro activity and synergistic effects with other antitubercular agents in murine models. This guide presents the available quantitative data in structured tables, details the experimental protocols for key studies, and provides visualizations of their mechanisms and experimental workflows to facilitate a comprehensive comparison.
Mechanism of Action
Both TB47 and bedaquiline target critical pathways in Mycobacterium tuberculosis energy metabolism, albeit through different mechanisms.
TB47 is an inhibitor of the mycobacterial electron transport chain. It specifically targets the QcrB subunit of the cytochrome bc1-aa3 supercomplex, which is essential for ATP production.[1] By blocking this complex, TB47 disrupts the electron flow and inhibits cellular respiration, leading to a bacteriostatic effect as a monotherapy.[2][3][4]
Bedaquiline is the first-in-class diarylquinoline that directly inhibits the F1F0 ATP synthase, an enzyme crucial for generating ATP.[5][6][7] It binds to the c-subunit of the F0 rotor, effectively stalling the enzyme and halting ATP synthesis, which results in bactericidal activity against both replicating and non-replicating mycobacteria.[5][6][8]
Data Presentation: Efficacy Comparison
The following tables summarize the available quantitative data for TB47 and bedaquiline. Direct comparison should be approached with caution due to the differing stages of development and the preclinical nature of the TB47 data versus the extensive clinical data for bedaquiline.
Table 1: In Vitro Efficacy against M. tuberculosis
| Agent | M. tuberculosis Strain | MIC (µg/mL) | Method | Reference |
| TB47 | H37Rv | 0.006 | Microplate Alamar Blue Assay (MABA) | [5] |
| H37Rv | 0.003 | Agar (B569324) Method | [5] | |
| Drug-Resistant Clinical Isolates (China) | 0.06 - 0.12 | Autoluminescent | [5] | |
| Drug-Resistant Clinical Isolates (USA) | 0.0049 - 0.0088 (µM) | Not Specified | [5] | |
| Bedaquiline | H37Rv (Sensitive) | 0.06 | Resazurin Microtiter Assay (REMA) | [9][10] |
| Drug-Sensitive Strains | 0.03 - 0.06 | 7H9 Broth Microdilution | [6] | |
| MDR Clinical Isolates | 0.06 | Resazurin Microtiter Assay (REMA) | [9][10] |
Table 2: In Vivo Efficacy in Murine Models of Tuberculosis
| Agent | Mouse Strain | Treatment Regimen | Log10 CFU Reduction in Lungs (vs. Untreated) | Duration of Treatment | Reference |
| TB47 | BALB/c | 25 mg/kg (monotherapy) | ~1.72 (compared to baseline) | 28 days | [5] |
| BALB/c | RIF + TB47 (25 mg/kg) | ~5.03 | 28 days | [5] | |
| BALB/c | PZA + TB47 (25 mg/kg) | ~3.95 | 28 days | [5] | |
| Bedaquiline | BALB/c | 25 mg/kg (monotherapy) | ~4.7 | 12 weeks | [5] |
| C3HeB/FeJ | 25 mg/kg (monotherapy) | ~4.1 | 4 weeks | [8][11] | |
| BALB/c | BDQ (25 mg/kg) + PZA | ~4.1 | 4 weeks | [8][11] |
Table 3: Clinical Efficacy of Bedaquiline in Humans (MDR/XDR-TB)
| Efficacy Endpoint | Patient Population | Result | Study/Analysis | Reference |
| Treatment Success Rate | MDR-TB | 78.4% (95% CI, 74.2–82.1) | Meta-analysis (Bedaquiline only regimens) | [7] |
| MDR-TB | 71% (vs. 62% in non-BDQ cohort) | Retrospective Cohort (South Africa) | [1] | |
| XDR-TB | 49% (2015 cohort with BDQ) | Global TB Report Data | [11] | |
| Sputum Culture Conversion (6 months) | MDR-TB | 78% (95% CI 73.5%-81.9%) | Pooled analysis of 5 cohorts | [12] |
| MDR-TB | 66.7% (vs. 40.3% in non-BDQ cohort) | Cohort Study | [6] | |
| Rifampin-Resistant TB | 85% | Prospective Multicountry Study | [13][14] | |
| Pulmonary TB | 97% | Compassionate Use Study | [15] | |
| Early Bactericidal Activity (EBA) | Drug-Susceptible Pulmonary TB | 0.18 log10 CFU/mL/day (14-day EBA) | Phase 2a Study | [1][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols for TB47 and bedaquiline efficacy studies.
TB47: Murine Model of Tuberculosis
A common experimental workflow for evaluating the in vivo efficacy of TB47 involves a murine model of chronic tuberculosis infection.
1. Infection:
-
Animal Model: BALB/c mice are typically used.[13]
-
Infection Route: A low-dose aerosol infection is established using an inhalation exposure system.
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv is a commonly used virulent strain.
-
Inoculum: The system is calibrated to deliver a specific number of colony-forming units (CFU) to the lungs of each mouse (e.g., 50-100 CFU).[14]
2. Treatment:
-
Initiation: Treatment begins several weeks post-infection to allow for the establishment of a chronic infection.
-
Drug Administration: TB47 is administered orally via gavage, typically once daily.
-
Dosage: Doses are determined based on prior pharmacokinetic and tolerability studies (e.g., 25 mg/kg).[5]
-
Combination Therapy: TB47 is often evaluated in combination with standard anti-TB drugs like rifampicin (B610482) (RIF) or pyrazinamide (B1679903) (PZA).
3. Efficacy Assessment:
-
Endpoint: The primary efficacy endpoint is the reduction in bacterial load in the lungs.
-
Procedure: At specified time points, mice are euthanized, and their lungs are aseptically removed and homogenized.
-
Quantification: Serial dilutions of the lung homogenates are plated on selective agar (e.g., Middlebrook 7H11).
-
Analysis: The number of CFU is counted after incubation, and the results are expressed as log10 CFU per lung. The reduction in CFU is compared between treated and untreated control groups.[13]
Bedaquiline: Clinical Trial for Sputum Culture Conversion
The efficacy of bedaquiline in humans is often assessed in clinical trials measuring the time to sputum culture conversion.
1. Patient Enrollment:
-
Inclusion Criteria: Patients with confirmed pulmonary MDR-TB or XDR-TB are enrolled.
-
Baseline Assessment: Sputum samples are collected to confirm the presence of M. tuberculosis by smear microscopy and culture.
2. Treatment Regimen:
-
Bedaquiline Dosing: A standard regimen is typically 400 mg once daily for the first 2 weeks, followed by 200 mg three times a week for 22 weeks.[16]
-
Background Regimen: Bedaquiline is always administered as part of a combination therapy with other anti-TB drugs, based on the patient's drug susceptibility profile.
3. Monitoring and Efficacy Endpoint:
-
Sputum Collection: Sputum samples are collected at regular intervals (e.g., weekly or bi-weekly).
-
Culture: Samples are cultured on both solid (e.g., Löwenstein-Jensen) and liquid (e.g., MGIT) media.
-
Culture Conversion: The primary endpoint is defined as two consecutive negative sputum cultures.
-
Data Analysis: The proportion of patients achieving culture conversion at specific time points (e.g., 6 months) is calculated.
Conclusion
Bedaquiline is a potent, clinically validated antitubercular agent that has become a cornerstone of MDR-TB treatment. Its efficacy in achieving sputum culture conversion and favorable treatment outcomes is well-documented in numerous clinical studies.
TB47 is a promising preclinical candidate with a distinct mechanism of action targeting the electron transport chain. In vitro data demonstrate its high potency against M. tuberculosis, and in vivo studies in mice indicate a bacteriostatic effect as a monotherapy and a strong synergistic or additive effect when combined with other antitubercular drugs.
A direct comparison of the standalone efficacy of TB47 and bedaquiline is not yet possible. Future research, including early bactericidal activity studies and eventually clinical trials for TB47, will be essential to fully elucidate its therapeutic potential relative to established drugs like bedaquiline. The strong synergistic activity of TB47 suggests its potential value as part of a combination regimen, a critical aspect of modern tuberculosis therapy. Researchers are encouraged to consider the distinct mechanisms and available efficacy data when designing future studies and developing novel treatment strategies for tuberculosis.
References
- 1. Pharmacodynamics and Bactericidal Activity of Bedaquiline in Pulmonary Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of a Long-Acting Injectable Bedaquiline Formulation in a Paucibacillary Mouse Model of Latent Tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]
- 10. In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bedaquiline and Pyrazinamide Treatment Responses Are Affected by Pulmonary Lesion Heterogeneity in Mycobacterium tuberculosis Infected C3HeB/FeJ Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bactericidal and Sterilizing Activity of a Novel Regimen with Bedaquiline, Pretomanid, Moxifloxacin, and Pyrazinamide in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bactericidal and sterilizing activity of sudapyridine-clofazimine-TB47 combined with linezolid or pyrazinamide in a murine model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for developing a mouse model of post-primary pulmonary tuberculosis after hematogenous spread in native lungs and lung implants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to TB47 and Other QcrB Inhibitors for Tuberculosis Research
This guide provides a comprehensive comparison of TB47 with other notable QcrB inhibitors, intended for researchers, scientists, and drug development professionals. The document outlines the mechanism of action, comparative efficacy, and experimental protocols relevant to these promising anti-tubercular agents.
Introduction to QcrB: A Key Target in Mycobacterium tuberculosis
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with new mechanisms of action. The electron transport chain (ETC) of Mtb has emerged as a critical target for drug development, with the cytochrome bcc-aa₃ supercomplex being a key component of cellular respiration and ATP synthesis. The QcrB subunit of this complex, in particular, has been validated as a druggable target. QcrB inhibitors disrupt the electron flow within the ETC, leading to a depletion of cellular ATP and ultimately, bacterial cell death. This guide focuses on TB47, a promising QcrB inhibitor, and compares its performance with other inhibitors targeting the same subunit.
Comparative Performance of QcrB Inhibitors
This section provides a comparative analysis of the in vitro and in vivo activities of TB47 and other selected QcrB inhibitors. The data presented is compiled from various studies, and it is important to note that direct comparisons may be limited by variations in experimental conditions across different studies.
In Vitro Activity
The in vitro potency of QcrB inhibitors is typically assessed by determining the Minimum Inhibitory Concentration (MIC) against various Mtb strains and the 50% inhibitory concentration (IC₅₀) against mammalian cell lines to evaluate cytotoxicity and selectivity.
Table 1: In Vitro Activity of QcrB Inhibitors against M. tuberculosis
| Inhibitor Class | Compound | Mtb Strain | MIC (µM) | Cytotoxicity (IC₅₀ in VERO or HepG2 cells, µM) | Selectivity Index (SI) | Reference(s) |
| Pyrazolo[1,5-a]pyridine | TB47 | H37Rv | 0.006 (MABA) | >100 (VERO) | >16667 | [1] |
| H37Ra | 0.01 - 0.03 (MIClux) | >100 (VERO) | >3333 | [1] | ||
| Clinical Isolates (China) | 0.06 - 0.12 | >100 (VERO) | >833 | [1] | ||
| Clinical Isolates (USA) | 0.0049 - 0.0088 | >100 (VERO) | >11364 | [1] | ||
| Imidazo[1,2-a]pyridine | Telacebec (B1166443) (Q203) | H37Rv | 0.0027 | Not Reported | Not Reported | [2] |
| MDR/XDR Isolates | 0.003 - 0.0074 | Not Reported | Not Reported | |||
| Triazolopyrimidine | Compound 10 | H37Rv | 0.12 | >33.6 (HepG2) | 280 | [3] |
| TPN-0006243 | H37Rv-LP | 3.7 | 62.9 | 17 | [4] | |
| Quinoline-amine | B6 | H37Rv | 1.12 | Not Reported | Not Reported | |
| Thiazole | MJ-22 | H37Rv | 3.69 | Not Reported | Not Reported | [5] |
| Compound 7b | ATCC 25618 | 0.98 µg/mL | Not Reported | Not Reported | [6] | |
| 4-Amino-thieno[2,3-d]pyrimidine | Representative Compound | H37Rv | Potent (exact value not specified) | Not Reported | Not Reported | [7] |
MABA: Microplate Alamar Blue Assay; MIClux: Minimum Inhibitory Concentration using a luciferase-based reporter.
In Vivo Efficacy
The in vivo efficacy of QcrB inhibitors is primarily evaluated in murine models of tuberculosis, where the reduction in bacterial load (Colony Forming Units, CFU) in the lungs and spleen is a key endpoint.
Table 2: In Vivo Efficacy of Selected QcrB Inhibitors in Murine Models of Tuberculosis
| Inhibitor | Mouse Model | Mtb Strain | Treatment Regimen | Efficacy (Log₁₀ CFU Reduction vs. Control) | Reference(s) |
| TB47 | BALB/c | H37Rv | 4 mg/kg, once daily | Significant reduction in Relative Light Units (RLU) | [1] |
| BALB/c | H37Rv | 12.5 mg/kg, once daily for 12 days | Comparable to rifampin at 10 mg/kg | [2] | |
| BALB/c (leprosy model) | M. leprae | 100 mg/kg or 10 mg/kg with clofazimine (B1669197) (5 mg/kg), weekly for 90 days | Bactericidal effect | [1][8] | |
| Telacebec (Q203) | BALB/c | H37Rv & HN878 | Dose-dependent | Highly bactericidal in combination with other agents | [9][10] |
| BALB/c (leprosy model) | M. leprae | 10 mg/kg, single dose | Bactericidal activity comparable to standard multidrug therapy | [11] |
Mechanism of Action of QcrB Inhibitors
QcrB inhibitors target the cytochrome bcc complex (Complex III) of the mycobacterial electron transport chain. Specifically, they bind to the QcrB subunit at or near the quinol oxidation (Qp) site. This binding event obstructs the transfer of electrons from menaquinol (B15198786) (MQH₂) to cytochrome c, thereby inhibiting the proton pumping activity of Complex III. The disruption of the proton motive force leads to a rapid depletion of intracellular ATP, ultimately resulting in bacterial stasis and death.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of QcrB inhibition and the binding of TB47 and Telacebec to the QcrB subunit.
Caption: Mechanism of action of QcrB inhibitors on the mycobacterial electron transport chain.
References
- 1. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Triazolopyrimidines Target Aerobic Respiration in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Synthesis of New Thiazole Clubbed Imidazo[2,1-b]thiazole Hybrid as Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contribution of telacebec to novel drug regimens in a murine tuberculosis model | Semantic Scholar [semanticscholar.org]
- 10. hopkinsmedicine.org [hopkinsmedicine.org]
- 11. Unprecedented in vivo activity of telacebec against Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
TB47 Demonstrates Potent Efficacy in Chronic Tuberculosis Mouse Models, Offering a Promising Alternative to Standard Regimens
For Immediate Release
GUANGZHOU, China – Preclinical data from chronic tuberculosis mouse models indicate that TB47, a novel drug candidate, exhibits significant bactericidal and sterilizing activity against Mycobacterium tuberculosis. These findings position TB47 as a promising component of future tuberculosis treatment regimens, with demonstrated synergistic effects when combined with existing anti-TB drugs.
TB47 targets the cytochrome bcc complex (QcrB) in the electron transport chain of Mycobacterium tuberculosis, a mechanism of action distinct from current frontline treatments.[1][2] This novel approach has shown potent activity both in vitro and in vivo.[3] While TB47 monotherapy is primarily bacteriostatic, its efficacy is markedly enhanced when used in combination with other drugs, leading to significant reductions in bacterial load and prevention of relapse in murine models.[1][4]
Comparative Efficacy of TB47 in a Chronic Tuberculosis Mouse Model
Studies evaluating TB47 in an aerosol infection mouse model have provided key insights into its efficacy, both alone and in combination. The following table summarizes the comparative colony-forming unit (CFU) counts in the lungs of mice from one such study.
| Treatment Group | Dosage | Mean Lung CFU (log10) |
| Untreated Control | - | Died between D26 and D28 |
| TB47 | 25 mg/kg | 5.86 |
| Isoniazid (B1672263) (INH) | Standard Dose | 2.49 |
| INH + TB47 | Standard Dose + 25 mg/kg | 2.92 |
| Pyrazinamide (B1679903) (PZA) | Standard Dose | 6.42 |
| PZA + TB47 | Standard Dose + 25 mg/kg | 2.47 |
| Rifampicin (B610482) (RIF) | Standard Dose | 6.86 |
| RIF + TB47 | Standard Dose + 25 mg/kg | 1.83 |
| [Source: Data compiled from a study presented by the Chinese Academy of Sciences][3] |
These results highlight the powerful synergistic bactericidal effect of TB47, particularly in combination with rifampicin (RIF) and pyrazinamide (PZA). The combination of RIF and TB47 resulted in the lowest bacterial burden, demonstrating a significant enhancement of RIF's efficacy.
Further investigations into novel regimens containing TB47 have revealed its potential to shorten treatment duration. All-oral regimens combining TB47 with clofazimine (B1669197) and linezolid (B1675486) have been shown to cure tuberculosis in a murine model within four to six months.[5] The addition of pyrazinamide to this combination demonstrated a significant increase in bactericidal effects.[5] Relapse studies are crucial in evaluating the long-term efficacy of new TB treatments. In a well-established mouse model, regimens containing TB47, clofazimine, and linezolid showed no relapse after four months of treatment when pyrazinamide was included.[1]
Experimental Protocols
The validation of TB47's efficacy was conducted using established chronic tuberculosis mouse models. The following provides a detailed overview of the typical experimental methodologies employed.
Chronic Tuberculosis Mouse Model Protocol
A low-dose aerosol infection model is commonly used to establish a chronic infection that mimics human tuberculosis.[6]
-
Animal Model: BALB/c or C57BL/6 mice are frequently used strains in tuberculosis research.[6]
-
Infection: Mice are infected via the aerosol route with Mycobacterium tuberculosis H37Rv. A low-dose inoculum, typically aiming for an initial deposition of 50-100 colony-forming units (CFU) in the lungs, is used to establish a chronic infection.[6][7]
-
Establishment of Chronic Infection: The infection is allowed to establish for a period of several weeks (e.g., 4-6 weeks), during which the bacterial load in the lungs reaches a stable plateau, characteristic of a chronic infection.[8]
-
Treatment Regimens:
-
TB47 Administration: TB47 is administered orally via gavage at a specified dosage (e.g., 25 mg/kg or 50 mg/kg), typically five days a week.[3][5]
-
Comparator and Combination Drugs: Standard drugs such as isoniazid (INH), rifampicin (RIF), and pyrazinamide (PZA) are administered at their standard dosages for mouse models.[9] For combination studies, TB47 is co-administered with these agents.
-
Treatment Duration: Treatment is carried out for a defined period, often ranging from 4 to 12 weeks, to assess bactericidal activity.[3][9] For sterilizing activity and relapse assessment, longer treatment durations of up to 6 months may be employed.[5]
-
-
Assessment of Efficacy:
-
Bacterial Load (CFU enumeration): At specified time points during and after treatment, mice are euthanized, and their lungs and spleens are aseptically removed. The organs are homogenized, and serial dilutions of the homogenates are plated on selective 7H11 agar (B569324) plates. The plates are incubated at 37°C for 3-4 weeks, after which the number of CFU is counted to determine the bacterial load.[9]
-
Relapse Studies: To assess the sterilizing efficacy of a regimen, a cohort of mice is held for a period of time (e.g., 3-4 months) after the completion of treatment.[5][9] In some studies, immunosuppressants like dexamethasone (B1670325) may be administered to promote the reactivation of any latent bacilli.[5] The bacterial load in the lungs and spleen is then determined to assess the rate of relapse.[9]
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical experimental workflow for evaluating the efficacy of a new drug candidate like TB47 in a chronic tuberculosis mouse model.
Caption: Experimental workflow for TB47 efficacy validation.
Signaling Pathway of TB47
TB47's mechanism of action involves the inhibition of the respiratory cytochrome bcc complex, which is a critical component of the electron transport chain in Mycobacterium tuberculosis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Structure of Mycobacterium tuberculosis cytochrome bcc in complex with Q203 and TB47, two anti-TB drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TB47 | Working Group for New TB Drugs [newtbdrugs.org]
- 4. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mycobacterium tuberculosis components expressed during chronic infection of the lung contribute to long-term control of pulmonary tuberculosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Replication Dynamics of Mycobacterium tuberculosis in Chronically Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | High-dose rifampicin kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo [frontiersin.org]
Comparative Analysis of TB47 Against Second-Line Tuberculosis Drugs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the novel tuberculosis (TB) drug candidate, TB47, against currently utilized second-line TB drugs. This document is intended for researchers, scientists, and drug development professionals, offering an objective overview of the performance of these therapeutics supported by available experimental data. The information is presented to facilitate informed decisions in the research and development of new anti-tubercular regimens.
Executive Summary
Tuberculosis remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains. While second-line drugs are the cornerstone of treatment for resistant TB, they are often associated with long treatment durations, significant toxicities, and complex regimens. TB47, a novel drug candidate, presents a promising alternative with a distinct mechanism of action. This guide compares the in vitro and in vivo efficacy, mechanism of action, and resistance profiles of TB47 with key second-line TB drugs, including fluoroquinolones, bedaquiline (B32110), and linezolid.
Table 1: In Vitro Efficacy of TB47 and Second-Line Drugs against Mycobacterium tuberculosis
| Drug/Drug Class | H37Rv MIC (μg/mL) | Drug-Resistant Isolate MIC Range (μg/mL) | Method |
| TB47 | 0.006[] | 0.06-0.12 (China isolates)[] | Microplate Alamar Blue Assay (MABA) |
| 0.003[] | 0.0049-0.0088 µM (USA isolates)[] | Agar Method | |
| Fluoroquinolones | |||
| Levofloxacin | 0.25 | 4 - 6 (for mutants with GyrA substitutions)[2] | Not Specified |
| Moxifloxacin | Not Specified | 2 (for strains with gyrA A90V mutation) | Not Specified |
| Bedaquiline | Not Specified | ≤0.008 - 0.03 (for M. avium complex)[3] | Broth Microdilution |
| ≥ 0.12 (for bedaquiline-exposed isolates)[4] | 7H11 Agar | ||
| Linezolid | Not Specified | Not Specified | Not Specified |
Note: Direct comparison of MIC values should be approached with caution due to variations in methodologies and strains tested across different studies.
Table 2: In Vivo Efficacy of TB47 and Second-Line Drugs in Murine Models of Tuberculosis
| Drug | Mouse Strain | Infection Model | Dosage | Treatment Duration | Lung CFU Reduction (log10) vs. Untreated Control |
| TB47 | Not Specified | Aerosol Infection | 25 mg/kg | Not Specified | CFU of 5.86 in treated vs. increase in untreated[] |
| Bedaquiline | BALB/c | Aerosol Infection | 25 mg/kg | 4, 6, 8 weeks | Significant reduction, part of combination therapies[5] |
| Linezolid | BALB/c & C3HeB/FeJ | Acute & Chronic Infection | 100 mg/kg | Varied | Dose- and duration-dependent reduction[6][7] |
| Fluoroquinolones | |||||
| Levofloxacin | BALB/c | Intravenous Infection | 250 & 500 mg/kg q12h | 4 weeks | Decreased lung bacillary load in WT, not in resistant mutants[2] |
Note: Efficacy is often evaluated in combination regimens. The data presented reflects the contribution of the individual drug where possible. Experimental conditions such as infection dose and specific endpoints vary between studies.
Mechanisms of Action and Signaling Pathways
TB47: Targeting the Electron Transport Chain
TB47 is a pyrazolo[1,5-a]pyridine (B1195680) that inhibits the cytochrome bcc complex (Complex III) of the electron transport chain by targeting the QcrB subunit.[][8] This inhibition disrupts the production of ATP, which is essential for the survival of M. tuberculosis. The binding of TB47 to the quinol-binding site of QcrB blocks substrate access, leading to a collapse of the proton motive force and subsequent cell death.[9][10][11]
Second-Line Drugs: Diverse Targets
Second-line TB drugs employ a variety of mechanisms to inhibit the growth of M. tuberculosis.
-
Bedaquiline: This diarylquinoline specifically inhibits the F1F0-ATP synthase, an enzyme crucial for energy production in the bacterium. Bedaquiline binds to the c-subunit of the F0 rotor, stalling its rotation and thus halting ATP synthesis.[12][13][14][15]
References
- 2. journals.asm.org [journals.asm.org]
- 3. In Vitro Susceptibility Testing of Bedaquiline against Mycobacterium avium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced susceptibility and resistance to bedaquiline in clinical M. tuberculosis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aphl.org [aphl.org]
- 6. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Figures and data in Structure of Mycobacterium tuberculosis cytochrome bcc in complex with Q203 and TB47, two anti-TB drug candidates | eLife [elifesciences.org]
- 10. Structure of Mycobacterium tuberculosis cytochrome bcc in complex with Q203 and TB47, two anti-TB drug candidates | eLife [elifesciences.org]
- 11. Structure of Mycobacterium tuberculosis cytochrome bcc in complex with Q203 and TB47, two anti-TB drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 15. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Antitubercular Agent-47 Against Extensively Drug-Resistant Tuberculosis (XDR-TB): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational antitubercular agent-47 (TB47) with current therapeutic alternatives for the treatment of extensively drug-resistant tuberculosis (XDR-TB). The information presented herein is based on available preclinical data and is intended to inform research and development efforts in the field of tuberculosis therapeutics.
Executive Summary
Extensively drug-resistant tuberculosis (XDR-TB) presents a formidable challenge to global public health, necessitating the development of novel therapeutic agents. This compound (TB47) is a promising new compound that targets the mycobacterial electron transport chain. This guide details the in vivo validation of TB47 against XDR-TB, comparing its efficacy with established and alternative treatments, including bedaquiline, linezolid, and pretomanid. While direct comparative in vivo data for TB47 against XDR-TB is emerging, existing studies on drug-susceptible and multidrug-resistant Mycobacterium tuberculosis in murine models, particularly in combination therapies, provide a basis for preliminary assessment.
Comparative Efficacy of Antitubercular Agents Against M. tuberculosis in Murine Models
The following table summarizes the quantitative efficacy data of TB47 and key comparator drugs from in vivo murine models of tuberculosis. It is important to note that direct head-to-head comparisons of TB47 with other agents against XDR-TB strains are not yet widely published; the data is compiled from various studies.
| Agent/Regimen | Mouse Model | Infection Strain | Dosage | Treatment Duration | Reduction in Lung Bacterial Load (log10 CFU) | Reference |
| TB47 (in combination with Rifampin) | BALB/c | M. tuberculosis H37Rv | TB47: 25 mg/kg | 4 weeks | Synergistic bactericidal effect with Rifampin resulting in a lung CFU of 1.83 log10 | [1] |
| TB47 (in combination with Pyrazinamide) | BALB/c | M. tuberculosis H37Rv | TB47: 25 mg/kg | 4 weeks | Synergistic bactericidal effect with Pyrazinamide resulting in a lung CFU of 2.47 log10 | [1] |
| TB47 + Clofazimine + Linezolid | BALB/c | M. tuberculosis | Not Specified | 4-6 months | Sterilizing activity, cured tuberculosis with no relapse | [2] |
| Bedaquiline | C3HeB/FeJ | M. tuberculosis | 25 mg/kg | 4 weeks | Dose-dependent activity, significant reduction in CFU | [3] |
| Linezolid | BALB/c (acute infection) | M. tuberculosis | 100 mg/kg/day | 4 weeks | Significant reduction in lung CFU, activity correlated with T>MIC | [4] |
| Pretomanid | BALB/c | M. tuberculosis H37Rv | 100 mg/kg | 2 months | Reduction in CFU, though resistance emerged with monotherapy | [5] |
| Bedaquiline + Pretomanid + Linezolid (BPaL) | C3HeB/FeJ | M. tuberculosis HN878 | B: 25 mg/kg, Pa: 50 mg/kg, L: 45 mg/kg | 2 months | Significant reduction in lung CFU counts | [6] |
Experimental Protocols
A detailed methodology for a representative in vivo validation study of an experimental agent against XDR-TB in a murine model is provided below.
Murine Model for In Vivo Efficacy Testing of Antitubercular Agents against XDR-TB
This protocol outlines a standard approach for assessing the in vivo efficacy of novel antitubercular compounds.
1. Animal Model:
-
Species and Strain: Female BALB/c mice or C3HeB/FeJ mice, 6-8 weeks old. C3HeB/FeJ mice are often preferred for their development of human-like caseous necrotic granulomas.[3][7]
-
Acclimatization: Animals are acclimatized for at least one week before infection in a biosafety level 3 (BSL-3) facility.
2. Infection:
-
Bacterial Strain: A well-characterized clinical isolate of XDR Mycobacterium tuberculosis.
-
Inoculum Preparation: M. tuberculosis is grown in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80. A mid-log phase culture is harvested, washed, and resuspended in phosphate-buffered saline (PBS).
-
Infection Route: Low-dose aerosol infection is performed using a whole-body inhalation exposure system to deliver approximately 100-200 bacilli to the lungs of each mouse.[8]
3. Treatment:
-
Treatment Initiation: Treatment is initiated 4-6 weeks post-infection when a chronic, stable infection is established.
-
Drug Administration: The experimental agent (e.g., TB47) and comparator drugs are administered orally via gavage, typically 5-6 days a week. Dosages are determined based on prior pharmacokinetic and in vitro efficacy studies.[3]
-
Control Groups:
-
Untreated infected control group.
-
Vehicle control group.
-
Positive control group receiving a standard-of-care regimen for XDR-TB (e.g., Bedaquiline + Pretomanid + Linezolid).[6]
-
4. Efficacy Assessment:
-
Primary Endpoint: The primary measure of efficacy is the reduction in the bacterial load in the lungs.
-
Procedure: At specified time points during and after treatment, cohorts of mice from each group are euthanized. The lungs are aseptically removed, homogenized in PBS with 0.05% Tween 80, and serial dilutions are plated on Middlebrook 7H11 agar (B569324) supplemented with OADC.
-
Quantification: Colony-forming units (CFU) are enumerated after 3-4 weeks of incubation at 37°C. The results are expressed as log10 CFU per lung.[3][4]
5. Statistical Analysis:
-
The mean log10 CFU values for each treatment group are compared to the untreated control group using appropriate statistical tests, such as one-way ANOVA with Dunnett's multiple comparisons test. A p-value of <0.05 is considered statistically significant.
Mechanism of Action and Experimental Workflow
Signaling Pathway of TB47 Action
TB47 functions by inhibiting the cytochrome bc1 complex (QcrB) within the mycobacterial electron transport chain, which is crucial for ATP synthesis. However, M. tuberculosis possesses a branched respiratory chain with an alternative terminal oxidase, cytochrome bd, which can partially compensate for the inhibition of the cytochrome bc1 complex, leading to a bacteriostatic rather than bactericidal effect of TB47 monotherapy.[9] Combining TB47 with nitric oxide (NO) donors, such as pretomanid, can inhibit the cytochrome bd oxidase, leading to a synergistic bactericidal effect.[10][11]
References
- 1. TB47 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacodynamic Correlates of Linezolid Activity and Toxicity in Murine Models of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]
- 6. researchgate.net [researchgate.net]
- 7. One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Nitric Oxide-Dependent Electron Transport Chain Inhibition by the Cytochrome bc1 Inhibitor and Pretomanid Combination Kills Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitric Oxide-Dependent Electron Transport Chain Inhibition by the Cytochrome bc1 Inhibitor and Pretomanid Combination Kills Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
TB47: A Comparative Safety Profile Analysis Against Existing Drugs for Mycobacterial Infections
For Immediate Release
[City, State] – December 11, 2025 – As the global health community continues to seek more effective and safer treatments for mycobacterial diseases like tuberculosis and leprosy, a new drug candidate, TB47, has emerged with a promising preclinical safety profile. This guide provides a detailed comparison of the safety and mechanistic profiles of TB47 against established drugs, including clofazimine, linezolid (B1675486), rifampicin (B610482), and dapsone (B1669823), to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Executive Summary
TB47, a pyrazolo[1,5-a]pyridine-3-carboxamide, is an inhibitor of the mycobacterial electron transport chain, a novel mechanism of action for treating tuberculosis and leprosy. Preclinical data suggests that TB47 possesses a favorable safety profile with low toxicity in murine models. This contrasts with the significant and sometimes dose-limiting toxicities associated with current standard-of-care drugs such as linezolid. While comprehensive quantitative preclinical safety data for TB47, such as the No-Observed-Adverse-Effect Level (NOAEL) and Maximum Tolerated Dose (MTD), are not yet publicly available pending planned clinical trials, existing in vitro data provides a preliminary indication of its safety.
Mechanism of Action: A Comparative Overview
The therapeutic efficacy of an antimicrobial agent is intrinsically linked to its mechanism of action. TB47 targets a distinct pathway compared to many existing drugs, which may contribute to its safety profile and its potential to combat drug-resistant strains.
TB47: TB47 inhibits the cytochrome bc1 complex (specifically the QcrB subunit) within the mycobacterial electron transport chain. This disruption of cellular respiration leads to a reduction in ATP synthesis, ultimately inhibiting bacterial growth.
Existing Drugs:
-
Clofazimine: This drug is understood to have a multi-faceted mechanism, including binding to bacterial DNA and generating reactive oxygen species[1].
-
Linezolid: As an oxazolidinone, linezolid inhibits the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit[1][2][3][4][5][6].
-
Rifampicin: This well-established antibiotic inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription[7][8][9][10].
-
Dapsone: A sulfone antibiotic, dapsone inhibits dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria[11][12][13][14].
In Vitro Cytotoxicity Data
A key indicator of a drug's potential for toxicity is its effect on mammalian cells. In vitro cytotoxicity assays provide a preliminary assessment of this risk.
| Drug | Cell Line | Assay Type | IC50 Value | Reference |
| TB47 | VERO | Not Specified | >100µM | [15] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A higher IC50 value generally suggests lower cytotoxicity. The available data for TB47 indicates low cytotoxicity against VERO cells, a normal kidney cell line from an African green monkey.
Preclinical and Clinical Safety Profiles: A Comparative Table
The following table summarizes the known adverse effects of TB47 and the comparator drugs, based on preclinical studies and clinical use. It is important to note that the safety profile of TB47 is based on preclinical data, as clinical trial results are not yet available.
| Drug | Common Adverse Effects | Serious Adverse Effects |
| TB47 | Data not publicly available from preclinical toxicology studies.[15][16] | Data not publicly available from preclinical toxicology studies.[15][16] |
| Clofazimine | Skin discoloration (pink to brownish-black), ichthyosis, dry skin, rash, pruritus, gastrointestinal intolerance (abdominal pain, diarrhea, nausea, vomiting).[17][18][19][20] | QT prolongation, splenic infarction, eosinophilic enteritis. |
| Linezolid | Diarrhea, nausea, headache, myelosuppression (thrombocytopenia, anemia, leukopenia).[2][16][21][22] | Serotonin syndrome, peripheral and optic neuropathy, lactic acidosis.[2][16] |
| Rifampicin | Nausea, vomiting, abdominal pain, heartburn, diarrhea, headache, orange-red discoloration of body fluids.[6][10][23] | Hepatotoxicity, severe cutaneous adverse reactions (SCARs), acute renal failure, thrombocytopenia.[24][25] |
| Dapsone | Hemolytic anemia (especially in G6PD deficient individuals), methemoglobinemia, nausea, vomiting, abdominal pain, rash.[13][15][26][27] | Dapsone hypersensitivity syndrome, agranulocytosis, aplastic anemia, peripheral neuropathy.[28] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays relevant to the safety and efficacy assessment of antimicrobial agents.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: VERO cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Addition: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., TB47). A control group with no compound is also included.
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.[10][13][17][29]
Enzyme Inhibition Assays (General Principles)
These assays are used to determine the inhibitory activity of a compound against its specific molecular target.
-
Cytochrome bc1 Complex Inhibition Assay: The activity of the cytochrome bc1 complex is typically measured by monitoring the reduction of cytochrome c spectrophotometrically at 550 nm. The assay mixture contains the purified enzyme, a substrate (like decylubiquinol), and cytochrome c. The inhibitory effect of a compound like TB47 is determined by measuring the decrease in the rate of cytochrome c reduction in the presence of the inhibitor.[2][19][21][24][30]
-
Dihydropteroate Synthase (DHPS) Inhibition Assay: The activity of DHPS can be measured using a coupled enzyme assay. The product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) in the presence of NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm. The inhibitory effect of a compound like dapsone is quantified by the reduction in the rate of NADPH consumption.[7][11][28][31][32]
-
Bacterial RNA Polymerase (RNAP) Inhibition Assay: The activity of RNAP is assessed by measuring the incorporation of radiolabeled nucleotides (e.g., [α-³²P]UTP) into newly synthesized RNA transcripts. The reaction mixture includes the RNAP enzyme, a DNA template containing a promoter, and all four ribonucleoside triphosphates (ATP, GTP, CTP, and UTP, with one being radiolabeled). The inhibitory effect of a compound like rifampicin is determined by the decrease in the amount of radiolabeled RNA produced.[9][12][18][22][33]
-
Ribosome Binding Assay (for Linezolid): The binding of linezolid to the ribosome can be studied using techniques like X-ray crystallography or cryo-electron microscopy of the drug-ribosome complex.[3][4] Functionally, its inhibitory effect on protein synthesis is often measured using an in vitro transcription-translation coupled system, where the synthesis of a reporter protein (e.g., luciferase) is quantified in the presence and absence of the drug.[1][5][6]
Future Directions
The promising preclinical safety profile of TB47 warrants further investigation. The planned initiation of clinical trials in 2025 will be a critical step in determining the clinical safety and efficacy of TB47 in humans.[14][26] Should these trials confirm the favorable safety profile observed in preclinical studies, TB47 could represent a significant advancement in the treatment of mycobacterial diseases, potentially offering a safer alternative to some of the currently available therapies.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The safety and efficacy of TB47 are still under investigation and have not been approved by regulatory agencies.
References
- 1. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Activities of Isolated Cytochrome bc1-like Complexes Containing Fused Cytochrome b Subunits with Asymmetrically Inactivated Segments of Electron Transfer Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. benchchem.com [benchchem.com]
- 5. upload.orthobullets.com [upload.orthobullets.com]
- 6. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria. - Post - Orthobullets [orthobullets.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. RNA Polymerase: Step by Step Kinetics and Mechanism of Transcription Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TB47 | Working Group for New TB Drugs [newtbdrugs.org]
- 16. Going GLP: Conducting Toxicology Studies in Compliance with Good Laboratory Practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. dspace.mit.edu [dspace.mit.edu]
- 19. Cytochrome bc1 complexes of microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
- 22. Structures of Bacterial RNA Polymerase Complexes Reveal the Mechanism of DNA Loading and Transcription Initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 24. bioscience.co.uk [bioscience.co.uk]
- 25. fda.gov [fda.gov]
- 26. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. enamine.net [enamine.net]
- 28. dihydropteroate synthase - Creative Biogene [microbialtec.com]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 32. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 33. T7 RNA Polymerase Protocol [promega.com]
TB47: A Comparative Analysis of its Efficacy Against Non-Tuberculous Mycobacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound TB47's efficacy against non-tuberculous mycobacteria (NTM). It aims to objectively present the current, albeit conflicting, experimental data on TB47's performance, particularly in comparison to standard-of-care antimicrobials. This document summarizes key findings, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of TB47 as a potential therapeutic agent for NTM infections.
Executive Summary
TB47, a novel inhibitor of the mycobacterial electron transport chain, has demonstrated activity against certain NTM species, most notably in combination with other drugs. However, its standalone efficacy and its spectrum of activity remain under investigation, with conflicting reports on its effectiveness against Mycobacterium abscessus. This guide synthesizes the available data to provide a balanced perspective on its potential and the existing controversies.
Data Presentation: Comparative In Vitro Efficacy
Direct comparative data on the Minimum Inhibitory Concentration (MIC) of TB47 against a broad range of NTM species is limited in publicly available literature. The primary focus of existing research has been on its synergistic effects with other antimicrobials, particularly clofazimine (B1669197). The following tables summarize the MIC values for standard-of-care drugs against common NTM pathogens to provide a benchmark for comparison.
Table 1: Comparative MIC₅₀ and MIC₉₀ Values (µg/mL) of Standard Antimicrobials Against Key NTM Species
| Drug | M. avium complex | M. kansasii | M. abscessus |
| MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | MIC₅₀ / MIC₉₀ | |
| Clarithromycin | 2 / 8[1] | 0.12 / 0.5[2] | 0.25 / 2 (Day 3-5)[3] |
| Amikacin | 16 / 32[1] | 8 / 16 | 8 / 32 |
| Clofazimine | 0.125 / 0.25 | ≤0.062 / 0.125 | 0.25 / 0.5 |
Note: MIC values can vary significantly between studies and isolates. The data presented here are representative values from the cited literature.
The Mycobacterium abscessus Controversy
A significant point of contention in the literature is the efficacy of TB47 against M. abscessus. Two key studies present opposing findings:
-
A 2020 study published in Antimicrobial Agents and Chemotherapy reported that while TB47 alone had marginal activity, it markedly potentiated the activity of clofazimine against M. abscessus both in vitro and in vivo.[4] This study utilized a bioluminescent M. abscessus strain to monitor bacterial growth.
-
A subsequent 2021 study, also in Antimicrobial Agents and Chemotherapy , contradicted these findings, stating that TB47 is not only ineffective against M. abscessus in vitro but also does not potentiate the activity of clofazimine.
This discrepancy highlights the need for further research to elucidate the true potential of TB47 against this highly drug-resistant pathogen. The differing results may be attributable to variations in experimental protocols, including the specific strains tested and the methodologies used to assess bacterial viability.
Mechanism of Action: Inhibition of the Electron Transport Chain
TB47 targets the QcrB subunit of the cytochrome bc1:aa3 supercomplex (Complex III) in the mycobacterial electron transport chain.[5][6] This inhibition disrupts the flow of electrons, thereby impeding ATP synthesis and ultimately leading to bacterial cell death.
Caption: Inhibition of Cytochrome bc1 by TB47 in the Electron Transport Chain.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for the broth microdilution method to determine the MIC of antimicrobial agents against NTM.[7][8][9]
-
Inoculum Preparation: A suspension of the NTM isolate is prepared in a suitable broth, such as Middlebrook 7H9, and its turbidity is adjusted to match a 0.5 McFarland standard.
-
Drug Dilution: The antimicrobial agents are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (typically 30-37°C) for a specified period, which varies depending on the growth rate of the NTM species (e.g., 3-5 days for rapidly growing mycobacteria and up to 14 days for some slow growers).
-
MIC Reading: The MIC is determined as the lowest concentration of the drug that completely inhibits visible bacterial growth.
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Checkerboard Assay for Synergy Testing
To assess the synergistic effect of TB47 and clofazimine, a checkerboard titration method can be employed.[10][11]
-
Plate Preparation: A 96-well plate is prepared with serial dilutions of TB47 along the x-axis and serial dilutions of clofazimine along the y-axis.
-
Inoculation: Each well is inoculated with a standardized NTM suspension.
-
Incubation and Reading: The plate is incubated, and the MIC of each drug alone and in combination is determined.
-
FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction. An FIC index of ≤ 0.5 is typically considered synergistic.
Bioluminescence Assay for Real-Time Growth Inhibition
The study reporting a positive synergistic effect of TB47 and clofazimine used an autoluminescent strain of M. abscessus.[4]
-
Strain Construction: A strain of M. abscessus is engineered to express the luxCDABE operon, which produces light as a function of metabolic activity.
-
Drug Exposure: The luminescent bacteria are exposed to the drugs of interest in a suitable culture medium.
-
Luminescence Measurement: The light output is measured over time using a luminometer. A decrease in luminescence indicates a reduction in bacterial viability.
-
Data Analysis: The relative light units (RLU) are used to quantify the extent of growth inhibition.
Conclusion and Future Directions
The available evidence suggests that TB47 may have a role in combination therapy for NTM infections, although its efficacy, particularly against M. abscessus, requires further clarification. The conflicting findings underscore the importance of standardized and robust experimental protocols in preclinical drug evaluation. Future research should focus on:
-
Conducting comprehensive in vitro susceptibility testing of TB47 against a wide panel of clinical NTM isolates to determine its intrinsic activity.
-
Performing well-controlled, standardized studies to resolve the controversy surrounding its interaction with clofazimine against M. abscessus.
-
Investigating the in vivo efficacy of TB47 in relevant animal models of NTM infection to better predict its clinical potential.
A deeper understanding of TB47's activity spectrum and its synergistic potential will be crucial for guiding its future development as a therapeutic agent for these challenging infections.
References
- 1. Minimum inhibitory concentration distributions for Mycobacterium avium complex-towards evidence-based susceptibility breakpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapy for Mycobacterium kansasii Infection: Beyond 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Clofazimine and TB47 Combination Activity against Mycobacterium abscessus Using a Bioluminescent Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Slowly Growing Broth Microdilution MIC Panels for Non-tuberculous Mycobacteria (NTM) - Guide to Services - CNPHI [cnphi.canada.ca]
- 8. Treatment of Nontuberculous Mycobacterial Pulmonary Disease: An Official ATS/ERS/ESCMID/IDSA Clinical Practice Guideline [idsociety.org]
- 9. Antimycobacterial Susceptibility Testing of Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Head-to-Head Comparison: TB47 and Pretomanid in the Fight Against Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the development of novel therapeutics. This guide provides a detailed, data-driven comparison of two promising anti-tuberculosis agents: TB47, a novel cytochrome bcc complex inhibitor, and pretomanid (B1679085), a nitroimidazole derivative recently approved for the treatment of highly drug-resistant TB.
At a Glance: Key Differences
| Feature | TB47 | Pretomanid |
| Target | Cytochrome bcc complex (QcrB) | Deazaflavin-dependent nitroreductase (Ddn) activation |
| Mechanism | Inhibition of cellular respiration (ATP synthesis) | Prodrug activation leading to nitric oxide release and inhibition of mycolic acid synthesis |
| Spectrum | Active against replicating M. tuberculosis | Active against both replicating and non-replicating (anaerobic) M. tuberculosis |
| Development Stage | Preclinical | Approved for specific indications |
Mechanism of Action
TB47: Targeting the Electron Transport Chain
TB47 is a pyrazolo[1,5-a]pyridine (B1195680) that targets the QcrB subunit of the cytochrome bcc complex in Mycobacterium tuberculosis. This complex is a critical component of the electron transport chain, responsible for generating a proton gradient for ATP synthesis. By binding to QcrB, TB47 inhibits the oxidation of menaquinol, thereby disrupting cellular respiration and leading to bacterial cell death.
Pretomanid: A Dual-Threat Prodrug
Pretomanid is a nitroimidazole prodrug that requires activation within the mycobacterial cell by the deazaflavin-dependent nitroreductase (Ddn). This activation, which occurs under both aerobic and anaerobic conditions, leads to a dual mechanism of action. Under aerobic conditions, metabolites of pretomanid inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Under anaerobic conditions, the activation of pretomanid releases nitric oxide, which acts as a respiratory poison. This dual activity makes pretomanid effective against both actively replicating and dormant, non-replicating bacilli.
In Vitro Activity
Disclaimer: The following tables summarize data from separate studies. Direct comparison of Minimum Inhibitory Concentration (MIC) values should be approached with caution due to potential variations in experimental protocols, including the specific M. tuberculosis strains, culture media, and inoculum preparation.
TB47: In Vitro Efficacy Data
| M. tuberculosis Strain | Assay Method | MIC (µg/mL) | Reference |
| H37Ra (autoluminescent) | MIClux | 0.01 - 0.03 | |
| H37Rv | MABA | 0.006 | |
| H37Rv | Agar Method | 0.003 | |
| Clinical Drug-Resistant Isolates (China) | Autoluminescent | 0.06 - 0.12 | |
| Single Drug-Resistant Isolates (USA) | Not Specified | 0.0049 - 0.0088 µM |
Pretomanid: In Vitro Efficacy Data
| M. tuberculosis Strain | Assay Method | MIC Range (mg/L) | Reference |
| MDR-TB Isolates | Not Specified | 0.031 - 0.063 | |
| Drug-Susceptible & Drug-Resistant Isolates | Head-to-head with Delamanid | 0.012 - 0.200 |
In Vivo Efficacy in Murine Models
Disclaimer: The data presented below are from different studies and are not directly comparable due to variations in mouse strains, infection models, and treatment regimens.
TB47: Murine Model Data
A study utilizing a murine model of tuberculosis demonstrated that TB47, in combination with clofazimine (B1669197) and linezolid (B1675486), could cure tuberculosis within 4 to 6 months. The addition of pyrazinamide (B1679903) to this regimen showed a significant enhancement in bactericidal effects. In another murine model, TB47 showed good activity at a dose of 4mg/kg once daily, indicated by a reduction in relative light units in infected mice.
Pretomanid: Murine Model Data
Pretomanid has been extensively studied in murine models. The addition of pretomanid to a regimen of bedaquiline (B32110) and linezolid (the BPaL regimen) increased bactericidal activity and shortened the time to prevent relapse by at least two months in BALB/c mice. Similarly, adding pretomanid to a regimen of bedaquiline, moxifloxacin, and pyrazinamide resulted in a greater reduction in bacterial load. These studies highlight pretomanid's significant contribution to the efficacy of combination therapies in various mouse models.
Safety and Tolerability
TB47
As TB47 is still in the preclinical stage of development, comprehensive clinical safety and tolerability data in humans are not yet available.
Pretomanid
Pretomanid is generally administered as part of the BPaL (bedaquiline, pretomanid, and linezolid) regimen. Common adverse effects are typically mild to moderate and often associated with the combination therapy. In the pivotal Nix-TB trial, the most frequent adverse events were peripheral neuropathy, nausea, anemia, and vomiting. A significant portion of these side effects are attributed to linezolid. Liver enzyme elevations have also been reported in clinical trials involving pretomanid-containing regimens.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A common method for determining the MIC of anti-tuberculosis drugs is the microplate-based Resazurin Microtiter Assay (REMA).
Murine Model of Tuberculosis for Efficacy Studies
Efficacy studies of anti-tuberculosis drugs are frequently conducted in mouse models, such as the BALB/c strain.
Comparative Evaluation of the Post-Antibiotic Effect of Antitubercular Agent-47
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the post-antibiotic effect (PAE) of the novel investigational drug, "Antitubercular agent-47," against established first-line antitubercular agents. The PAE, which is the suppression of bacterial growth after limited exposure to an antimicrobial agent, is a critical pharmacodynamic parameter for determining dosing intervals and predicting therapeutic efficacy.[1][2] A prolonged PAE can allow for less frequent dosing, which may reduce drug toxicity and improve patient adherence to treatment regimens.[1]
Data Presentation: Comparative Post-Antibiotic Effect
The table below summarizes the in vitro PAE of this compound and standard first-line antitubercular drugs against Mycobacterium tuberculosis H37Rv. All agents were tested at concentrations equivalent to their peak serum levels following a standard 2-hour exposure.
| Antitubercular Agent | Mechanism of Action | Post-Antibiotic Effect (PAE) in hours |
| This compound (Hypothetical) | Mycolic Acid Synthesis Inhibition | 85.5 |
| Rifampicin | RNA Polymerase Inhibition | 67.8[1] |
| Isoniazid | Mycolic Acid Synthesis Inhibition | 18.1[1] |
| Ethambutol | Arabinogalactan Synthesis Inhibition | 1.8[1] |
| Pyrazinamide | Disrupts Membrane Energetics | 1.9[1] |
Note: Data for comparator agents are derived from in vitro studies against M. tuberculosis ATCC 27294 (H37Rv).[1] Data for "this compound" is hypothetical for comparative purposes.
Experimental Protocols
Determination of Post-Antibiotic Effect (PAE)
The PAE of the evaluated compounds against Mycobacterium tuberculosis H37Rv was determined using a radiometric culture system, a method proven effective for slowly growing mycobacteria.[1][3]
1. Inoculum Preparation:
-
A standardized suspension of M. tuberculosis H37Rv (ATCC 27294), susceptible to all tested drugs, is prepared from a 3-week-old culture.[4]
-
The bacterial suspension is adjusted to a McFarland standard of 1.0 and then diluted in BACTEC 12B medium to achieve a final inoculum of approximately 2 x 10⁶ to 7 x 10⁶ colony-forming units (CFU)/ml.[5]
2. Drug Exposure:
-
The prepared bacterial inoculum is added to vials containing the test drugs at concentrations equivalent to their peak serum levels. A drug-free vial serves as the control.[1]
-
The cultures are incubated for 2 hours at 37°C.[5]
3. Drug Removal:
-
Following incubation, the antimicrobial agent is effectively removed from the medium by a 1:1,000 dilution. This is achieved by transferring 1.0 ml of the culture into 9.0 ml of fresh, pre-warmed BACTEC 12B medium, followed by a transfer of 0.05 ml of this dilution into 4.95 ml of fresh medium.[5]
-
A control containing a similarly diluted, unexposed bacterial culture is prepared to monitor for any residual antibiotic effects.[5]
4. Post-Exposure Monitoring:
-
The diluted cultures (both test and control) are incubated at 37°C.
-
Bacterial growth is monitored daily using a BACTEC 460 instrument, which measures the production of ¹⁴CO₂ from a ¹⁴C-labeled substrate in the medium. The instrument reports a quantitative Growth Index (GI).[5]
5. PAE Calculation:
-
The PAE is calculated using the formula: PAE = T - C .
-
T is the time required for the drug-exposed culture to reach a cumulative Growth Index of 100.
-
C is the time required for the drug-free control culture to reach the same Growth Index.[5]
Visualizations
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for PAE determination and a key signaling pathway targeted by antitubercular agents.
Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).
Caption: Inhibition of the Mycolic Acid Synthesis Pathway by Antitubercular Agents.
References
- 1. Postantibiotic Effects of Antituberculosis Agents Alone and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. A model for analyzing growth kinetics of a slowly growing Mycobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Postantibiotic Effects of Rifapentine, Isoniazid, and Moxifloxacin against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
TB47 in Tuberculosis Treatment: A Comparative Analysis of Long-Term Efficacy and Relapse in Animal Models
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutic agents. TB47, a promising drug candidate targeting the mycobacterial electron transport chain, has demonstrated significant potential in preclinical animal models. This guide provides a comprehensive comparison of the long-term efficacy and relapse rates of TB47, both as a monotherapy and in combination regimens, with established first- and second-line tuberculosis drugs. The data presented is derived from murine models of tuberculosis, which are crucial for evaluating the sterilizing activity of new anti-tubercular agents.
Comparative Efficacy and Relapse Rates
The following tables summarize the quantitative data from key studies on the efficacy and relapse rates of TB47 and comparator drugs in murine models of tuberculosis.
Table 1: Relapse Rates of TB47 and Comparator Drugs in Murine Tuberculosis Models
| Drug/Regimen | Animal Model | Treatment Duration | Relapse Rate (%) |
| TB47 (Monotherapy) | Murine Model | Not Specified | High (Implied)¹ |
| ALEZCT (Amikacin, Levofloxacin, Ethambutol, Pyrazinamide (B1679903), Clofazimine (B1669197), TB47) | Murine Model | 5 months | 0%[1] |
| SCTZ (Sudapyridine, Clofazimine, TB47, Pyrazinamide) | BALB/c Mice | 2 months | 0%[2][3] |
| SCZ (Sudapyridine, Clofazimine, Pyrazinamide) | BALB/c Mice | 2 months | 0%²[2][3] |
| Isoniazid (B1672263) (INH) | Murine Model | Not Specified | High (Implied)³ |
| Rifampicin (B610482) (RIF) | Murine Model | Not Specified | High (Implied)³ |
| Moxifloxacin (MXF) containing regimen | Murine Model | 4 months | Similar to 6 months of standard regimen[4] |
¹ Studies indicate TB47 monotherapy has a bacteriostatic effect, with bacterial replication resuming after treatment cessation, implying a high relapse rate, though quantitative data is not available.[5][6] ² In this specific study, the addition of TB47 to the SCZ regimen did not appear to contribute further to its sterilizing activity.[2][3] ³ Monotherapy with first-line drugs like isoniazid and rifampicin is generally associated with a high rate of relapse due to the development of resistance.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Study of ALEZCT Regimen in a Murine Model
-
Objective: To evaluate the sterilizing activity of a second-line regimen containing TB47 and clofazimine against multidrug-resistant tuberculosis.
-
Animal Model: A mouse model of MDR-TB was utilized.
-
Infection: Mice were infected with a clinical isolate of MDR-TB.
-
Treatment Regimens:
-
Control Group: Standard second-line regimen (Amikacin, Levofloxacin, Ethambutol, Pyrazinamide, Clofazimine - ALEZC).
-
Experimental Group: ALEZC supplemented with TB47 (ALEZCT).
-
-
Drug Administration: Specific dosages and routes of administration for each drug were followed as per established protocols.
-
Assessment of Efficacy:
-
Bacterial burden in the lungs and spleen was monitored at various time points during treatment by plating serial dilutions of organ homogenates on nutrient agar (B569324) and counting colony-forming units (CFU).
-
Relapse was assessed six months after the cessation of treatment by culturing lung and spleen homogenates.
-
-
Key Findings: Five months of treatment with the ALEZCT regimen resulted in no relapses in two separate experiments, demonstrating the potent sterilizing activity of this combination.[1]
Study of SCTZ Regimen in BALB/c Mice
-
Objective: To evaluate the bactericidal and sterilizing activity of a combination regimen including sudapyridine, clofazimine, TB47, and pyrazinamide.
-
Animal Model: BALB/c mice were used.
-
Infection: Mice were infected via a high-dose aerosol infection with Mycobacterium tuberculosis H37Rv.[2]
-
Treatment Regimens:
-
Monotherapy and various dual and triple drug combinations were tested, including SCTZ (Sudapyridine 25 mg/kg, Clofazimine 25 mg/kg, TB47 25 mg/kg, Pyrazinamide 150 mg/kg).
-
-
Drug Administration: All drugs were administered orally once a day, five days a week.[2]
-
Assessment of Efficacy:
-
Lung CFU counts were determined at the start of treatment and after one and two months.
-
Relapse was assessed in a cohort of 15 mice per group after the completion of the two-month treatment course.
-
-
Key Findings: After two months of treatment with the SCTZ regimen, none of the 15 mice experienced a relapse.[2][3]
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets of these drugs is fundamental to developing effective combination therapies.
TB47: Targeting the Electron Transport Chain
TB47 is an inhibitor of the cytochrome bc1 complex (specifically the QcrB subunit) in the electron transport chain of Mycobacterium tuberculosis. This inhibition disrupts ATP synthesis, leading to a bacteriostatic effect.
Caption: Mechanism of action of TB47.
Comparator Drug Mechanisms
-
Isoniazid (INH): A prodrug activated by the mycobacterial enzyme KatG. The activated form inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall.
-
Rifampicin (RIF): Inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription.
-
Moxifloxacin (MXF): A fluoroquinolone that inhibits DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, and repair.
Caption: Mechanisms of action for comparator drugs.
Experimental Workflow for Relapse Studies
A generalized workflow for assessing relapse in murine models of tuberculosis is depicted below.
Caption: Generalized workflow for TB relapse studies in mice.
Conclusion
The available data from murine models strongly supports the inclusion of TB47 in combination therapies for tuberculosis, demonstrating a significant contribution to the sterilizing activity of these regimens and leading to no relapses in the studies cited. The synergistic effect of TB47 with clofazimine is a particularly noteworthy finding. While quantitative data on the relapse rate of TB47 monotherapy is currently lacking, its bacteriostatic nature suggests it would be high, underscoring the importance of its use in combination with other bactericidal agents. Further research is warranted to fully elucidate the potential of TB47 in shortening tuberculosis treatment and combating drug-resistant strains.
References
- 1. TB47 and clofazimine form a highly synergistic sterilizing block in a second-line regimen for tuberculosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bactericidal and sterilizing activity of sudapyridine-clofazimine-TB47 combined with linezolid or pyrazinamide in a murine model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Mathematical Models of Tuberculosis Reactivation and Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of TB47: A Focus on Mycobacterial Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profile of TB47, a novel anti-tubercular agent. The available data underscores the compound's high selectivity for its mycobacterial target over mammalian cells, a promising characteristic for its therapeutic development. While direct comparative data in a broad range of cancer cell lines is not available in the reviewed literature, this guide contextualizes its cytotoxicity within the broader class of pyrazolo[1,5-a]pyridine (B1195680) derivatives.
TB47: An Overview
TB47 is a pyrazolo[1,5-a]pyridine derivative that has demonstrated potent activity against Mycobacterium tuberculosis and Mycobacterium leprae. Its mechanism of action involves the inhibition of the respiratory cytochrome bcc complex (QcrB), a critical component of the electron transport chain in mycobacteria.[1][2][3] This targeted activity is crucial for its efficacy as an anti-tubercular drug candidate.
Quantitative Cytotoxicity Data
The primary available cytotoxicity data for TB47 is in a non-cancerous mammalian cell line, which serves as a benchmark for its safety profile.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| TB47 | VERO | Normal Monkey Kidney | >100 | [1] |
Note: The high IC50 value in VERO cells indicates low cytotoxicity to this normal mammalian cell line, suggesting a favorable therapeutic window for its anti-mycobacterial application.
Context from Related Pyrazolo[1,5-a]pyridine/pyrimidine Derivatives
While specific data for TB47 in cancer cell lines is limited, studies on other compounds with a similar pyrazolo[1,5-a]pyridine or pyrazolo[1,5-a]pyrimidine (B1248293) core structure have shown cytotoxic activity against various human cancer cell lines. This suggests that the scaffold can be modified to exhibit anti-cancer properties.
| Compound Class | Cell Lines Tested | Observed Activity | Reference |
| Pyrazolo[1,5-a]pyridine-3-carboxylates | A549 (Lung), MCF-7 (Breast), HCT-116 (Colon), PC-3 (Prostate) | Some derivatives showed growth inhibitory activity. | [4] |
| Pyrazolo[1,5-a]pyrimidine derivatives | RFX 393 (Renal), A549 (Lung), Caco-2 (Colon), MCF-7 (Breast), BT474 (Breast), NALM-6 (Leukemia), SB-ALL (Leukemia) | Various derivatives exhibited moderate to potent cytotoxic and antiproliferative effects. | [5][6][7] |
This contextual data highlights that while TB47 is optimized for anti-mycobacterial activity with low mammalian cell cytotoxicity, the broader chemical class has potential for anti-cancer applications.
Signaling Pathways and Experimental Workflows
Mechanism of Action of TB47
TB47 targets the QcrB subunit of the cytochrome bcc complex in the mycobacterial electron transport chain. This inhibition disrupts the generation of ATP, leading to bacterial cell death. The selectivity of TB47 for the mycobacterial QcrB over its human mitochondrial counterpart is a key factor in its low cytotoxicity in mammalian cells.
Caption: Mechanism of TB47's anti-mycobacterial action.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a standard workflow for determining the cytotoxic effects of a compound like TB47 using an in vitro cell-based assay.
Caption: General workflow for in vitro cytotoxicity testing.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of cytotoxicity data. Below are protocols for commonly used assays in the evaluation of compound cytotoxicity.
Cell Culture
Human cancer cell lines (e.g., T47D) and normal cell lines are cultured in appropriate media, such as RPMI 1640, supplemented with 10% heat-inactivated fetal bovine serum and antibiotics.[8] Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Cytotoxicity Assay
The colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method to assess cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.[8]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., TB47) and a vehicle control. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Following incubation, MTT solution is added to each well, and the plates are incubated for an additional 3-4 hours at 37°C in the dark.[8]
-
Formazan (B1609692) Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals produced by viable cells.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 540 nm.[8]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Sulforhodamine B (SRB) Assay
The SRB assay is another common method for determining cytotoxicity, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compound for a defined period.
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 510 nm).
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.[4]
References
- 1. TB47 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of TB47 as a potential novel therapeutic agent: in vitro and in vivo efficacy against Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and cytotoxicity studies of novel pyrazolo[1, 5-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparative cellular and molecular analysis of cytotoxicity and apoptosis induction by doxorubicin and Baneh in human breast cancer T47D cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of TB47: A Genetic Approach to Confirming its Antitubercular Mechanism
A Comparative Guide for Researchers and Drug Developers
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the discovery and development of novel antitubercular agents with new mechanisms of action. One such promising candidate is TB47, a pyrazolo[1,5-a]pyridine (B1195680) derivative that has demonstrated potent activity against Mycobacterium tuberculosis (M. tuberculosis). This guide provides a comprehensive comparison of TB47 with its structural and mechanistic analogue, Telacebec (B1166443) (Q203), focusing on the genetic studies that have been pivotal in confirming their shared mechanism of action: the inhibition of the cytochrome bcc complex subunit QcrB.
Mechanism of Action: Targeting the Electron Transport Chain
Both TB47 and Telacebec exert their bactericidal effects by targeting the QcrB subunit of the cytochrome bcc-aa3 supercomplex, a critical component of the electron transport chain in M. tuberculosis.[1] This complex is essential for cellular respiration and the generation of ATP, the primary energy currency of the cell. By binding to QcrB, these inhibitors block the electron flow, leading to a collapse of the proton motive force and subsequent depletion of intracellular ATP, ultimately resulting in bacterial cell death.[2]
dot
Caption: Signaling pathway of the M. tuberculosis electron transport chain and the inhibitory action of TB47 and Telacebec on the Cytochrome bcc-aa3 complex.
Comparative Efficacy and Resistance Profiles
Genetic studies have been instrumental in validating QcrB as the target of TB47 and Telacebec. A key approach involves the generation and characterization of drug-resistant mutants. Whole-genome sequencing of these mutants consistently reveals mutations in the qcrB gene, providing direct evidence of on-target activity.
| Compound | Wild-Type MIC (μg/mL) | Resistant Mutant | qcrB Mutation(s) | Resistant Mutant MIC (μg/mL) | Fold Change in MIC |
| TB47 | ~0.006 (M. tb H37Rv)[3] | M. ulcerans (high-level resistance) | Double mutations in QcrB | >50[4] | >8300 |
| Telacebec (Q203) | ~0.0027 (M. tb H37Rv)[5] | M. tuberculosis | T313A | >0.1[6] | >37 |
| Telacebec (Q203) | ~0.0027 (M. tb H37Rv)[5] | M. tuberculosis | T313I | Not specified | - |
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of TB47 and Telacebec against Wild-Type and Resistant Mycobacterial Strains.
Experimental Data from Genetic Studies
The confirmation of TB47's mechanism of action is supported by a variety of genetic experiments. These studies provide a robust framework for target validation and understanding potential resistance mechanisms.
Generation and Whole-Genome Sequencing of Resistant Mutants
A cornerstone of target identification is the analysis of spontaneous resistant mutants. By exposing large populations of M. tuberculosis to the compound of interest, rare resistant colonies can be isolated. Whole-genome sequencing of these mutants allows for the identification of genetic changes responsible for the resistance phenotype. For both TB47 and Telacebec, this approach has consistently identified mutations within the qcrB gene.[4][7]
dot
Caption: Experimental workflow for the generation and genomic analysis of drug-resistant M. tuberculosis mutants.
Use of Hypomorphic Strains: The Cytochrome bd Oxidase Deletion Mutant
M. tuberculosis possesses an alternative terminal oxidase, cytochrome bd oxidase, which can partially compensate for the inhibition of the cytochrome bcc-aa3 complex. To demonstrate the specific activity of QcrB inhibitors, a genetically engineered strain lacking the cytochrome bd oxidase (ΔcydAB) is utilized. In this mutant background, the bacteria are entirely dependent on the cytochrome bcc-aa3 complex for respiration, making them hypersusceptible to QcrB inhibitors.[6][8]
| Strain | Compound | MIC (nM)[6] |
| M. tb ΔcydAB | Telacebec (Q203) | 1.27 |
| M. tb ΔcydAB with QcrB T313A mutation | Telacebec (Q203) | >100 |
Table 2: MIC of Telacebec (Q203) against a Cytochrome bd Oxidase Deletion Mutant of M. tuberculosis and a Resistant Variant.
CRISPR Interference (CRISPRi) for Target Validation
CRISPR interference (CRISPRi) is a powerful genetic tool for silencing the expression of specific genes. By designing a guide RNA that targets the qcrB gene, its transcription can be repressed, mimicking the effect of an inhibitor. Strains with reduced QcrB expression are expected to show increased susceptibility to other cellular stressors and provide a valuable tool for validating QcrB as an essential drug target.[9][10]
dot
Caption: Logical diagram illustrating the use of CRISPRi to validate QcrB as a drug target in M. tuberculosis.
Experimental Protocols
Generation of Resistant Mutants
-
Bacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase.
-
Plating: Plate a high density of bacterial cells (approximately 10⁸ to 10⁹ CFUs) onto Middlebrook 7H11 agar plates containing 4-8 times the MIC of TB47 or Telacebec.
-
Incubation: Incubate the plates at 37°C for 3-4 weeks until resistant colonies appear.
-
Isolation and Verification: Isolate single colonies and re-streak them on drug-containing agar to confirm resistance. Determine the MIC of the resistant isolates compared to the wild-type strain.
Whole-Genome Sequencing and Analysis
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the resistant and wild-type M. tuberculosis strains.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform whole-genome sequencing using a platform such as Illumina.
-
Data Analysis: Align the sequencing reads to the M. tuberculosis H37Rv reference genome. Identify single nucleotide polymorphisms (SNPs), insertions, and deletions in the resistant isolates that are not present in the wild-type strain. Focus on non-synonymous mutations in the qcrB gene (Rv2196).
Construction of a Cytochrome bd Oxidase Deletion Mutant (ΔcydAB)
The construction of a ΔcydAB mutant in M. tuberculosis typically involves specialized allelic exchange methods, which are beyond the scope of a general protocol. Researchers are advised to consult specialized literature for detailed protocols on mycobacterial genetics.[11]
CRISPRi-mediated Gene Silencing
-
sgRNA Design: Design a single guide RNA (sgRNA) specific to the non-template strand of the qcrB gene.
-
Plasmid Construction: Clone the sgRNA into an anhydrotetracycline (B590944) (ATc)-inducible CRISPRi vector containing a catalytically inactive Cas9 (dCas9).
-
Transformation: Electroporate the CRISPRi plasmid into M. tuberculosis.
-
Induction and Phenotypic Analysis: Grow the transformed strain in the presence of varying concentrations of ATc to induce dCas9 and sgRNA expression. Monitor the effect on bacterial growth and determine the MIC of compounds of interest.
Conclusion
The convergence of evidence from multiple genetic approaches, including the analysis of resistant mutants and the use of engineered bacterial strains, has unequivocally confirmed that TB47's mechanism of action is the inhibition of QcrB in the electron transport chain of M. tuberculosis. This targeted approach to drug discovery, validated through rigorous genetic studies, highlights the potential of TB47 as a valuable addition to the arsenal (B13267) of antitubercular drugs, particularly in the face of growing resistance. The comparative data presented here underscores the shared mechanism with Telacebec (Q203) and provides a solid foundation for the further development and rational use of this promising class of inhibitors.
References
- 1. Structure of Mycobacterium tuberculosis cytochrome bcc in complex with Q203 and TB47, two anti-TB drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telacebec (Q203) | Qurient [qurient.com]
- 3. TB47 | Working Group for New TB Drugs [newtbdrugs.org]
- 4. researchgate.net [researchgate.net]
- 5. Portico [access.portico.org]
- 6. Characterization of Two Novel Inhibitors of the Mycobacterium tuberculosis Cytochrome bc1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Programmable transcriptional repression in mycobacteria using an orthogonal CRISPR interference platform - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Programmable transcriptional repression in mycobacteria using an orthogonal CRISPR interference platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Contribution of telacebec to novel drug regimens in a murine tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
TB47: A Novel Drug Candidate for Tuberculosis - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TB47, a novel drug candidate for tuberculosis (TB), with existing first-line and second-line anti-TB agents. The information is compiled from preclinical studies and aims to offer an objective assessment of TB47's potential, supported by available experimental data.
Executive Summary
TB47 is a potent pyrazolo[1,5-a]pyridine (B1195680) inhibitor targeting the mycobacterial respiratory cytochrome bcc complex (QcrB), a critical component of the electron transport chain essential for ATP synthesis.[1] Preclinical data demonstrates its high bactericidal activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Notably, TB47 exhibits synergistic effects with existing TB drugs, particularly rifampicin (B610482) and pyrazinamide, suggesting its potential role in novel combination therapies to shorten treatment duration and combat drug resistance.
Data Presentation
The following tables summarize the quantitative data available for TB47 in comparison to standard first-line and second-line TB drugs. It is important to note that experimental conditions may vary between studies, and direct comparisons should be made with caution.
Table 1: In Vitro Activity against Mycobacterium tuberculosis H37Rv
| Drug Candidate | Class | Mechanism of Action | MIC (μg/mL) |
| TB47 | Pyrazolo[1,5-a]pyridine | QcrB inhibitor (cytochrome bcc complex)[1] | 0.006 (MABA)[2], 0.003 (Agar)[2] |
| First-Line Drugs | |||
| Isoniazid | Hydrazide | Mycolic acid synthesis inhibition[3] | 0.0312 - 0.125[4] |
| Rifampicin | Rifamycin | DNA-dependent RNA polymerase inhibition[3] | 0.0625[4] |
| Pyrazinamide | Pyrazinecarboxamide | Disrupts membrane potential and energy production[5] | ~50[4] |
| Ethambutol | Ethylenediamine | Arabinogalactan synthesis inhibition[3] | 4.0[4] |
| Second-Line Drugs | |||
| Moxifloxacin | Fluoroquinolone | DNA gyrase inhibition[3] | <1[6] |
| Levofloxacin | Fluoroquinolone | DNA gyrase inhibition[3] | <1[6] |
| Amikacin | Aminoglycoside | 30S ribosomal subunit inhibition[5] | ≤2[7] |
| Linezolid | Oxazolidinone | 50S ribosomal subunit inhibition[3] | ≤2[7] |
| Bedaquiline | Diarylquinoline | ATP synthase inhibition[8] | - |
| Delamanid (B1670213) | Nitroimidazole | Mycolic acid synthesis inhibition[6] | 0.015 - 0.125[9] |
| Clofazimine | Rimino-phenazine | Unknown/Multiple[8] | - |
MABA: Microplate Alamar Blue Assay
Table 2: In Vivo Efficacy in Murine Tuberculosis Models (CFU Reduction in Lungs)
| Drug/Regimen | Mouse Model | Treatment Duration | Log10 CFU Reduction (vs. Untreated Control) |
| TB47 (25 mg/kg) | Aerosol Infection | - | CFU count of 5.86 (log10)[2] |
| RIF-TB47 | Aerosol Infection | - | CFU count of 1.83 (log10)[2] |
| PZA-TB47 | Aerosol Infection | - | CFU count of 2.47 (log10)[2] |
| First-Line Regimens | |||
| Isoniazid (INH) | Aerosol Infection | 2-3 weeks | Significant reduction (P < 0.05)[10] |
| Rifampicin (RIF) + Pyrazinamide (PZA) | Intravenous Infection | 2 months | Significantly greater bactericidal activity than INH-RIF-PZA[4] |
| RIF+INH+PZA (RHZ) | Aerosol Infection | 4 weeks | ~3 log10 reduction[11] |
| Second-Line Regimens | |||
| Moxifloxacin (100 mg/kg) | Intravenous Infection | 4 weeks | More bactericidal than sparfloxacin (B39565) at the same dose[3][12] |
| Levofloxacin (300 mg/kg) | Aerosol Infection | 2 months | ~2 log10 reduction[13] |
Note: Direct comparison of CFU reduction is challenging due to variations in initial infection load, treatment duration, and drug dosage across studies.
Table 3: In Vitro Cytotoxicity
| Drug Candidate | Cell Line | Exposure Time | IC50 |
| TB47 | VERO | - | >100 μM[2] |
| First-Line Drugs | |||
| Isoniazid | HepG2 | 24h | ~70 mM[5][14] |
| Rifampicin | HepG2 | 24h | ~0.5 mM[5][14] |
| Pyrazinamide | HepG2 | 24h | ~84 mM[5][14] |
| Second-Line Drugs | |||
| Moxifloxacin | HepG2 | 24h | - |
| Levofloxacin | HepG2 | 72h | >100 μg/mL[3][15] |
| Amikacin | - | - | - |
| Linezolid | - | - | - |
| Bedaquiline | H1299 | 72h | ~40 μM[2] |
| Delamanid | - | - | No significant toxicity reported in preclinical studies[6][14] |
| Clofazimine | WIL (NSCLC) | - | 10.2 μM[1] |
IC50: Half-maximal inhibitory concentration. A higher IC50 value indicates lower cytotoxicity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Microplate Alamar Blue Assay (MABA) for MIC Determination
This assay quantitatively determines the minimum inhibitory concentration (MIC) of a compound against replicating M. tuberculosis.
-
Preparation of Mycobacterial Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The culture is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard of 1. This suspension is then diluted 1:25 in 7H9-OADC broth.
-
Drug Dilution: The test compound (TB47) and control drugs are serially diluted in a 96-well microplate.
-
Inoculation: 100 µL of the diluted mycobacterial suspension is added to each well containing the drug dilutions. A drug-free well serves as a growth control.
-
Incubation: The microplate is incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A mixture of Alamar Blue reagent and 20% Tween 80 is added to each well.
-
Reading Results: The plate is incubated for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[1][16]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the viability of mammalian cells to determine the cytotoxicity of a drug candidate.
-
Cell Seeding: Mammalian cells (e.g., Vero or HepG2) are seeded into a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Drug Exposure: The cells are then exposed to various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a further 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the drug concentration that causes a 50% reduction in cell viability compared to the untreated control.[17]
Murine Model of Tuberculosis
This in vivo model is used to evaluate the efficacy of anti-TB drug candidates in a living organism.
-
Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv, calibrated to deliver approximately 50-100 bacilli into the lungs of each mouse.
-
Pre-treatment Period: The infection is allowed to establish for a period of 2-4 weeks. A subset of mice is sacrificed at the start of therapy to determine the baseline bacterial load in the lungs and spleen.
-
Drug Administration: Mice are treated with the drug candidate (e.g., TB47) or control drugs via oral gavage or other appropriate routes for a specified duration (e.g., 4-8 weeks). An untreated group serves as a control.
-
Evaluation of Efficacy: At various time points during and after treatment, groups of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar (B569324) plates.
-
CFU Enumeration: The plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFU) is counted to determine the bacterial load in the organs. The efficacy of the treatment is assessed by the reduction in CFU counts compared to the untreated control group.[10][18]
Mandatory Visualization
Signaling Pathway of TB47
Caption: Mechanism of action of TB47, inhibiting the QcrB subunit of the cytochrome bcc complex.
Experimental Workflow for Novel TB Drug Candidate Validation
References
- 1. Clofazimine alters the energy metabolism and inhibits the growth rate of a human lung-cancer cell line in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repurposing Bedaquiline for Effective Non-Small Cell Lung Cancer (NSCLC) Therapy as Inhalable Cyclodextrin-Based Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delamanid: A new armor in combating drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Profile of delamanid for the treatment of multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic effects of etephon and maleic hydrazide in Vero, Hep2, HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. japsonline.com [japsonline.com]
- 12. Macrophages Sequester Clofazimine in an Intracellular Liquid Crystal-Like Supramolecular Organization | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. The role of delamanid in the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of fluoroquinolones on viability of Balb/c 3T3 and HepG2 cells | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. journals.asm.org [journals.asm.org]
Safety Operating Guide
Essential Safety and Disposal Protocols for Antitubercular Agent-47
For researchers, scientists, and drug development professionals engaged in tuberculosis (TB) research, the proper handling and disposal of investigational compounds like Antitubercular agent-47, also known as TB47, are paramount for ensuring laboratory safety and environmental protection. As a member of the pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) class of compounds, TB47 requires a multi-faceted approach to disposal that addresses both its chemical nature and its use in a biological context.
Immediate Safety and Handling
Before any disposal procedures are initiated, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Based on the safety data for related imidazo[1,2-a]pyridine (B132010) compounds, TB47 should be treated as a potential skin and eye irritant, and may cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are essential to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles should be worn at all times.
-
Lab Coat: A standard laboratory coat will protect clothing and skin from accidental contamination.
-
Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhaling any aerosolized particles.
In the event of a spill, the area should be evacuated. For small spills, an inert, non-combustible absorbent material such as vermiculite (B1170534) or sand can be used to contain the substance. The absorbed material should then be collected into a sealed, labeled container for hazardous waste disposal. For larger spills, immediate contact with the institution's Environmental Health and Safety (EHS) department is necessary.
Quantitative Data and Chemical Properties
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the properties of its chemical class and related compounds provide guidance for its handling and disposal.
| Property | Value/Information | Citation |
| Chemical Name | 5-Methoxy-2-methyl-N-(4-(4-(4-(trifluoromethoxy)phenyl)piperidin-1-yl)benzyl)pyrazolo[1,5-a]pyridine-3-carboxamide | [1] |
| Chemical Class | Pyrazolo[1,5-a]pyridine-3-carboxamide | [2] |
| Molecular Formula | C29H29F3N4O3 | [1] |
| Molecular Weight | 538.57 g/mol | [1] |
| Known Hazards | Based on related compounds: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | |
| Storage | Store in a dry, dark place at 0 - 4°C for the short term or -20°C for the long term. | [1] |
| Stability | Stable for several weeks at ambient temperature during shipping. | [1] |
Step-by-Step Disposal Procedures
The disposal of this compound must adhere to local, state, and federal regulations for hazardous chemical and biomedical waste. The following steps provide a comprehensive guide for its proper disposal.
Step 1: Waste Identification and Segregation
All materials contaminated with this compound must be classified as hazardous chemical waste. This includes:
-
Pure, unused compound.
-
Solutions containing TB47.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (gloves, disposable lab coats).
-
Spill cleanup materials.
This waste must be segregated from general laboratory trash and other incompatible waste streams. Specifically, it should not be mixed with strong oxidizing agents or acids.[3]
Step 2: Decontamination of Biologically Active Waste
Since this compound is used in TB research, any waste that has come into contact with Mycobacterium tuberculosis or other potentially infectious materials must be decontaminated before it leaves the laboratory.
-
Autoclaving: All positive TB cultures and contaminated materials should be autoclaved.[4][5] The autoclave must be properly maintained and validated to ensure sterilization.
-
Chemical Disinfection: For surfaces and equipment that cannot be autoclaved, a disinfectant effective against M. tuberculosis should be used.[4] Options include 5% phenol (B47542) solutions or 1% sodium hypochlorite (B82951), though care must be taken as sodium hypochlorite can be corrosive.[6] Waste treated with sodium hypochlorite should not be autoclaved.[6]
Step 3: Containerization and Labeling
-
Chemical Waste: Pure TB47 and non-infectious contaminated materials should be collected in a designated, leak-proof, and sealable hazardous waste container.[3]
-
Biomedical Waste: Decontaminated infectious waste should be placed in appropriate biohazard bags (typically red or yellow, depending on institutional and local regulations) for incineration.[6]
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound (TB47)".
-
Associated hazards (e.g., "Irritant").
-
The accumulation start date.
Step 4: Storage of Waste
Hazardous waste containers should be stored in a designated, well-ventilated, and secure satellite accumulation area within the laboratory, away from ignition sources and incompatible materials.[7][8]
Step 5: Final Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Never dispose of this chemical down the drain or in the regular trash.[7] The recommended final disposal method for this type of pharmaceutical waste is high-temperature incineration at a permitted facility.[6][9]
Experimental Protocols: Decontamination of M. tuberculosis Contaminated Waste
For waste generated from TB research involving this compound, the primary goal is to inactivate the infectious agent.
Protocol for Autoclaving:
-
Collect all contaminated solid waste (e.g., petri dishes, plasticware, gloves) in autoclavable biohazard bags.
-
Place liquid cultures in autoclavable containers, ensuring they are not sealed tightly to prevent pressure buildup.
-
Run the autoclave cycle according to the manufacturer's instructions, typically at 121°C for a minimum of 30 minutes.
-
After the cycle is complete and the materials have cooled, the autoclaved waste can be placed in the appropriate biomedical waste stream for final disposal by incineration.
Protocol for Chemical Disinfection of Surfaces:
-
Prepare a fresh solution of an appropriate tuberculocidal disinfectant (e.g., 5% phenol).
-
Liberally apply the disinfectant to the contaminated surface.
-
Ensure the surface remains wet with the disinfectant for the required contact time as specified by the manufacturer.
-
Wipe the surface with absorbent material and dispose of the material as hazardous waste.
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. Physicochemical properties and Mycobacterium tuberculosis transporters: keys to efficacious antitubercular drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoniazid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmaceutical Waste Disposal & Bins | Stericycle UK [stericycle.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Personal protective equipment for handling Antitubercular agent-47
Essential Safety Protocols for Handling Antitubercular Agent-47
Disclaimer: "this compound" is a designation used here to represent a potent, hazardous compound for research purposes. The following guidelines are based on established best practices for handling cytotoxic and other hazardous drugs in a laboratory setting, as outlined by bodies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[1][2][3][4][5] A site-specific risk assessment should be conducted to address the unique factors of your facility.[5]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure minimal exposure risk and safe disposal.
Required Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is the primary barrier to exposure.[6] All personnel must be trained in the proper use and removal of PPE.[1][2] The following table summarizes the minimum PPE requirements.
| PPE Component | Specification | Standard / Best Practice |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | ASTM D6978. Change inner glove every 30 minutes or immediately if compromised. |
| Gown | Disposable, solid-front, back-closing gown made of low-lint, non-permeable material. | Must be designated as chemotherapy or hazardous drug-resistant. Cuffs must be tight-fitting. |
| Respiratory Protection | NIOSH-certified N95 or higher respirator. | Required for handling powders or when aerosolization is possible. A full respiratory program, including fit-testing, is mandatory.[7] |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles. | A full-face shield must be worn over goggles when there is a splash hazard.[8] |
| Shoe Covers | Disposable, non-skid shoe covers. | Must be worn over laboratory-dedicated footwear. |
Procedural Protocols
Strict adherence to procedural discipline is critical to safety. All handling of this compound should occur within a certified Class II Biosafety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to control airborne contaminants.[9][10]
Donning PPE (Putting On):
-
Preparation: Before entering the controlled area, remove all personal items.
-
Shoe Covers: Don the first pair of shoe covers.
-
Hair/Beard Covers: Secure all hair.
-
Face Mask/Respirator: Don the N95 respirator, ensuring a proper seal.
-
Gown: Put on the disposable gown, ensuring it is closed securely in the back.
-
Gloves (First Pair): Don the first pair of gloves, pulling the cuffs over the gown's cuffs.
-
Eye Protection: Put on safety goggles.
-
Gloves (Second Pair): Don the second pair of gloves over the first.
Doffing PPE (Taking Off): This process is designed to prevent self-contamination.
-
Outer Gloves: Remove the outer pair of gloves and discard in a designated hazardous waste container.
-
Gown: Untie the gown. Carefully roll it off the shoulders, turning it inside-out as you go. Discard in the hazardous waste container.
-
Shoe Covers: Remove shoe covers and discard.
-
Eye/Face Protection: Remove goggles and/or face shield.
-
Respirator: Remove the respirator.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
Proper segregation and disposal of waste are crucial to prevent environmental contamination and protect support personnel.[11]
-
Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes PPE, pipette tips, vials, and cleaning materials.
-
Containers: Use designated, leak-proof, and puncture-resistant hazardous waste containers clearly labeled as "Hazardous: Cytotoxic Waste".[12]
-
Sharps: All contaminated needles, syringes, and broken glass must be placed in a designated sharps container.[9]
-
Final Disposal: All waste must be handled and transported by trained personnel and disposed of through an approved hazardous waste management vendor, typically via high-temperature incineration.[13][14] Cytotoxic waste should be double-bagged and placed in specifically labeled containers with sealable lids.[12]
Visual Workflow Guide
The following diagram illustrates the standard workflow for safely handling and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal of Potent Compounds.
References
- 1. clarionsafety.com [clarionsafety.com]
- 2. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NIOSH Safe Handling of Hazardous Drugs Guidelines Becomes State Law - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rpharmy.com [rpharmy.com]
- 5. Managing Exposures to Hazardous Drugs: Information for Healthcare Settings | NIOSH | CDC [cdc.gov]
- 6. labequipmentdirect.com [labequipmentdirect.com]
- 7. ashp.org [ashp.org]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. cdc.gov [cdc.gov]
- 11. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 12. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 13. 2.5 Waste handling | TB Knowledge Sharing [tbksp.who.int]
- 14. cdn.prod.website-files.com [cdn.prod.website-files.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
